Aminophosphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
H4NP |
|---|---|
Poids moléculaire |
49.013 g/mol |
InChI |
InChI=1S/H4NP/c1-2/h1-2H2 |
Clé InChI |
XQJHRCVXRAJIDY-UHFFFAOYSA-N |
SMILES canonique |
NP |
Synonymes |
aminophosphine |
Origine du produit |
United States |
Foundational & Exploratory
Aminophosphines: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophosphines, a class of organophosphorus compounds characterized by a covalent bond between phosphorus and nitrogen, are of significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them versatile ligands in catalysis and valuable synthons for the preparation of more complex molecules. This technical guide provides an in-depth overview of the core aspects of aminophosphine chemistry, focusing on their synthesis and fundamental physicochemical properties. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comprehensive summary of quantitative structural and spectroscopic data. Furthermore, logical workflows and reaction pathways are illustrated using visual diagrams to facilitate a deeper understanding of the underlying principles.
Synthesis of Aminophosphines
The construction of the P-N bond is the cornerstone of this compound synthesis. Several reliable methods have been developed, each with its own advantages and substrate scope. The most prevalent strategies are detailed below.
From Halophosphines and Amines
The reaction between a halophosphine (typically a chlorophosphine) and a primary or secondary amine is the most direct and widely employed method for the synthesis of aminophosphines.[1] The reaction proceeds via a nucleophilic substitution at the phosphorus center, with the amine acting as the nucleophile. A base, often an excess of the amine itself or a tertiary amine like triethylamine, is required to neutralize the hydrogen halide byproduct.[2]
Logical Workflow for Synthesis from Halophosphines and Amines:
Caption: General workflow for the synthesis of aminophosphines from halophosphines and amines.
Experimental Protocol: Synthesis of (Diphenylphosphino)piperidine
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with piperidine (B6355638) (10.0 g, 117 mmol) and anhydrous diethyl ether (100 mL).
-
Addition of Chlorophosphine: The flask is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (B86185) (12.9 g, 58.5 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. A white precipitate of piperidinium (B107235) chloride will form.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Work-up: The precipitated piperidinium chloride is removed by filtration under a nitrogen atmosphere. The filtrate is concentrated under reduced pressure to yield a colorless oil.
-
Purification: The crude product is purified by vacuum distillation to afford (diphenylphosphino)piperidine as a colorless liquid.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (e.g., dialkyl phosphite) to form α-aminophosphonates.[3][4][5] While the primary products are phosphonates, this methodology can be adapted to synthesize α-aminophosphine oxides by using a secondary phosphine (B1218219) oxide as the phosphorus component. Subsequent reduction of the phosphine oxide yields the corresponding α-aminophosphine.
Signaling Pathway of the Kabachnik-Fields Reaction (Imine Pathway):
Caption: The imine pathway of the Kabachnik-Fields reaction.
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Diethyl (phenylamino)(phenyl)methylphosphonate
-
Reactant Mixture: In a 10 mL microwave vial, combine benzaldehyde (B42025) (1.0 mmol, 106 mg), aniline (B41778) (1.0 mmol, 93 mg), and diethyl phosphite (1.0 mmol, 138 mg).[3]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.
-
Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crude product, which often solidifies upon cooling, can be isolated by direct filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]
Synthesis of Chiral Aminophosphines
Chiral aminophosphines are of paramount importance as ligands in asymmetric catalysis.[1] Their synthesis often involves the use of chiral starting materials. A notable method is the ring-opening of cyclic sulfamidates, derived from chiral amino alcohols, with organophosphide nucleophiles.[6]
Experimental Workflow for Chiral this compound Synthesis:
Caption: A synthetic route to chiral β-aminophosphines via cyclic sulfamidates.
Properties of Aminophosphines
The properties of aminophosphines are dictated by the nature of the substituents on both the phosphorus and nitrogen atoms. These properties are crucial for their application, particularly in coordination chemistry and catalysis.
Structural Properties
The geometry at the phosphorus atom in aminophosphines is typically pyramidal.[2] The P-N bond length and the bond angles around the phosphorus and nitrogen atoms are key structural parameters that influence the steric and electronic properties of the molecule.
| Compound | P-N Bond Length (Å) | C-N-C Bond Angle (°) | C-P-C Bond Angle (°) | Reference |
| Tris(dimethylamino)phosphine | 1.70 | 117.5 | N/A | [2] |
| (Diphenylphosphino)dimethylamine | 1.72 | 114.0 | 102.5 | |
| 2-(Diphenylphosphino)-N,N-dimethylaniline | 1.71 | 116.2 | 103.1 |
Note: The data in the table above is illustrative and compiled from typical values found in the literature. Specific values can vary depending on the crystalline form and experimental conditions.
Spectroscopic Properties
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of aminophosphines. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference |
| Tris(dimethylamino)phosphine | +122.5 | C₆D₆ | |
| Tris(diethylamino)phosphine | +118.0 | C₆D₆ | |
| (Diphenylphosphino)piperidine | +65.8 | CDCl₃ | |
| (Diphenylphosphino)morpholine | +78.2 | CDCl₃ |
Note: Chemical shifts are relative to 85% H₃PO₄.
Reactivity
The P-N bond in aminophosphines is susceptible to cleavage by protic reagents such as water, alcohols, and hydrogen halides.[2] This reactivity can be exploited for further functionalization. Aminophosphines are also readily oxidized by air and other oxidizing agents to the corresponding phosphine oxides. Therefore, they should be handled under an inert atmosphere.
Conclusion
Aminophosphines are a fundamentally important class of organophosphorus compounds with a rich and diverse chemistry. The synthetic methodologies outlined in this guide, from the classical reaction of halophosphines with amines to the more specialized synthesis of chiral variants, provide a robust toolkit for accessing a wide array of these valuable molecules. The tabulated structural and spectroscopic data offer a quantitative basis for understanding their properties, which is essential for their rational application in catalysis and as building blocks in synthetic chemistry. The continued exploration of this compound chemistry promises to unveil new applications and further advance the fields of chemical synthesis and materials science.
References
- 1. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Home | Mark Taylor Research Group [taylorgroup.chem.utoronto.ca]
aminophosphine ligand synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Aminophosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminophosphines are a versatile class of organophosphorus compounds characterized by a direct bond between a phosphorus(III) center and a nitrogen atom. These ligands have garnered significant attention in coordination chemistry and homogeneous catalysis due to the unique properties conferred by the P-N bond. The electronic and steric properties of this compound ligands can be finely tuned by modifying the substituents on both the phosphorus and nitrogen atoms, allowing for the rational design of catalysts for a wide array of chemical transformations.[1][2] Their applications range from cross-coupling reactions and asymmetric hydrogenation to their use as synthons for novel inorganic heterocycles.[2][3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound ligands and the key analytical techniques employed for their characterization.
Synthesis of this compound Ligands
The synthesis of aminophosphines can be achieved through several methodologies. The most common and versatile method is the condensation reaction between a chlorophosphine and a primary or secondary amine.[2] Other significant methods include the Kabachnik-Fields and Pudovik reactions, which are particularly useful for synthesizing α-aminophosphonates and related derivatives.[5][6]
Key Synthetic Methods
-
Aminolysis of Chlorophosphines: This is the most widely used method for preparing aminophosphines.[2] It involves the reaction of a chlorophosphine (e.g., PCl₃, R'PCl₂, R'₂PCl) with a primary or secondary amine. The reaction typically requires a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[7][8] The stoichiometry of the reactants determines the final product, allowing for the synthesis of mono-, bis-, or tris(amino)phosphines.[7]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H species like a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide.[6][9] This reaction is a cornerstone for the synthesis of α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides.[9]
-
Aza-Pudovik Reaction: This reaction involves the addition of a >P(O)H reagent across the C=N bond of a pre-formed imine.[5][9] It is another powerful method for accessing α-aminophosphonate derivatives.
-
Solid-Phase Synthesis: For high-throughput screening and the development of ligand libraries, aminophosphines can be assembled on a solid support.[10][11] This approach offers advantages in purification, as excess reagents and byproducts can be simply washed away.[11]
Experimental Protocols
Protocol 2.2.1: General Synthesis of a Diaryl(amino)phosphine via Aminolysis
This protocol describes the reaction of chlorodiphenylphosphine (B86185) with a secondary amine in the presence of triethylamine.
-
Materials: Chlorodiphenylphosphine (Ph₂PCl), desired secondary amine (R₂NH), triethylamine (Et₃N), anhydrous toluene (B28343), anhydrous diethyl ether.
-
Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon. All reactions must be carried out using standard Schlenk techniques under an inert atmosphere.[8]
-
In a Schlenk flask, dissolve the secondary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq.) in anhydrous toluene to the stirred amine solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of triethylammonium (B8662869) chloride ([Et₃NH]Cl) will form.[7] Remove the salt by filtration under an inert atmosphere through a cannula fitted with a filter stick or via filtration in a glovebox.
-
Wash the precipitate with anhydrous diethyl ether to ensure complete recovery of the product.
-
Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude this compound ligand.
-
The product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid.
-
Protocol 2.2.2: Synthesis of an α-Aminophosphonate via Kabachnik-Fields Reaction
This protocol outlines a general procedure for the catalyst-free, three-component synthesis.
-
Materials: Aldehyde (R¹CHO), amine (R²NH₂), diethyl phosphite (HP(O)(OEt)₂), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), amine (1.0 eq.), and diethyl phosphite (1.0 eq.) in toluene.[12]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure α-aminophosphonate.[12]
-
Visualization of Synthetic Workflows
Caption: General workflow for this compound synthesis via aminolysis.
Caption: Reaction pathways for the Kabachnik-Fields synthesis.[5]
Characterization of this compound Ligands
The unambiguous identification and purity assessment of this compound ligands are crucial. A combination of spectroscopic and analytical techniques is typically employed.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing this compound ligands.[13][14]
-
³¹P NMR: This is the definitive technique for phosphorus-containing compounds.[15] The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom.[13] Aminophosphines typically resonate in a specific region, and coordination to a metal or oxidation to a phosphine oxide, sulfide, or selenide (B1212193) results in a significant downfield or upfield shift.[13][14]
-
¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand, confirming the structure of the substituents on the nitrogen and phosphorus atoms.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[16]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive solid-state structure.[17] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming connectivity and stereochemistry.[18][19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The P-N bond stretching frequency can be observed, providing evidence for the formation of the this compound.[12]
Characterization Protocols
Protocol 3.2.1: NMR Sample Preparation and Analysis
-
Due to the air sensitivity of many this compound ligands, samples must be prepared in an inert atmosphere (e.g., in a glovebox).[14]
-
Dissolve 5-10 mg of the purified ligand in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in a standard 5 mm NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm.
-
Acquire ¹H, ¹³C, and ³¹P{¹H} (proton-decoupled) spectra. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).[12]
Data Presentation: Characteristic ³¹P NMR Chemical Shifts
| Compound Class | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| Acyclic Aminophosphines (R₂PNR'₂) | +40 to +120 | Highly dependent on substituents. |
| BINAP-based Aminophosphines | -7 to -15 | Upfield shifts relative to H₃PO₄.[16] |
| This compound Oxides | +20 to +50 | Downfield shift upon oxidation.[21] |
| This compound Selenides | +20 to +80 | Downfield shift upon selenation. |
| This compound-Borane Adducts | +50 to +90 | Significant downfield shift upon coordination to BH₃. |
| Metal-Coordinated Aminophosphines | Variable (Δδ) | Coordination shift (Δδ = δcomplex - δligand) depends on the metal and coordination geometry. Shielding (negative Δδ) is observed for some Cu(I) complexes.[13] |
Visualization of Characterization Workflow
Caption: A typical workflow for the characterization of this compound ligands.
References
- 1. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization [scielo.org.za]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterisation of β-aminophosphine ligands on a solid support [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and characterisation of β-aminophosphine ligands on a solid support [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands [mdpi.com]
- 21. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Aminophosphine Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophosphine ligands, organic compounds characterized by a direct phosphorus-nitrogen (P-N) bond, have emerged as a versatile and highly tunable class of ligands in coordination chemistry. Their unique electronic and steric properties, which can be readily modified by altering the substituents on both the phosphorus and nitrogen atoms, have made them invaluable in a wide range of applications, from homogeneous catalysis to medicinal chemistry. This guide provides a comprehensive overview of the core principles of this compound coordination chemistry, including ligand synthesis, coordination modes, characterization techniques, and key applications. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.
Introduction to this compound Ligands
Aminophosphines are a class of organophosphorus compounds containing one or more direct P-N bonds.[1] These ligands are prized for the unique combination of a soft phosphorus donor and a hard nitrogen donor, which imparts a desirable "hemilabile" character in their metal complexes.[2] This electronic disparity allows for fine-tuning of the ligand's properties, influencing the stability, reactivity, and catalytic activity of the resulting metal complex.[3] The facile synthesis and the ability to introduce additional functional groups make aminophosphines an attractive platform for developing new catalysts and therapeutic agents.[4] Their applications are extensive, notably as co-catalysts in numerous cross-coupling reactions and as ligands for metal complexes with potential anticancer properties.[4][5]
Synthesis of this compound Ligands and Metal Complexes
The most prevalent method for synthesizing this compound ligands is the condensation reaction between a chlorophosphine (e.g., chlorodiphenylphosphine (B86185), PPh₂Cl) and a primary or secondary amine in the presence of a base, such as triethylamine (B128534) (NEt₃), to neutralize the HCl byproduct.[6] This straightforward approach allows for the creation of a diverse library of ligands with varied steric and electronic profiles.
The synthesis of metal complexes typically involves reacting the this compound ligand with a suitable metal precursor. For example, palladium(II) complexes can be prepared by reacting the ligand with precursors like [PdCl₂(cod)] (cod = cycloocta-1,5-diene).[7] Similarly, ruthenium(II) complexes can be synthesized using precursors such as [RuCl₂(p-cymene)]₂.[4]
Logical Workflow for Synthesis and Characterization
The general process from starting materials to a fully characterized metal complex follows a logical sequence.
Caption: General workflow for synthesis and characterization.
Coordination Chemistry
This compound ligands can coordinate to metal centers in various ways, a flexibility that is key to their utility. The specific coordination mode depends on the ligand's structure, the metal, and the reaction conditions. Common modes include monodentate coordination through the phosphorus atom and bidentate chelation involving both the phosphorus and nitrogen atoms (P,N-chelation).[8][9] The presence of an acidic N-H proton in some aminophosphines allows for deprotonation to form an amido species, which can lead to different coordination geometries and reactivities.
Caption: Common coordination modes of this compound ligands.
Characterization of this compound Complexes
The structural and electronic properties of this compound ligands and their metal complexes are investigated using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment and coordination to a metal center.[10] A significant change in the ³¹P chemical shift upon complexation, known as the coordination chemical shift (Δδ = δcomplex - δligand), provides evidence of ligand binding. ¹H and ¹³C NMR are also used to characterize the organic backbone of the ligand.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies, such as the P-N bond stretching and, in metal carbonyl complexes, the C≡O stretching bands.[11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and fragmentation patterns of the synthesized compounds.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[4][7][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for various this compound complexes found in the literature.
Table 1: Selected ³¹P NMR Spectroscopic Data
| Compound/Complex | Free Ligand δ (ppm) | Complex δ (ppm) | Coordination Shift (Δδ) | Metal Center | Reference |
|---|---|---|---|---|---|
| PhP(NH-R)₂ (R = -CH₂SO₃H) | 21.3 | - | - | - | [6] |
| Ph₂PNH-R (R = benzo-15-crown-5) | - | - | - | - | [6] |
| cis-[Mo(CO)₄(Ph₂PNH-benzo-15-crown-5)₂] | - | 4.9 (¹H NMR of NH) | - | Mo(0) | [6] |
| [PtCl₂(iminophosphine-C₆H₄-hexyl)] | -12.9 | 6.0 (JPPt = 3690 Hz) | 18.9 | Pt(II) | [4] |
| CpRu(CO)₂(aminophosphonate) | 26.6 | 26.8 | 0.2 | Ru(II) | [11] |
| CpFe(CO)₂(aminophosphonate) | 26.6 | 27.0 | 0.4 | Fe(II) |[11] |
Table 2: Selected X-ray Crystallography Data for a Platinum(II) Iminophosphine Complex Complex: [PtCl₂(Ph₂P(C₆H₄)CH=N(C₆H₄-hexyl))][4]
| Parameter | Bond Length (Å) / Angle (°) | Description |
|---|---|---|
| Pt(1)-P(1) | 2.2219(5) | Platinum-Phosphorus bond length |
| Pt(1)-N(1) | 2.0865(17) | Platinum-Nitrogen bond length |
| Pt(1)-Cl(1) | 2.2835(5) | Pt-Cl trans to P (longer due to trans effect) |
| Pt(1)-Cl(2) | 2.3484(5) | Pt-Cl trans to N |
| P(1)-Pt(1)-N(1) | 89.28(5) | Bite angle of the P,N-chelating ligand |
| Cl(1)-Pt(1)-Cl(2) | 90.13(2) | Angle between chloride ligands |
| Geometry | Nearly square planar (τ₄ = 0.020) | Coordination geometry around Platinum |
Applications in Catalysis
Palladium complexes featuring this compound ligands have proven to be highly effective catalysts for C-C bond-forming cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][13][14] These reactions are fundamental in organic synthesis for constructing complex molecules, including pharmaceuticals and advanced materials. The ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[13]
The Suzuki-Miyaura Cross-Coupling Cycle
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The this compound-palladium catalyst facilitates the cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[15]
Caption: Suzuki-Miyaura cycle with a Pd-aminophosphine catalyst.
Table 3: Catalytic Performance in Cross-Coupling Reactions
| Catalyst System | Reaction | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd pincer complex 2 | Suzuki | Aryl bromides + Phenylboronic acid | 0.001 | Quantitative | [13] |
| Pd pincer complex 2 | Suzuki | Aryl chlorides + Phenylboronic acid | 0.001 | High | [13] |
| Pd pincer complex 2 | Heck | Aryl bromides + Olefins | Low | Quantitative | [13] |
| Pd pincer complex 2 | Heck | Aryl chlorides + Olefins | 0.01 | High | [13] |
| [(P{(NC₅H₁₀)₃})₂PdCl₂] | Heck | Aryl halides + Olefins | Low | High |[16] |
Applications in Drug Development
Beyond catalysis, metal complexes of this compound ligands are being explored for their therapeutic potential. In particular, ruthenium(II)-arene complexes bearing this compound ligands have shown promising in vitro anti-tumoral activity against various cancer cell lines, including those resistant to existing platinum-based drugs like cisplatin.[4] The modular synthesis of the this compound core allows for the rapid generation and screening of a large family of metallodrug candidates, facilitating the discovery of complexes with high efficacy and selective cytotoxicity towards tumor cells.[4]
Experimental Protocols
General Synthesis of an N,N-bis(diphenylphosphino)amine Ligand
This protocol is adapted from the synthesis of N,N-bis(diphenylphosphino)-4-aminodiphenylamine.[16]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the primary amine (e.g., 4-aminodiphenylamine) (1.0 eq) and anhydrous triethylamine (2.2 eq) to anhydrous toluene.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (2.0 eq) dropwise to the stirred solution over 30 minutes.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. The triethylammonium (B8662869) chloride salt will precipitate. Remove the salt by filtration under inert atmosphere.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is then washed with a non-polar solvent like hexane (B92381) or ether and dried under vacuum to yield the pure this compound ligand.
-
Characterization: Characterize the product by ³¹P{¹H} NMR, ¹H NMR, and IR spectroscopy.
General Synthesis of a Palladium(II)-Aminophosphine Complex
This protocol is adapted from the synthesis of [PdCl₂(iminophosphine)].[7]
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (2.0 eq) in anhydrous dichloromethane (B109758) or toluene.
-
Reaction: In a separate flask, dissolve the palladium precursor [PdCl₂(cod)] (1.0 eq) in the same solvent.
-
Complexation: Add the ligand solution dropwise to the stirred solution of the palladium precursor at room temperature.
-
Stirring: Stir the resulting mixture at room temperature for 12-24 hours. A color change or precipitation of the product may be observed.
-
Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under vacuum and induce precipitation by adding a non-solvent (e.g., hexane).
-
Characterization: Characterize the complex by ³¹P{¹H} NMR, ¹H NMR, IR spectroscopy, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on catalysis by this compound-palladium pincer complexes.[13]
-
Catalyst Preparation: Prepare a stock solution of the palladium-aminophosphine catalyst in a suitable solvent (e.g., toluene).
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the solvent (e.g., toluene) followed by the required amount of the catalyst stock solution (e.g., 0.001 - 1 mol%).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (minutes to hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Conclusion
This compound coordination chemistry is a dynamic and rapidly evolving field. The inherent tunability of these P,N-ligands provides a powerful tool for designing tailored metal complexes for specific applications. Their demonstrated success in homogeneous catalysis, particularly in robust cross-coupling reactions, and their emerging potential in the development of novel anticancer metallodrugs underscore their significance. This guide has outlined the fundamental aspects of their synthesis, coordination behavior, and characterization, offering a solid foundation and practical reference for professionals engaged in chemical research and drug development. Future advancements in this area are expected to yield even more efficient catalysts and innovative therapeutic agents.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - A modular approach to neutral P,N-ligands: synthesis and coordination chemistry [beilstein-journals.org]
- 4. mta.scholaris.ca [mta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kappa what? Insights into the coordination modes of N2P2 ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [ujcontent.uj.ac.za]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 10.1039/C3GC40493E | Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(this compound) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity† | chem960.com [m.chem960.com]
An In-depth Technical Guide to the Electronic and Steric Properties of Aminophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands, a versatile class of organophosphorus compounds, have garnered significant attention in the fields of catalysis and materials science. Their unique modularity, allowing for fine-tuning of both electronic and steric properties, makes them invaluable tools in the design of highly efficient and selective catalysts. This guide provides a comprehensive overview of the core principles governing the electronic and steric characteristics of this compound ligands, methodologies for their characterization, and their impact on important catalytic processes.
Fundamental Properties of this compound Ligands
This compound ligands are characterized by the presence of at least one phosphorus-nitrogen (P-N) bond. The substituents on both the phosphorus and nitrogen atoms can be varied, offering a powerful handle to modulate the ligand's properties.[1] This structural diversity allows for the creation of a vast library of ligands with a wide spectrum of electronic and steric profiles.
Electronic Properties: The electronic nature of an this compound ligand is primarily dictated by the interplay of σ-donation and π-acidity at the phosphorus center. The nitrogen atom, being more electronegative than phosphorus, can influence the electron density at the phosphorus atom through inductive and resonance effects. The substituents on the nitrogen atom also play a crucial role; electron-donating groups on the nitrogen can increase the electron density on the phosphorus, enhancing its σ-donor ability. Conversely, electron-withdrawing groups can decrease the electron density, potentially increasing the ligand's π-acidity.
Steric Properties: The steric bulk of an this compound ligand is determined by the size and arrangement of the substituents on both the phosphorus and nitrogen atoms. Bulky substituents can create a sterically hindered environment around the metal center, which can be advantageous in controlling the coordination number of the metal, promoting reductive elimination, and influencing the regioselectivity and stereoselectivity of catalytic reactions.
Quantification of Electronic and Steric Properties
To rationally design and select this compound ligands for specific applications, it is essential to quantify their electronic and steric properties. Two key parameters are widely used for this purpose: the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimental measure of the net electron-donating ability of a phosphine (B1218219) ligand. It is determined by measuring the frequency of the A1 symmetric C-O stretching vibration in a nickel tricarbonyl complex of the ligand, [LNi(CO)₃].
The underlying principle is that a more electron-donating ligand will increase the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[2] Therefore, a lower TEP value indicates a more electron-donating ligand.
Table 1: Tolman Electronic Parameters (TEP) for Selected this compound Ligands and Common Phosphines
| Ligand | TEP (ν(CO), cm⁻¹) | Reference |
| P(NMe₂)₃ | 2061.9 | [3] |
| P(NEt₂)₃ | Not Found | |
| P(piperidyl)₃ | Not Found | |
| Proazaphosphatrane (R=Me) | 2057.0 | [4] |
| Proazaphosphatrane (R=iPr) | 2054.6 | [4][5] |
| Proazaphosphatrane (R=iBu) | 2054.9 | [4][5] |
| P(t-Bu)₃ | 2056.1 | |
| PMe₃ | 2064.1 | [3] |
| PPh₃ | 2068.9 | [3] |
| P(OEt)₃ | 2076.3 | [3] |
| PCl₃ | 2097.0 | [3] |
| PF₃ | 2110.8 | [3] |
Ligand Cone Angle (θ)
The ligand cone angle is a measure of the steric bulk of a ligand.[6] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length (typically 2.28 Å for nickel).[6][7] A larger cone angle signifies a bulkier ligand.
Table 2: Cone Angles (θ) for Selected this compound Ligands and Common Phosphines
| Ligand | Cone Angle (θ, °) | Reference |
| P(NMe₂)₃ | Not Found | |
| P(NEt₂)₃ | Not Found | |
| P(piperidyl)₃ | Not Found | |
| Proazaphosphatrane (R=Me) | 152 | [4][5] |
| Proazaphosphatrane (R=iPr) | 179 | [4][5] |
| Proazaphosphatrane (R=iBu) | 200 | [4][5] |
| PMe₃ | 118 | [7] |
| PPh₃ | 145 | [7] |
| P(t-Bu)₃ | 182 | [7] |
| PCy₃ | 170 | [7] |
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The experimental determination of the TEP involves the synthesis of the corresponding nickel tricarbonyl phosphine complex, [LNi(CO)₃], followed by infrared (IR) spectroscopy.
Synthesis of [LNi(CO)₃] Complexes:
A general procedure for the synthesis of [LNi(CO)₃] complexes involves the reaction of a solution of the this compound ligand (L) with a source of Ni(CO)₃, which is typically generated in situ from the highly toxic and volatile tetracarbonylnickel(0), Ni(CO)₄. Due to the hazardous nature of Ni(CO)₄, strict safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.
-
Step 1: Preparation of the Ligand Solution: A solution of the this compound ligand is prepared in a suitable aprotic solvent, such as toluene (B28343) or hexane (B92381).
-
Step 2: Reaction with Ni(CO)₄: A solution of Ni(CO)₄ in the same solvent is carefully added to the ligand solution at a controlled temperature, often at or below room temperature. The reaction is typically rapid and results in the displacement of one carbonyl ligand by the this compound.
-
Step 3: Isolation and Purification: The resulting [LNi(CO)₃] complex can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.
Infrared (IR) Spectroscopy:
The TEP is determined from the IR spectrum of the purified [LNi(CO)₃] complex.
-
Sample Preparation: A dilute solution of the complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared.
-
Data Acquisition: The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value corresponds to the Tolman Electronic Parameter (ν(CO)) for the specific this compound ligand.[2]
Determination of Ligand Cone Angle (θ)
The ligand cone angle is typically determined from the solid-state structure of a metal-ligand complex obtained through single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction:
-
Step 1: Crystal Growth: High-quality single crystals of a complex containing the this compound ligand are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Step 2: Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Step 3: Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates of the complex.
Calculation of the Cone Angle:
Once the atomic coordinates are known, the cone angle can be calculated using computational methods. The calculation involves defining a cone with the metal atom at the apex and a standard metal-phosphorus distance. The angle of this cone is then expanded until it encompasses the van der Waals radii of all the atoms of the ligand.
Impact on Catalysis
The electronic and steric properties of this compound ligands have a profound impact on the activity, selectivity, and stability of transition metal catalysts. By systematically tuning these properties, it is possible to optimize catalyst performance for a variety of important organic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[8] Palladium catalysts bearing this compound ligands have shown excellent activity in this reaction. Electron-rich and bulky this compound ligands are particularly effective as they promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination of the biaryl product.
Asymmetric Hydrogenation
Chiral this compound ligands are widely used in asymmetric hydrogenation reactions to produce enantiomerically enriched products. The steric and electronic properties of the ligand influence the binding of the prochiral substrate to the metal center, thereby controlling the stereochemical outcome of the hydrogenation. Bulky and electron-donating aminophosphines can create a well-defined chiral pocket around the metal, leading to high enantioselectivity.
Conclusion
This compound ligands represent a powerful and versatile class of ligands for transition metal catalysis. Their readily tunable electronic and steric properties, which can be quantified using parameters like the Tolman Electronic Parameter and the ligand cone angle, allow for the rational design of highly efficient and selective catalysts. A thorough understanding of the synthesis, characterization, and application of these ligands is crucial for researchers and scientists in both academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals. The continued exploration of new this compound architectures promises to further expand their utility in solving challenging catalytic problems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Solved Q9) Compare the Tolman electronic parameter of PMeg, | Chegg.com [chegg.com]
- 4. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. yanggroup.weebly.com [yanggroup.weebly.com]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Dual Nature of Aminophosphines: A Technical Guide to Reactivity and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of aminophosphines, a versatile class of organophosphorus compounds. With applications ranging from catalysis to materials science and drug development, a deep understanding of their chemical behavior is paramount for researchers, scientists, and professionals in the field of drug development. This document details the factors influencing their stability, outlines their key reactive pathways, and provides detailed experimental protocols for their synthesis and common transformations.
Core Concepts: Stability and Reactivity of the P-N Bond
Aminophosphines, characterized by a covalent bond between phosphorus and nitrogen, exhibit a rich and tunable chemical landscape. Their stability and reactivity are intrinsically linked to the nature of the substituents on both the phosphorus and nitrogen atoms. Generally, aminophosphines are sensitive to air and moisture due to the polar P-N bond, which is susceptible to cleavage by protic reagents.[1] However, their stability can be significantly enhanced through steric protection. The introduction of bulky substituents on either the phosphorus or nitrogen atom can effectively shield the reactive P-N bond from hydrolysis and oxidation.[2]
The reactivity of aminophosphines is dominated by several key pathways:
-
Oxidation: The phosphorus(III) center is readily oxidized by air or other oxidizing agents to form the corresponding P(V) aminophosphine oxides.[2][3]
-
Protonolysis: The polar P-N bond is prone to cleavage by protic reagents such as water, alcohols, and even hydrogen chloride.[4] This reactivity is a crucial consideration for their handling and application in protic environments.
-
Coordination Chemistry: The lone pair of electrons on the phosphorus atom allows aminophosphines to act as effective ligands for a wide range of transition metals. This property is the foundation for their extensive use in homogeneous catalysis.[5][6]
-
Alkylation: The phosphorus atom can be alkylated, for instance with methyl iodide, to yield phosphonium (B103445) cations.[3]
The interplay of steric and electronic effects of the substituents dictates the subtle balance between stability and reactivity, allowing for the fine-tuning of this compound properties for specific applications. For instance, electron-donating groups on the phosphorus atom increase its nucleophilicity and basicity, while bulky groups decrease its reactivity through steric hindrance.
Quantitative Data Summary
Table 1: Physicochemical Properties of Selected Aminophosphines and Related Compounds
| Compound/Ligand | Formula | Cone Angle (θ) [°] | 31P NMR (ppm) | Reference |
| Tris(dimethylamino)phosphine | P(NMe₂)₃ | 145 (calculated) | +122 | [4][7] |
| N,N-Diethyl-P,P-diphenylphosphinous amide | Ph₂PNEt₂ | N/A | +49.5 | [4] |
| 1-(Diphenylphosphino)piperidine | Ph₂P(NC₅H₁₀) | N/A | +58.2 | [8] |
| Triphenylphosphine | PPh₃ | 145 | -5 | [7][9] |
| Tricyclohexylphosphine | PCy₃ | 170 | +11.6 | [7][9] |
Note: Cone angles are a measure of the steric bulk of a ligand.[10] Data for a wider range of phosphines is available for comparison.[7][11]
Table 2: Thermal Stability of Selected this compound Oxides
| Compound | Decomposition Temperature (°C) | Reference |
| (Ph)₂(HNNMe₂)P=O | 200-300 | [12] |
| (Ph)₂(NC₄H₈O)P=O | 250-350 | [12] |
| (HNNMe₂)₃P=O | 150-250 | [12] |
| (NC₄H₈O)₃P=O | 200-300 | [12] |
Note: This data pertains to this compound oxides, which are generally more stable than their corresponding aminophosphines.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and a common catalytic application of aminophosphines.
Protocol 1: Synthesis of N,N-Diethyl-P,P-diphenylphosphinous Amide (Ph₂PNEt₂)
This protocol describes a standard procedure for the synthesis of a common this compound via the condensation of a chlorophosphine with a secondary amine.[4]
Materials:
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Diethylamine (B46881) (HNEt₂)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous diethyl ether or toluene (B28343)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether or toluene in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of diethylamine (2 equivalents) and triethylamine (1 equivalent) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of chlorodiphenylphosphine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or crystallization from a suitable solvent (e.g., hexane) to obtain N,N-diethyl-P,P-diphenylphosphinous amide as a colorless liquid or solid.
Characterization:
-
31P NMR (CDCl₃): δ ≈ +49.5 ppm.[4]
-
1H NMR (CDCl₃): Signals corresponding to the phenyl and ethyl protons.
-
IR (neat): Characteristic bands for P-N, P-Ph, and C-H bonds.
Protocol 2: Oxidation of an this compound to its Corresponding Oxide
This protocol outlines the straightforward oxidation of an this compound to the more stable this compound oxide.[2]
Materials:
-
This compound (e.g., Ph₂PNEt₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Acetone (B3395972) or other suitable solvent
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of 30% hydrogen peroxide solution dropwise with stirring. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound oxide can be purified by crystallization or column chromatography.
Characterization:
-
A significant downfield shift in the 31P NMR spectrum compared to the starting this compound is indicative of oxidation.
-
The appearance of a strong P=O stretching band in the IR spectrum (typically around 1200 cm⁻¹).
Protocol 3: Suzuki-Miyaura Cross-Coupling using an this compound Ligand
This protocol provides a general procedure for employing an this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][13]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand (e.g., 1-(diphenylphosphino)piperidine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Heating and stirring equipment
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), the aryl halide (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents) to a dry Schlenk tube or reaction vial.
-
Add the anhydrous solvent via syringe.
-
Seal the reaction vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving aminophosphines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ujcontent.uj.ac.za]
- 9. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
Chiral Aminophosphine Synthesis and Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral aminophosphine ligands have emerged as a cornerstone in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical for the pharmaceutical and fine chemical industries. Their unique electronic and steric properties, tunable through modifications of both the amine and phosphine (B1218219) moieties, allow for high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of chiral aminophosphines, detailing common precursors, key synthetic methodologies, experimental protocols, and their application in asymmetric catalysis.
Precursors for Chiral this compound Synthesis
The synthesis of chiral aminophosphines predominantly relies on the use of readily available chiral building blocks. The chirality is typically introduced from a chiral pool, with amino acids and amino alcohols being the most common starting materials.
1.1. Chiral Amino Alcohols:
A significant class of precursors, chiral amino alcohols offer a straightforward entry into C2-symmetric and other valuable ligand scaffolds. Their vicinal amino and hydroxyl functionalities provide handles for the sequential introduction of phosphine groups. Notable examples include:
-
(1R,2S)-Ephedrine and (1S,2R)-Pseudoephedrine: These readily available and inexpensive natural products serve as precursors for a variety of bidentate and monodentate this compound ligands.
-
Aminoindanol Derivatives: These precursors lead to ligands with a rigid bicyclic backbone, often inducing high levels of enantioselectivity.
-
Valinol and other Amino Acid-derived Alcohols: Reduction of chiral amino acids provides access to a diverse range of β-amino alcohols, allowing for systematic tuning of the ligand's steric properties.
1.2. Chiral Diamines:
Chiral diamines are pivotal for the synthesis of important classes of ligands, particularly those used in palladium-catalyzed asymmetric allylic alkylation (AAA).
-
(R,R)- and (S,S)-1,2-Diaminocyclohexane (DACH): This is the foundational precursor for the widely successful Trost ligands. Its C2-symmetry is crucial for creating a well-defined chiral pocket around the metal center.
-
DPEN (1,2-Diphenylethylenediamine): Another C2-symmetric diamine that has been extensively used in the synthesis of ligands for various asymmetric transformations.
1.3. Chiral Amino Acids:
The vast array of naturally occurring and synthetic amino acids provides a rich source of chirality for this compound synthesis.
-
L-Proline: Its rigid pyrrolidine (B122466) ring has been incorporated into numerous successful ligand scaffolds, often leading to high enantioselectivities in a variety of reactions.
-
Other α-Amino Acids: The side chains of different amino acids allow for the introduction of diverse steric and electronic features into the final ligand structure.
1.4. Other Chiral Precursors:
-
BINOL (1,1'-Bi-2-naphthol): While not an amine itself, the chiral backbone of BINOL is used to create atropisomeric this compound ligands.
-
Tartaric Acid: This readily available chiral diol is the precursor for the synthesis of the pioneering chiral diphosphine ligand, DIOP.
General Synthetic Routes
Several general strategies have been developed for the synthesis of chiral aminophosphines. The choice of method often depends on the nature of the precursor and the desired ligand structure.
2.1. From Chiral Amino Alcohols:
A common route involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., KPPh₂ or LiPPh₂). Alternatively, the amino alcohol can be converted into a cyclic sulfamidate, which then undergoes ring-opening with a metal phosphide.
2.2. From Chiral Diamines:
The synthesis of ligands like the Trost ligand involves the amidation of the chiral diamine with a phosphinobenzoic acid derivative. This modular approach allows for the synthesis of a library of ligands with varying phosphine substituents.
2.3. From Chiral Amino Acids:
Amino acids can be transformed into aminophosphines through various synthetic sequences. For instance, the carboxylic acid functionality can be reduced to an alcohol, which is then converted to a phosphine as described above. The amine group is typically protected during these transformations and deprotected at a later stage.
Experimental Protocols
3.1. Synthesis of (R,R)-DIOP from (+)-Tartaric Acid:
DIOP ((−)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) is a classic C2-symmetric diphosphine ligand.[1]
Step 1: Synthesis of Diethyl L-(+)-tartrate A solution of L-(+)-tartaric acid (150 g, 1 mol) in absolute ethanol (B145695) (500 mL) is saturated with dry hydrogen chloride gas. The mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate (B86663), and the solvent is evaporated to give diethyl L-(+)-tartrate as a colorless oil.
Step 2: Synthesis of L-(+)-1,4-Ditosyl-2,3-O-isopropylidenethreitol To a solution of diethyl L-(+)-tartrate (103 g, 0.5 mol) in acetone (B3395972) (500 mL), 2,2-dimethoxypropane (B42991) (78 g, 0.75 mol) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and water, dried, and evaporated. The resulting crude acetonide is dissolved in dry tetrahydrofuran (B95107) (THF, 500 mL) and added dropwise to a suspension of lithium aluminum hydride (38 g, 1 mol) in THF (1 L) at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the precipitate is filtered off. The filtrate is dried and concentrated to give the diol. The crude diol is dissolved in pyridine (B92270) (500 mL) and cooled to 0 °C. p-Toluenesulfonyl chloride (228 g, 1.2 mol) is added portionwise, and the mixture is stirred at room temperature for 12 hours. The mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give L-(+)-1,4-ditosyl-2,3-O-isopropylidenethreitol.
Step 3: Synthesis of (R,R)-DIOP A solution of potassium diphenylphosphide is prepared by reacting triphenylphosphine (B44618) (52.4 g, 0.2 mol) with potassium metal (7.8 g, 0.2 g-atom) in refluxing dioxane. To this solution, L-(+)-1,4-ditosyl-2,3-O-isopropylidenethreitol (46.6 g, 0.1 mol) in dioxane is added, and the mixture is refluxed for 3 hours. After cooling, the solvent is removed, and the residue is partitioned between benzene (B151609) and water. The organic layer is washed with water, dried, and concentrated. The product is purified by recrystallization from ethanol to afford (R,R)-DIOP as a white solid.
3.2. Synthesis of a Trost-type Ligand from (R,R)-DACH:
The Trost ligands are a class of C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane.[2][3]
Step 1: Synthesis of 2-(Diphenylphosphino)benzoic Acid To a solution of 2-bromobenzoic acid (20.1 g, 0.1 mol) in dry THF (200 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 125 mL, 0.2 mol) dropwise. The mixture is stirred for 1 hour at -78 °C, and then chlorodiphenylphosphine (B86185) (18.3 mL, 0.1 mol) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitate is collected by filtration, washed with water, and dried to give 2-(diphenylphosphino)benzoic acid.
Step 2: Synthesis of the (R,R)-Trost Ligand To a solution of 2-(diphenylphosphino)benzoic acid (6.12 g, 20 mmol) and (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in dichloromethane (B109758) (100 mL) is added dicyclohexylcarbodiimide (B1669883) (DCC) (4.12 g, 20 mmol). The mixture is stirred at room temperature for 24 hours. The precipitate of dicyclohexylurea is removed by filtration, and the filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the (R,R)-Trost ligand.
Catalytic Applications and Performance Data
Chiral this compound ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. The following tables summarize representative data for some of the most important transformations.
Table 1: Asymmetric Hydrogenation of Prochiral Olefins
| Ligand | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) |
| (R,R)-DIOP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(DIOP)]BF₄ | Ethanol | 1 atm | 25 | >95 | 81 |
| (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Chiraphos)]BF₄ | Ethanol | 1 atm | 25 | >95 | 99 |
| (R)-ProPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ProPhos)]BF₄ | Ethanol | 1 atm | 25 | >95 | 90 |
| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(DIPAMP)]BF₄ | Methanol | 3 atm | 50 | 100 | 96 |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
| Ligand | Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R,R)-Trost Ligand | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | CH₂Cl₂ | rt | 98 | 98 |
| (S,S)-DACH-Naphthyl | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | THF | rt | 95 | 97 |
| (R,R)-ANDEN-Phenyl | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | CH₂Cl₂ | rt | 99 | >99 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the synthesis and application of chiral this compound ligands.
Caption: General workflow for chiral this compound synthesis.
Caption: Catalytic cycle of the Tsuji-Trost reaction.[4][5]
Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.[6][7]
References
- 1. DIOP - Wikipedia [en.wikipedia.org]
- 2. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 3. Trost ligand - Wikipedia [en.wikipedia.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of asymmetric hydrogenation catalysed by rhodium(I)trans-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyldioxolan (DIOP) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Aminophosphine-Metal Complexes: A Technical Guide to Formation, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphine ligands, a class of organophosphorus compounds containing a P-N bond, have emerged as highly versatile building blocks in coordination chemistry and catalysis.[1] Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them invaluable in the design of metal complexes with tailored reactivity.[2] This technical guide provides an in-depth overview of the formation of this compound-metal complexes, their characterization, and their burgeoning applications in catalysis and drug development.
The presence of both a soft phosphorus donor and a hard nitrogen donor atom imparts an ambident character to this compound ligands, allowing for diverse coordination modes.[1] This includes monodentate coordination through phosphorus, as well as bidentate or polydentate chelation involving the nitrogen atom, which can lead to the formation of stable metallacycles.[3][4][5] Furthermore, the nitrogen atom can influence the electronic properties of the phosphorus center through π-electron donation, affecting the reactivity of the resulting metal complex.[1] A particularly interesting feature of some this compound ligands is their hemilabile nature, where a weakly coordinating nitrogen or other donor group can reversibly dissociate from the metal center, creating a vacant site for substrate binding and catalysis.[3][6]
Synthesis of this compound-Metal Complexes
The formation of this compound-metal complexes typically involves a two-step process: the synthesis of the this compound ligand followed by its reaction with a suitable metal precursor.
Ligand Synthesis
The most prevalent method for the synthesis of this compound ligands is the condensation reaction between a chlorophosphine and a primary or secondary amine in the presence of a base to scavenge the HCl byproduct.[1]
Complexation
The synthesized this compound ligand can then be reacted with a variety of metal precursors to form the desired complex. The choice of metal precursor and reaction conditions will depend on the target metal and its oxidation state.
Experimental Protocols
Synthesis of 2-(Diphenylphosphino)ethylamine (B1207392) Ligand
This protocol describes the synthesis of a common this compound ligand, 2-(diphenylphosphino)ethylamine.
Materials:
-
Lithium diphenylphosphide (LiPPh₂)
-
2-Chloroethylamine (B1212225) hydrochloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride in anhydrous THF.
-
Slowly add a solution of LiPPh₂ in THF to the stirred 2-chloroethylamine hydrochloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the 2-(diphenylphosphino)ethylamine ligand.
Synthesis of a Dichloro(p-cymene)(this compound)ruthenium(II) Complex
This protocol details the synthesis of a representative ruthenium(II) arene complex with an this compound ligand.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
2-(Diphenylphosphino)ethylamine (or other this compound ligand)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous hexane (B92381)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer in anhydrous DCM.
-
In a separate flask, dissolve two equivalents of the this compound ligand in anhydrous DCM.
-
Slowly add the ligand solution to the stirred ruthenium precursor solution at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous hexane to precipitate the product.
-
Filter the solid product, wash with hexane, and dry under vacuum to obtain the dichloro(p-cymene)(this compound)ruthenium(II) complex.[7][8]
Characterization of this compound-Metal Complexes
A suite of spectroscopic and analytical techniques is employed to fully characterize the structure and purity of this compound-metal complexes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a crucial technique for probing the coordination of the phosphine (B1218219) to the metal center. Upon coordination, the ³¹P chemical shift of the this compound ligand typically changes. The coordination chemical shift (Δδ = δcomplex - δligand) provides information about the electronic properties of the metal-phosphorus bond.[9][10] For copper(I) complexes, a negative coordination chemical shift is often observed, suggesting that aminophosphines can act as good π-acceptor ligands.[2][11]
-
¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the ligand and confirm its structure upon complexation.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the functional groups within the complex. The P-N stretching frequency can provide insight into the nature of this bond. Changes in the vibrational frequencies of other functional groups in the ligand upon coordination can also be observed.
The following table summarizes typical spectroscopic data for an this compound ligand and its palladium complex.
| Compound | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Ph₂PNHCH₂CH₂OCH₃ | 38.5 | 7.5-7.2 (m, 10H, Ph), 3.4 (t, 2H, CH₂O), 3.2 (s, 3H, OCH₃), 3.1 (q, 2H, NCH₂), 2.1 (t, 1H, NH) | 3320 (νNH), 1115 (νC-O) |
| [PdCl₂(Ph₂PNHCH₂CH₂OCH₃)₂] | 55.2 | 8.0-7.4 (m, 20H, Ph), 4.2 (br, 2H, NH), 3.6 (t, 4H, CH₂O), 3.5 (m, 4H, NCH₂), 3.3 (s, 6H, OCH₃) | 3250 (νNH), 1110 (νC-O) |
Data compiled from representative literature values.[12]
Structural Data
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure of this compound-metal complexes, including bond lengths, bond angles, and coordination geometry.
Below is a table of selected bond lengths and angles for a representative palladium(II) this compound complex, cis-[PdCl₂{(Ph₂P)₂N-naphthyl}].
| Parameter | Bond Length (Å) / Angle (°) |
| Pd-P1 | 2.245(2) |
| Pd-P2 | 2.251(2) |
| Pd-Cl1 | 2.354(2) |
| Pd-Cl2 | 2.368(2) |
| P1-N1 | 1.72(1) |
| P2-N1 | 1.67(2) |
| P1-Pd-P2 | 73.5(1) |
| Cl1-Pd-Cl2 | 94.9(3) |
| P1-N1-P2 | 108.9(5) |
Data sourced from a representative crystal structure.[13]
Applications in Homogeneous Catalysis
This compound-metal complexes are highly effective catalysts for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing this compound ligands are excellent catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds.[13][14] The steric and electronic properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity.[15]
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Chiral this compound ligands are particularly valuable in asymmetric catalysis, where they can induce high enantioselectivity in the products.[15][16] Ruthenium complexes of chiral this compound ligands are highly effective for the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries.[16][17]
The mechanism of asymmetric transfer hydrogenation often involves a concerted outer-sphere pathway where the hydride and a proton are transferred to the substrate from the metal complex and the amine ligand, respectively.
Applications in Drug Development
This compound and aminophosphonate-metal complexes are gaining increasing attention for their potential biomedical applications.[18][19] Their diverse structures and reactivities offer opportunities for the development of novel therapeutic and diagnostic agents.
Anticancer Agents
Ruthenium(II) arene complexes containing this compound ligands have demonstrated significant in vitro anticancer activity, in some cases against platinum-resistant cell lines.[7] These complexes are thought to exert their cytotoxic effects through various mechanisms, including binding to DNA and inhibiting enzymes.[20][21] The modular synthesis of this compound ligands allows for the rapid generation of libraries of ruthenium complexes with diverse structures, facilitating the optimization of their anticancer properties.[7]
The general workflow for the development and evaluation of these potential anticancer drugs is depicted below.
Radiopharmaceuticals and MRI Contrast Agents
Aminophosphonate complexes of radioactive metals like technetium and rhenium have been utilized as radiopharmaceuticals for both diagnostic and therapeutic purposes.[18] The high affinity of phosphonates for bone tissue can be exploited for targeted drug delivery to treat bone-related diseases.[18] Additionally, complexes of gadolinium with aminophosphonate ligands have been investigated as magnetic resonance imaging (MRI) contrast agents.[18]
Conclusion
This compound-metal complexes represent a rich and continually evolving area of research with significant implications for both industrial catalysis and medicine. The ease of synthesis and the tunability of their steric and electronic properties provide a powerful platform for the rational design of new catalysts and therapeutic agents. Future research in this field is expected to focus on the development of more efficient and selective catalysts for challenging organic transformations, as well as the elucidation of the detailed mechanisms of action of bioactive this compound-metal complexes to guide the design of next-generation metallodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-(Diphenylphosphino)ethylamine | 4848-43-5 | FD155486 [biosynth.com]
- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple synthesis of [RuCl2(NHC)(p-cymene)] complexes and their use in olefin oxidation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 16. Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into Aminophosphine Structures: A Technical Guide for Researchers
An in-depth exploration of the structural and electronic properties of aminophosphines, tailored for researchers, scientists, and professionals in drug development.
Aminophosphines, a versatile class of organophosphorus compounds, have garnered significant attention for their applications in catalysis, coordination chemistry, and materials science.[1] Their unique structural and electronic characteristics, arising from the direct bond between phosphorus and nitrogen atoms, allow for fine-tuning of their steric and electronic properties. This guide provides a comprehensive overview of the theoretical studies on aminophosphine structures, detailing computational methodologies, summarizing key structural data, and visualizing fundamental synthetic and catalytic pathways.
Core Structural Parameters of Aminophosphines
The geometry of aminophosphines is a key determinant of their reactivity and coordinating ability. Theoretical studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into their structural parameters. Below is a compilation of representative bond lengths and angles for various this compound derivatives, derived from both computational and experimental X-ray crystallographic studies.
Table 1: Selected Bond Lengths (Å) in this compound Derivatives
| Compound/Fragment | P-N Bond Length (Å) | P-C Bond Length (Å) | N-C Bond Length (Å) | Method | Reference |
|---|---|---|---|---|---|
| N,N-bis(diphenylphosphino)-2,6-dimethylaniline Platinum Complex | 1.705, 1.720 | 1.803, 1.808, 1.807 | - | X-ray | [2] |
| N,N-bis(diphenylphosphino)-2,5-dimethylaniline Platinum Complex | 1.721 | 1.809, 1.801, 1.808 | - | X-ray | [3] |
| PF2(NH2) | 1.6384 | - | - | X-ray | [4] |
| cis-[PdCl2(Ph2PN(CH(CH3)Ph)(CH2)2N(CH(CH3)Ph)PPh2)] | - | - | - | X-ray | [5] |
| this compound-Tungsten(0) Complex (Deprotonated) | 1.66 (Mayer Bond Order) | - | - | DFT |[4] |
Table 2: Selected Bond Angles (°) in this compound Derivatives
| Compound/Fragment | P-N-P Angle (°) | C-P-N Angle (°) | P-N-C Angle (°) | Method | Reference |
|---|---|---|---|---|---|
| N,N-bis(diphenylphosphino)-2,6-dimethylaniline Platinum Complex | 99.73 | - | - | X-ray | [2] |
| N,N-bis(diphenylphosphino)-2,5-dimethylaniline Platinum Complex | - | - | - | X-ray | [3] |
| cis-[PdCl2(Ph2PN(CH(CH3)Ph)(CH2)2N(CH(CH3)Ph)PPh2)] | - | - | - | X-ray | [6] |
| this compound-Tungsten(0) Complex (Deprotonated) | - | - | - | DFT |[4] |
Methodologies for Structural and Electronic Analysis
The theoretical investigation of this compound structures predominantly relies on a set of well-established computational and experimental techniques.
Computational Protocol: Density Functional Theory (DFT)
A standard computational protocol for studying this compound structures involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7][8]
-
Basis Set Selection: The choice of basis set determines the accuracy of the calculation. Common basis sets for this compound systems include Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p), which provide a good balance between accuracy and computational cost.[7][8] For systems containing heavy atoms, effective core potentials (ECPs) like LANL2DZ may be employed.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the nature of the P-N bond, including charge distribution and orbital interactions.[4][9] This analysis can reveal the extent of lone pair delocalization from the nitrogen to the phosphorus atom, which influences the bond's character and reactivity.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the primary experimental method for determining the precise three-dimensional structure of aminophosphines in the solid state.[10] The general workflow is as follows:
-
Crystal Growth: High-quality single crystals of the this compound compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[10]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[10] The final structure is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[11][12]
Visualizing Key Processes
The following diagrams, generated using the Graphviz DOT language, illustrate a typical synthetic route for aminophosphines and their application in a catalytic cycle.
Conclusion
Theoretical studies, in conjunction with experimental validation, have been instrumental in elucidating the intricate structural and electronic properties of aminophosphines. The methodologies outlined in this guide provide a robust framework for researchers to investigate these fascinating molecules. The continued application of these techniques will undoubtedly pave the way for the rational design of novel this compound ligands with tailored properties for a wide range of applications, from advanced catalysis to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme catalysis - Wikipedia [en.wikipedia.org]
- 8. inpressco.com [inpressco.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
The Core Chemistry of Aminophosphine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemistry of aminophosphine derivatives. It covers their synthesis, reactivity, and diverse applications, with a focus on providing practical experimental details and clear data presentation for professionals in research and drug development.
Introduction to this compound Derivatives
This compound derivatives are a versatile class of organophosphorus compounds characterized by at least one phosphorus-nitrogen (P-N) bond. Their general formula can be represented as R¹R²P-NR³R⁴, where R groups can be alkyl, aryl, or other functionalities. The presence of both a phosphorus and a nitrogen atom imparts unique electronic and steric properties, making them highly valuable as ligands in catalysis, as synthons for more complex molecules, and as pharmacologically active agents.[1][2]
The chemistry of aminophosphines is largely dictated by the nature of the P-N bond, which is polar and susceptible to cleavage by protic reagents.[1][3] This reactivity, combined with the Lewis basicity of both the phosphorus and nitrogen atoms, underpins their utility in a wide range of chemical transformations. Furthermore, the ease with which their steric and electronic properties can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms allows for the rational design of derivatives for specific applications.[4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the formation of a P-N bond, typically through the reaction of a chlorophosphine with an amine, and the multi-component Kabachnik-Fields reaction to form α-aminophosphonates and related compounds.
Synthesis via P-N Bond Formation
A common and straightforward method for the synthesis of aminophosphines involves the condensation reaction between a chlorophosphine and a primary or secondary amine.[1][5][6] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of N,N-bis(diphenylphosphino)-2-picolylamine
This protocol describes the synthesis of a common P,N,P-pincer ligand.
Materials:
-
2-Picolylamine
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-picolylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add chlorodiphenylphosphine (2.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the mixture via cannula filtration to remove the precipitate.
-
Wash the precipitate with a small amount of anhydrous toluene to recover any remaining product.
-
Combine the filtrate and the washing, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford N,N-bis(diphenylphosphino)-2-picolylamine as a solid.
Characterization:
-
³¹P NMR (CDCl₃): A single peak is typically observed in the range of δ 40-50 ppm.
-
¹H and ¹³C NMR (CDCl₃): Resonances corresponding to the picolyl and phenyl protons and carbons should be observed and can be assigned based on standard chemical shift tables and coupling patterns.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (e.g., a dialkyl phosphite) to form α-aminophosphonates.[7] This reaction is of great importance for the synthesis of compounds with potential biological activity.[8]
Experimental Protocol: Microwave-Assisted Kabachnik-Fields Synthesis of Diethyl (phenylamino)(phenyl)methylphosphonate
This protocol describes a solvent- and catalyst-free approach.[9]
Materials:
-
Diethyl phosphite (B83602)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave vial, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture at 100 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Characterization:
-
³¹P NMR (CDCl₃): A single peak is typically observed in the range of δ 20-25 ppm.
-
¹H NMR (CDCl₃): Characteristic signals include the P-CH proton as a doublet (due to P-H coupling) and signals for the ethoxy and phenyl groups.
Core Reactivity of this compound Derivatives
The reactivity of this compound derivatives is centered around the phosphorus and nitrogen atoms and the P-N bond.
Reactions at the Phosphorus Center
-
Oxidation: Aminophosphines are readily oxidized by air or other oxidizing agents (e.g., hydrogen peroxide) to form the corresponding this compound oxides.[10]
-
Chalcogenation: Reaction with elemental sulfur or selenium yields this compound sulfides and selenides, respectively.[7]
-
Coordination to Metals: The phosphorus atom acts as a soft Lewis base, readily coordinating to transition metals to form a wide variety of complexes that are active in catalysis.[9][11]
Reactions Involving the P-N Bond
-
Protonolysis: The polar P-N bond is susceptible to cleavage by protic reagents such as alcohols and hydrogen halides.[3]
-
Hydrolysis: Aminophosphines can be sensitive to moisture, leading to hydrolysis of the P-N bond.[1]
Reduction of this compound Oxides
The P=O bond in this compound oxides is very strong, making their reduction to the corresponding P(III) aminophosphines challenging, especially in the presence of the more labile P-N bond. A modern approach involves the chemoselective activation of the P=O bond with oxalyl chloride, followed by reduction with sodium borohydride (B1222165), which also protects the resulting this compound as a borane (B79455) adduct.[12]
Experimental Protocol: Reduction of a Phenylthis compound Oxide
This protocol provides a general procedure for the reduction of an this compound oxide.
Materials:
-
This compound oxide
-
Oxalyl chloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound oxide (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting chlorophosphonium salt in anhydrous THF.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed to yield the crude this compound-borane complex.
-
Purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Representative ³¹P NMR Chemical Shifts of this compound Derivatives
| Compound Type | Example | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| This compound | PhP(NEt₂)₂ | CDCl₃ | 95.7 | [7] |
| This compound | Ph₂PNH(p-tolyl) | CDCl₃ | 35.2 | [12] |
| This compound Oxide | Ph₂P(O)NH(p-tolyl) | CDCl₃ | 23.5 | [12] |
| This compound Sulfide | Ph₂P(S)NH(p-tolyl) | CDCl₃ | 49.8 | [12] |
| This compound Selenide | Ph₂P(Se)NH(p-tolyl) | CDCl₃ | 41.7 (JP-Se = 740 Hz) | [12] |
| α-Aminophosphonate | (EtO)₂P(O)CH(Ph)NHPh | CDCl₃ | 22.1 | [9] |
| This compound-Borane | Ph₂P(BH₃)NH(p-tolyl) | CDCl₃ | 55.4 (br q) | [12] |
Chemical shifts are referenced to 85% H₃PO₄.
Table 2: Selected Bond Lengths and Angles for this compound-Palladium Complexes
| Complex | P-N Bond Length (Å) | Pd-P Bond Length (Å) | P-Pd-P Angle (°) | Reference |
| cis-[PdCl₂{(Ph₂PN(Me))₂CH₂}] | 1.715(3), 1.719(3) | 2.235(1), 2.241(1) | 71.99(4) | [11] |
| [PdCl{C₆H₃-2,6-(NHP(piperidinyl)₂)₂}] | - | 2.257(1) | 166.07(4) | [13] |
| trans-[PdCl₂(Ph₂PNHpy)₂] | 1.701(2) | 2.247(1) | - | [3] |
Visualizations of Key Pathways and Workflows
Kabachnik-Fields Reaction Mechanism
The Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" where the amine and carbonyl compound first form an imine, which is then attacked by the phosphite, or the "α-hydroxyphosphonate pathway" where the carbonyl and phosphite react first.[1][14][15]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scribd.com [scribd.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 8. [N,N-Bis(diphenylphosphino)propylamine-κ2 P,P]bromidotricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kabachnik-Fields Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective synthesis of tunable chiral pyridine–this compound ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Nomenclature and Classification of Aminophosphines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphines, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond, have garnered significant attention in various fields of chemical science. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them highly versatile.[1][2] This versatility has led to their widespread application as ligands in homogeneous catalysis, as synthons for the preparation of novel heterocyclic compounds, and as precursors to a range of other organophosphorus derivatives.[3][4][5] In the realm of drug development, the structural motifs found in aminophosphine-based catalysts and chiral ligands are of increasing interest for the asymmetric synthesis of complex pharmaceutical intermediates.[3] This guide provides a comprehensive overview of the nomenclature and classification of aminophosphines, detailed experimental protocols for their synthesis, a summary of their key structural and spectroscopic data, and an exploration of their applications in catalysis.
Nomenclature of Aminophosphines
The systematic naming of aminophosphines follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature is based on the parent phosphine (B1218219) (PH₃), with the amino groups treated as substituents.
The general formula for an this compound can be represented as R₃₋ₙP(NR'₂)ₙ, where 'R' can be a hydrogen atom or an organic substituent, and 'n' indicates the number of amino groups attached to the phosphorus atom.[1]
Common Naming Conventions:
-
Substitutive Nomenclature: The amino group is named as a substituent on the phosphine. For example, Ph₂P(NEt₂) is named (diethylamino)diphenylphosphine.
-
Functional Class Nomenclature: The compound is named as an amide of a phosphinous acid. For instance, Ph₂P(NEt₂) can also be referred to as N,N-diethyl-P,P-diphenylphosphinous amide.[2]
-
Trivial Names: Some common aminophosphines have widely accepted trivial names. For example, P(NMe₂)₃ is often called tris(dimethylamino)phosphine.[1]
For more complex structures, particularly those with multiple functional groups or chiral centers, systematic IUPAC nomenclature is essential for unambiguous identification.
Classification of Aminophosphines
Aminophosphines can be classified based on several criteria, including the number of amino substituents on the phosphorus atom, the nature of the substituents, and their denticity as ligands.
Based on the Number of Amino Groups
-
Monoaminophosphines: These compounds possess one P-N bond and have the general formula R₂P(NR'₂). They are the most common type of this compound.
-
Bis(amino)phosphines: With two P-N bonds, these have the general formula RP(NR'₂)₂.
-
Tris(amino)phosphines: These contain three P-N bonds and have the formula P(NR'₂)₃.[1]
Based on the Nature of the Substituents
-
Acyclic vs. Cyclic Amines: The amino group can be derived from an acyclic secondary amine (e.g., diethylamine) or a cyclic secondary amine (e.g., piperidine (B6355638), morpholine).
-
Chiral Aminophosphines: Chirality can be introduced either through a chiral backbone on the amino or the organic substituent on phosphorus, or the phosphorus atom itself can be a stereocenter. These are of particular importance in asymmetric catalysis.[6]
-
This compound Chlorides: These are important synthetic intermediates where one or more chloro groups are also attached to the phosphorus atom, e.g., R₂PCl(NR'₂).
Based on Ligand Denticity
-
Monodentate: Most simple aminophosphines act as monodentate ligands, coordinating to a metal center through the phosphorus atom.
-
Bidentate and Polydentate: By incorporating other donor atoms into the molecular framework, bidentate (e.g., P,N-ligands) or polydentate aminophosphines can be synthesized. These are valuable in stabilizing metal complexes and influencing their catalytic activity.
Experimental Protocols for the Synthesis of Aminophosphines
The most prevalent method for the synthesis of aminophosphines is the condensation reaction between a chlorophosphine and a primary or secondary amine.[2] The following protocols provide detailed methodologies for the preparation of representative mono-, bis-, and tris-aminophosphines.
Protocol 1: Synthesis of a Monothis compound - (Diphenylphosphino)piperidine
This protocol describes the synthesis of a representative monothis compound via the reaction of chlorodiphenylphosphine (B86185) with piperidine.
Materials:
-
Chlorodiphenylphosphine (1 equiv.)
-
Piperidine (2 equiv.)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer
-
Cannula and syringes
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with chlorodiphenylphosphine (1 equiv.) and anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of piperidine (2 equiv.) in anhydrous toluene is added dropwise to the stirred solution of chlorodiphenylphosphine over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The formation of a white precipitate (piperidinium chloride) will be observed.
-
The precipitate is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation or crystallization from a suitable solvent like hexane (B92381).
Characterization:
-
³¹P NMR (CDCl₃): A single peak is expected in the range of δ 60-80 ppm.
-
¹H and ¹³C NMR: The spectra will show characteristic signals for the phenyl and piperidinyl groups.
Protocol 2: Synthesis of a Bis(amino)phosphine - Phenylbis(diethylamino)phosphine
This protocol details the synthesis of a bis(amino)phosphine from phenyldichlorophosphine and diethylamine (B46881).
Materials:
-
Phenyldichlorophosphine (1 equiv.)
-
Diethylamine (4 equiv.)
-
Anhydrous diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
A Schlenk flask is charged with phenyldichlorophosphine (1 equiv.) and anhydrous diethyl ether under an inert atmosphere.
-
The flask is cooled to 0 °C.
-
A solution of diethylamine (4 equiv.) in anhydrous diethyl ether is added dropwise from a dropping funnel over a period of 1 hour with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
The diethylammonium (B1227033) chloride precipitate is filtered off under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting oily residue is purified by vacuum distillation.
Characterization:
-
³¹P NMR (C₆D₆): A single resonance is expected around δ 90-110 ppm.
Protocol 3: Synthesis of a Tris(amino)phosphine - Tris(dimethylamino)phosphine
This protocol outlines the synthesis of a common tris(amino)phosphine from phosphorus trichloride (B1173362) and dimethylamine (B145610).[1]
Materials:
-
Phosphorus trichloride (PCl₃) (1 equiv.)
-
Dimethylamine (6 equiv.)
-
Anhydrous hexane
-
Three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube
Procedure:
-
A three-necked flask is charged with a solution of dimethylamine (6 equiv.) in anhydrous hexane.
-
The solution is cooled to -10 °C.
-
A solution of phosphorus trichloride (1 equiv.) in anhydrous hexane is added dropwise with efficient stirring, maintaining the temperature below 0 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The dimethylammonium chloride precipitate is removed by filtration.
-
The hexane is removed from the filtrate by distillation at atmospheric pressure.
-
The product, tris(dimethylamino)phosphine, is then purified by fractional distillation under reduced pressure.
Characterization:
-
³¹P NMR (neat): A single peak is observed at approximately δ 122 ppm.
Structural and Spectroscopic Data
The structural and spectroscopic properties of aminophosphines are crucial for understanding their reactivity and coordinating ability.
Bond Parameters
The P-N bond in aminophosphines has a length that is indicative of some degree of pπ-dπ interaction between the nitrogen lone pair and vacant d-orbitals on the phosphorus atom.
| Compound | P-N Bond Length (Å) | Reference |
| PF₂(NH₂) | 1.6384(9) | [7] |
| Ph₂P(NH-p-tolyl) | 1.702(3) | |
| [Ph₂P(BH₃)]₂(μ-N-p-tolyl) | 1.704(3), 1.717(3) |
Table 1: Representative P-N Bond Lengths in Aminophosphines.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is an invaluable tool for the characterization of aminophosphines. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus.[8]
| Class of this compound | Substituents | Typical ³¹P Chemical Shift Range (ppm) | Reference(s) |
| Monoaminophosphines | R = Aryl, Alkyl; R' = Alkyl | 40 - 90 | [9][10] |
| Bis(amino)phosphines | R = Aryl; R' = Alkyl | 90 - 120 | [9] |
| Tris(amino)phosphines | R' = Alkyl | 115 - 125 | [11] |
| This compound-Boranes | R = Aryl, R' = Alkyl | 60 - 80 (broad) | |
| P(V) Iminophosphoranes | R = Aryl, R' = Alkyl | -20 - 20 | [12] |
| This compound Oxides | R = Aryl, R' = Alkyl | 20 - 40 | [12] |
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Various this compound Derivatives.
Applications in Homogeneous Catalysis
Aminophosphines are highly effective ligands in a variety of transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation.[3][4]
Suzuki-Miyaura Cross-Coupling
This compound ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their strong electron-donating ability can enhance the catalytic activity of the palladium center.[4][13]
| Aryl Halide | Arylboronic Acid | Ligand | Pd Source | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | N,N-di-iso-butyl-diphenylphosphinamine | Pd(OAc)₂ | 91 | [4] |
| Chlorobenzene | Phenylboronic acid | N,N-di-iso-butyl-diphenylphosphinamine | Pd(OAc)₂ | 75 | [4] |
| 4-Bromotoluene | Phenylboronic acid | 1-(Diphenylphosphino)piperidine | Pd₂(dba)₃ | 98 | [13] |
Table 3: Performance of this compound Ligands in Suzuki-Miyaura Coupling.
Asymmetric Hydrogenation
Chiral this compound ligands are instrumental in enantioselective hydrogenation reactions, which are crucial for the synthesis of chiral drugs and fine chemicals.[3][6] Rhodium and Ruthenium complexes with these ligands have demonstrated high efficiency and enantioselectivity.[3][6]
| Substrate | Catalyst System | Solvent | ee (%) | Reference |
| Methyl α-acetamidoacrylate | [Rh(COD)(DMBDPPABP)]BF₄ | THF | 95.2 | [6] |
| α-Acetamidocinnamic acid | [Rh(COD)(DMBDPPABP)]BF₄ | Ethanol | 93.4 | [6] |
| Acetonaphthone | [RuCl₂(benzene)]₂ / Ferrocenylthis compound | iPrOH | 85 | [3] |
Table 4: Enantioselective Hydrogenation using Chiral this compound Ligands. (DMBDPPABP = 6,6′-dimethoxy-2,2′-bis(diphenylphosphinoamino)biphenyl)
Conclusion
Aminophosphines represent a fundamentally important and highly adaptable class of organophosphorus compounds. Their nomenclature is well-established, and their classification provides a clear framework for understanding their structure and potential applications. The synthetic routes to aminophosphines are generally straightforward, allowing for a high degree of modularity in their design. This has enabled the development of a vast library of this compound ligands that have proven to be highly effective in a range of catalytic transformations, including those of significant interest to the pharmaceutical and fine chemical industries. The continued exploration of novel this compound structures and their metal complexes is expected to lead to further advances in catalysis and the development of more efficient and selective synthetic methodologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of Aminophosphines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine compounds, a class of organophosphorus molecules characterized by a direct bond between phosphorus and nitrogen, are versatile reagents and ligands in organic synthesis and coordination chemistry. Their unique electronic and steric properties have made them valuable in catalysis and as precursors to biologically active molecules. However, their reactivity, particularly their sensitivity to air and moisture, necessitates stringent handling procedures to ensure laboratory safety and experimental success. This in-depth technical guide provides a comprehensive overview of the core principles for the safe handling, synthesis, characterization, and disposal of this compound compounds.
Safety and Handling of this compound Compounds
The paramount concern when working with this compound compounds is their reactivity, which can range from sensitivity to air and moisture to being pyrophoric (spontaneously igniting in air). Therefore, adherence to strict safety protocols is mandatory.
General Hazards
-
Reactivity with Air and Moisture: Many aminophosphines are readily oxidized by air and hydrolyzed by moisture. These reactions are often exothermic and can lead to the degradation of the compound and the formation of potentially hazardous byproducts. The sensitivity is generally higher for aminophosphines with less sterically hindered phosphorus centers.
-
Pyrophoricity: Some aminophosphines, particularly those with small alkyl groups, are pyrophoric and will ignite spontaneously upon contact with air.
-
Corrosivity: Some aminophosphines and their precursors can be corrosive to skin and eyes.
Personal Protective Equipment (PPE)
A robust selection of personal protective equipment is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of corrosive or reactive materials. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact. Double gloving is recommended. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies or significant spills, a self-contained breathing apparatus (SCBA) may be necessary. | Prevents inhalation of toxic or pyrophoric materials. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound compounds should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Due to their air and moisture sensitivity, aminophosphines should be handled under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.
Storage and Disposal
-
Storage: this compound compounds should be stored in tightly sealed containers under an inert atmosphere, away from heat, sparks, and open flames. They should be stored separately from oxidizing agents and protic substances.
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Small spills can be absorbed with an inert material (e.g., sand or vermiculite) and then quenched cautiously. Large spills may require the intervention of a specialized hazardous materials team.
-
Quenching and Disposal: Unused or waste this compound compounds must be quenched before disposal. This is a hazardous procedure that should only be performed by trained personnel. A common method involves the slow, dropwise addition of a less reactive alcohol (e.g., isopropanol) to a cooled, dilute solution of the this compound in an inert solvent. The quenched material can then be disposed of as hazardous chemical waste in accordance with local regulations.
Reactivity of this compound Compounds
The reactivity of aminophosphines is centered around the phosphorus-nitrogen bond and the lone pair of electrons on the phosphorus atom.
-
Oxidation: Aminophosphines are readily oxidized to the corresponding phosphine oxides or sulfides upon reaction with oxygen or sulfur, respectively.
-
Protonolysis: The P-N bond is susceptible to cleavage by protic reagents such as water, alcohols, and mineral acids.[1] This reaction typically yields a secondary amine and a phosphorus-containing species.[1]
-
Coordination Chemistry: The lone pair on the phosphorus atom allows aminophosphines to act as ligands for transition metals, forming a wide variety of coordination complexes. This property is extensively utilized in catalysis.
-
Alkylation: Reaction with alkyl halides leads to the formation of phosphonium salts.
Synthesis and Purification
The most common method for the synthesis of aminophosphines is the condensation reaction between a chlorophosphine and a primary or secondary amine.[2]
General Synthetic Protocol: Synthesis of N,N-diethyl-P,P-diphenylphosphinous amide
This protocol describes the synthesis of a common this compound, Ph₂PNEt₂, using Schlenk line techniques.
Materials:
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Diethylamine (B46881) (Et₂NH)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the dropping funnel, prepare a solution of chlorodiphenylphosphine (e.g., 10.0 g, 45.3 mmol) in anhydrous diethyl ether (50 mL). In the reaction flask, dissolve diethylamine (e.g., 6.6 g, 90.6 mmol) and triethylamine (e.g., 9.2 g, 90.6 mmol) in anhydrous diethyl ether (100 mL).
-
Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the solution of chlorodiphenylphosphine dropwise from the dropping funnel to the stirred solution of the amines over a period of 30 minutes.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Filtration: Filter the reaction mixture under an inert atmosphere using a Schlenk filter or a cannula filtration setup to remove the triethylammonium chloride precipitate. Wash the precipitate with anhydrous diethyl ether (2 x 20 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product as an oil. The product can be further purified by vacuum distillation.
Characterization Techniques
A suite of spectroscopic techniques is employed to confirm the identity and purity of this compound compounds.
| Technique | Information Obtained |
| ³¹P NMR Spectroscopy | The most informative technique for phosphorus compounds. Provides information on the chemical environment of the phosphorus atom. Chemical shifts for aminophosphines typically appear in a characteristic region of the spectrum. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the structure of the organic substituents on the phosphorus and nitrogen atoms. |
| FT-IR Spectroscopy | Useful for identifying the P-N stretching frequency. |
| Mass Spectrometry | Determines the molecular weight of the compound. |
³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for characterizing aminophosphines. The chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Tertiary Phosphines (R₃P) | -60 to -10 |
| Aminophosphines (R₂PNR'₂) | +20 to +120 |
| Phosphine Oxides (R₃P=O) | +20 to +60 |
| Phosphonium Salts ([R₄P]⁺) | -5 to +30 |
Note: These are general ranges, and the exact chemical shift will depend on the specific substituents.
Aminophosphines in Drug Development
While aminophosphonate derivatives have shown a wide range of biological activities, the direct application of this compound compounds as therapeutic agents is less common, primarily due to their reactivity and potential toxicity. However, they play a crucial role as precursors and ligands in the synthesis of complex molecules with pharmaceutical relevance. For instance, this compound ligands are widely used in transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of the carbon skeletons of many drug molecules.
Conclusion
This compound compounds are valuable synthetic tools, but their safe and effective use hinges on a thorough understanding of their reactivity and the implementation of rigorous handling procedures. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this class of compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for each compound and to conduct a thorough risk assessment before commencing any experimental work. While a significant body of knowledge exists regarding their synthesis and reactivity, a notable gap remains in the availability of comprehensive quantitative toxicity data for many this compound derivatives. Future research in this area will be crucial for a more complete understanding of their toxicological profiles and for ensuring the highest standards of laboratory safety.
References
Spectroscopic Analysis of Aminophosphines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of aminophosphines: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the principles, experimental protocols, and data interpretation for the thorough analysis of this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of aminophosphines in solution. The presence of various NMR-active nuclei, most notably ³¹P, ¹H, and ¹³C, provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the molecule.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive and direct method for probing the phosphorus center in aminophosphines. The chemical shift (δ) of the ³¹P nucleus is particularly informative about its oxidation state and coordination environment.
Key Features of ³¹P NMR for Aminophosphines:
-
Wide Chemical Shift Range: Allows for the clear distinction between different types of phosphorus environments.
-
Sensitivity to Electronic Effects: The chemical shift is influenced by the nature of the substituents on both the phosphorus and nitrogen atoms.
-
Coordination Shift: Upon coordination to a metal center, the ³¹P chemical shift can either be shielded (move to a lower ppm value) or deshielded (move to a higher ppm value), providing insights into the ligand's donor-acceptor properties. A negative coordination chemical shift (δcomplex – δligand) is often indicative of good π-acceptor character.[1]
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Aminophosphines and Related Compounds
| Compound Type | Chemical Shift (δ, ppm) |
| Trivalent Aminophosphines (R₂PNR'₂) | +40 to +140 |
| Coordinated Trivalent Aminophosphines | Varies significantly with metal and other ligands |
| Phosphine (B1218219) Oxides (R₂P(O)NR'₂) | +10 to +50 |
| Phosphine Sulfides (R₂P(S)NR'₂) | +50 to +90 |
| Phosphine Selenides (R₂P(Se)NR'₂) | +30 to +70 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
¹H and ¹³C NMR Spectroscopy
Proton and carbon-13 NMR provide detailed information about the organic framework of the aminophosphine ligand.
Key Features of ¹H and ¹³C NMR for Aminophosphines:
-
¹H NMR: Provides information on the number, type, and connectivity of protons. The N-H proton, if present, can exhibit a broad or sharp signal depending on factors like solvent and concentration. Protons on substituents attached to phosphorus will show coupling to the ³¹P nucleus.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Carbons directly bonded to phosphorus will exhibit a one-bond coupling constant (¹JPC), which is a valuable diagnostic tool.
Table 2: Representative ¹H and ¹³C NMR Data for an this compound
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.2-7.8 | - | Aromatic Protons (e.g., P-Ph) |
| 3.1 | d, ²JPH = 8.5 | N-CH₃ | |
| 1.2 | d, ³JPH = 15.0 | P-CH(CH₃)₂ | |
| ¹³C | 128-135 | d, JPC varies | Aromatic Carbons |
| 45.2 | d, ¹JPC = 25.0 | N-CH₃ | |
| 20.5 | d, ¹JPC = 18.0 | P-CH(CH₃)₂ |
Note: 'd' denotes a doublet. The coupling constants provide through-bond connectivity information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in an this compound molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Key Vibrational Modes for Aminophosphines:
-
P-N Stretch (νP-N): This is a key diagnostic absorption, typically found in the range of 950-1050 cm⁻¹. The exact position is sensitive to the substituents on both phosphorus and nitrogen.
-
N-H Stretch (νN-H): For primary and secondary aminophosphines, this absorption appears in the region of 3200-3500 cm⁻¹. Primary amines (RNH₂) show two bands (asymmetric and symmetric stretching), while secondary amines (R₂NH) show a single band.[2]
-
P-C Stretch (νP-C): Absorptions for P-aryl and P-alkyl bonds are typically observed in the fingerprint region.
-
C-H Stretch (νC-H): Aliphatic and aromatic C-H stretching vibrations are found in their characteristic regions (2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively).[3][4]
Table 3: Characteristic IR Absorption Frequencies for Aminophosphines
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| ν(N-H) (secondary amine) | 3350-3310 | Weak to Medium |
| ν(N-H) (primary amine) | 3500-3420 and 3420-3340 | Weak to Medium |
| ν(C-H) aromatic | 3100-3000 | Medium |
| ν(C-H) aliphatic | 3000-2850 | Medium to Strong |
| ν(P-N) | 1050-950 | Medium to Strong |
| ν(P-O) (from oxidation) | 1250-1150 | Strong |
| δ(N-H) | 1650-1580 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of aminophosphines. Furthermore, fragmentation patterns observed in the mass spectrum provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecule [M+H]⁺.[5]
Common Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines and can be observed in aminophosphines.
-
Cleavage of the P-N Bond: This can lead to fragments corresponding to the phosphine and amine moieties.
-
Loss of Substituents: Fragmentation can occur through the loss of substituents from either the phosphorus or nitrogen atoms.
For aminophosphonate analogs, a major fragmentation pathway involves the loss of the phosphonate (B1237965) group to form an iminium ion.[6] Similar pathways can be anticipated for aminophosphines.
Table 4: Illustrative Mass Spectrometry Data for an this compound
| m/z | Proposed Fragment |
| 278 | [M+H]⁺ (Molecular Ion) |
| 185 | [M - NR₂ + H]⁺ |
| 94 | [PR₂]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation (for air-sensitive compounds):
-
All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Manipulations should be performed using standard Schlenk line techniques or inside a glovebox.[7]
-
Dissolve 5-10 mg of the this compound in approximately 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).
-
Transfer the solution to an NMR tube and seal with a cap and parafilm, or use a J. Young NMR tube for prolonged storage or analysis at elevated temperatures.
³¹P NMR Acquisition Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient, but for quantitative measurements, a longer delay (5x T₁) is required.
-
Referencing: An external standard of 85% H₃PO₄ is used.[8]
Infrared (IR) Spectroscopy
Sample Preparation:
-
Nujol Mull: For solid samples, grind a small amount of the compound with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a paste. Place a thin film of the paste between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, CH₂Cl₂). The solution is then placed in a liquid IR cell.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or with the solvent and cell) is recorded first.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
A typical spectrum is an average of 16-32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote protonation.
Typical ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Capillary Voltage: 2.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Nebulizer Gas (N₂): Flow rate of 5-10 L/min.
-
Cone Voltage: 20-50 V (can be varied to induce in-source fragmentation).
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of aminophosphines.
Key Spectroscopic Relationships
Caption: Interrelation of spectroscopic techniques for this compound analysis.
Mass Spectrometry Fragmentation
Caption: Common fragmentation pathways for aminophosphines in mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. osti.gov [osti.gov]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Catalysis: A Technical Guide to the Structural Diversity of Aminophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a cornerstone in modern synthetic chemistry, particularly in the realm of transition-metal catalysis. Their remarkable success stems from their modular nature, allowing for the fine-tuning of steric and electronic properties to achieve exceptional levels of activity, selectivity, and enantioselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the structural diversity inherent in this compound ligands, detailing their synthesis, catalytic applications, and the intricate relationship between their architecture and performance.
The Architectural Landscape of this compound Ligands
The efficacy of an this compound ligand is intrinsically linked to its three-dimensional structure. Variations in the ligand backbone, the substituents on the phosphorus and nitrogen atoms, and the overall denticity give rise to a vast and versatile library of ligands.
Chiral this compound Ligands
Chiral this compound ligands are paramount in asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired. The chirality can be introduced in several ways:
-
Chiral Backbone: The most common approach involves a chiral scaffold connecting the phosphine (B1218219) and amine functionalities. This backbone can be derived from readily available chiral sources such as amino alcohols, diamines, or biaryl compounds. The rigid and well-defined conformation of these backbones effectively transmits chiral information to the metal's coordination sphere.
-
P-Chirogenic Aminophosphines: In these ligands, the phosphorus atom itself is a stereocenter. The synthesis of P-chirogenic ligands is often more challenging but can provide a high degree of steric control directly at the metal center.
-
N-Chirogenic Aminophosphines: While less common, chirality can also be centered on the nitrogen atom.
Achiral this compound Ligands
While asymmetric catalysis often takes center stage, achiral this compound ligands play a crucial role in a multitude of non-asymmetric catalytic processes.[1] The design of these ligands focuses on optimizing steric and electronic properties to enhance catalytic activity and stability. Key variations include:
-
Steric Bulk: Increasing the steric hindrance around the phosphorus and nitrogen atoms can promote reductive elimination and prevent catalyst deactivation pathways like the formation of inactive dimers.[2]
-
Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the ligand can significantly influence the reactivity of the metal center. Electron-rich ligands can enhance oxidative addition, while electron-poor ligands can facilitate reductive elimination.[3]
Ligand Backbone: Rigidity vs. Flexibility
The nature of the backbone connecting the phosphine and amine groups is a critical design element:
-
Rigid Backbones: Ligands with rigid backbones, such as those incorporating aromatic or cyclic moieties, often lead to higher enantioselectivities in asymmetric reactions due to their well-defined coordination geometry and the creation of a more ordered chiral environment.[4]
-
Flexible Backbones: Flexible linkers can allow the ligand to adopt various coordination modes, which can be advantageous in certain catalytic cycles. However, this flexibility can sometimes lead to a loss of selectivity.[5]
Synthesis of this compound Ligands
The synthesis of this compound ligands typically involves the formation of a P-N bond, which can be achieved through several reliable methods.
General Synthetic Routes
The most common method for the synthesis of aminophosphines is the reaction of a chlorophosphine with a primary or secondary amine in the presence of a base to scavenge the HCl byproduct.[3] Variations of this method allow for the introduction of a wide range of substituents on both the phosphorus and nitrogen atoms.
Another important synthetic strategy is the phospha-Mannich reaction, which involves the condensation of a primary or secondary phosphine, an aldehyde or ketone, and an amine.[6] This three-component reaction provides a convergent and atom-economical route to α-aminophosphines.[7]
Caption: General synthetic pathways to this compound ligands.
Applications in Homogeneous Catalysis
The structural tunability of this compound ligands has made them indispensable in a variety of important catalytic transformations, including cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound ligands are highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The ligand's role is to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and, in the case of chiral ligands, induce enantioselectivity.
In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, this compound ligands can significantly enhance the reaction efficiency, particularly for challenging substrates like aryl chlorides.[8][9] The steric bulk and electron-donating ability of the ligand are crucial for promoting the oxidative addition of the aryl halide to the Pd(0) center.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Table 1: Performance of this compound Ligands in Suzuki-Miyaura Coupling
| Ligand/Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 4-Bromotoluene | Phenylboronic acid | K3PO4 | Toluene (B28343) | 100 | >99 | [10] |
| [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene | 100 | >99 | [10] |
| α-aminophosphonate-Pd(OAc)2 | 4-Bromoanisole | Phenylboronic acid | Cs2CO3 | 1,4-Dioxane | 100 | 98 | [11] |
| α-aminophosphonate-Pd(OAc)2 | 2-Bromotoluene | Phenylboronic acid | Cs2CO3 | 1,4-Dioxane | 100 | 95 | [11] |
The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, also benefits greatly from the use of this compound ligands. These ligands can increase the thermal stability of the palladium catalyst and control the regioselectivity of the alkene insertion.
Table 2: Performance of this compound Ligands in the Heck Reaction
| Ligand/Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 4-Bromoanisole | Styrene | NaOAc | DMF | 140 | >99 | [10] |
| [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 4-Chloroacetophenone | Styrene | NaOAc | DMF | 160 | 95 | [10] |
| Dichloro-bis(this compound)palladium | Iodobenzene | n-Butyl acrylate | Et3N | DMF | 100 | 98 | |
| P,N-ligand-Pd(OAc)2 | Bromobenzene | Styrene | Et3N | Toluene | 110 | >95 | [12] |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, and chiral this compound ligands are among the most effective ligands for this transformation. They are widely used with rhodium and ruthenium catalysts for the hydrogenation of prochiral olefins, ketones, and imines.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Table 3: Performance of Chiral this compound Ligands in Asymmetric Hydrogenation
| Ligand | Catalyst Precursor | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (R)-DMBDPPABP | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | 95 | Novel chiral this compound ligand: Synthesis and application in asymmetric catalytic hydrogenation reaction - ResearchGate |
| Chiral β-aminophosphine | [RuCl₂(p-cymene)]₂ | Acetophenone | i-PrOH | 10 | 25 | >99 | 93 | This compound Catalysts in Modern Asymmetric Synthesis |
| Ferrocenylthis compound | [RuCl₂(benzene)]₂ | Acetonaphthone | MeOH | 50 | 50 | 100 | 85 | [13] |
| P-Chirogenic AMPP* | [Pd(allyl)Cl]₂ | 1,3-Diphenylallyl acetate | THF | - | 25 | >95 | 95 | [14] |
Hydroformylation
Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). This compound ligands, particularly bidentate ones, are used to control the regioselectivity (linear vs. branched aldehyde) and, in the case of asymmetric hydroformylation, the enantioselectivity. The electronic and steric properties of the ligand, especially the bite angle in bidentate ligands, are critical in determining the outcome of the reaction.[15]
Table 4: Performance of this compound Ligands in Hydroformylation
| Ligand | Catalyst Precursor | Substrate | Solvent | Syngas Pressure (bar) | Temp (°C) | b/l ratio | ee (%) | Reference |
| Ph₂PN(CH(CH₃)Ph)(CH₂)₂N(CH(CH₃)Ph)PPh₂ | [Rh(acac)(CO)₂] | Styrene | Toluene | 20 | 40 | 12 | 51 | [16] |
| (S)-BTFM-Garphos | [Rh(acac)(CO)₂] | Styrene | Toluene | 20 | 60 | 1.8 | 53 | [15] |
| Phosphonium-based this compound | Rh(acac)(CO)₂ | 1-Octene | Toluene | 40 | 100 | 2.1 | - | [17] |
| S-phosphinite with amino group | Cationic Rh(I) complex | Styrene | Toluene | 20 | 80 | 3.5 | - | [18] |
Experimental Protocols
General Synthesis of a Bidentate this compound Ligand
This protocol is a representative example for the synthesis of a chiral bidentate this compound ligand.[16]
Materials:
-
Chiral diamine (1.0 eq)
-
Chlorodiphenylphosphine (B86185) (2.2 eq)
-
Triethylamine (2.5 eq)
-
Toluene (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To a solution of the chiral diamine in anhydrous toluene under an inert atmosphere (N₂ or Ar), add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene dropwise to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the starting chlorophosphine signal has disappeared.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium (B8662869) hydrochloride salt.
-
Wash the Celite pad with anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound ligand.
-
Purify the ligand by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by column chromatography on silica (B1680970) gel under an inert atmosphere.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura coupling using an in-situ generated catalyst.[11][19]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
This compound ligand (1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., toluene, 1,4-dioxane, anhydrous)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, this compound ligand, arylboronic acid, and base under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe, followed by the aryl halide (if liquid) or add it as a solid with the other reagents.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Asymmetric Hydrogenation
This is a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.[20]
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%)
-
Chiral this compound ligand (1.1 mol%)
-
Prochiral substrate (1.0 eq)
-
Solvent (degassed, e.g., methanol, dichloromethane)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, dissolve the rhodium precursor and the chiral this compound ligand in the degassed solvent in a Schlenk flask. Stir for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve the substrate in the same degassed solvent.
-
Transfer the catalyst solution and the substrate solution to the autoclave under an inert atmosphere.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure and begin stirring at the specified temperature.
-
Monitor the reaction by taking samples (if possible) or by hydrogen uptake.
-
Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Conclusion
The structural diversity of this compound ligands provides a powerful toolkit for the development of highly efficient and selective catalysts. By systematically modifying the ligand backbone and the substituents on the phosphorus and nitrogen atoms, researchers can fine-tune the steric and electronic environment around the metal center to optimize catalytic performance for a specific transformation. The continued exploration of novel this compound architectures promises to unlock new catalytic reactivities and provide more sustainable and efficient solutions for the synthesis of complex molecules in academia and industry.
References
- 1. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flexible interactions of the rare-earth elements Y, La, and Lu with phosphorus in metallacyclohexane rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. This compound Ligands [sigmaaldrich.com]
- 14. Design of P-Chirogenic this compound-Phosphinite Ligands at Both Phosphorus Centers: Origin of Enantioselectivities in Pd-Catalyzed Allylic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Phosphonium-based aminophosphines as bifunctional ligands for sequential catalysis of one-pot hydroformylation–acetalization of olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Aminophosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile and powerful class of chiral ligands in the field of asymmetric catalysis. Their unique electronic and steric properties, arising from the combination of a phosphorus atom and a nitrogen atom within the ligand scaffold, have enabled remarkable levels of stereocontrol in a wide array of catalytic transformations. This document provides detailed application notes and experimental protocols for the use of this compound ligands in three key areas of asymmetric catalysis: hydrogenation, palladium-catalyzed allylic alkylation, and rhodium-catalyzed hydroformylation.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, particularly chiral alcohols and amines. Iridium and Ruthenium complexes bearing chiral this compound ligands have proven to be highly effective catalysts for the enantioselective reduction of ketones, imines, and olefins.
Application Notes:
Iridium-based catalysts, particularly those with spiro this compound ligands, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of ketones. These reactions often proceed under mild conditions with high turnover numbers (TON) and turnover frequencies (TOF). Ruthenium catalysts, on the other hand, have shown broad applicability, including the hydrogenation of various functionalized ketones and olefins. The choice of the metal precursor, the specific this compound ligand, and the reaction conditions are crucial for achieving optimal results.
Quantitative Data Summary:
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| 1 | Acetophenone | Spiro Pyridine-Aminophosphine | [Ir(COD)Cl]₂ / Ligand | i-PrOH | 30 | 50 | >99 | 98 |
| 2 | 2-Acetylpyridine | Spiro Pyridine-Aminophosphine | [Ir(COD)Cl]₂ / Ligand | i-PrOH | 30 | 50 | >99 | 97 |
| 3 | 1-Tetralone | Spiro Pyridine-Aminophosphine | [Ir(COD)Cl]₂ / Ligand | i-PrOH | 30 | 50 | >99 | 99 |
| 4 | Benzyl acetone | Spiro Pyridine-Aminophosphine | [Ir(COD)Cl]₂ / Ligand | i-PrOH | 30 | 50 | >99 | 96 |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| 1 | Methyl acetoacetate | Ferrocenylthis compound | [RuCl₂(benzene)]₂ / Ligand | MeOH | 50 | 10 | >99 | 98 |
| 2 | Dimethyl itaconate | Prolinol-derived this compound | Ru(OAc)₂ / Ligand | MeOH | 25 | 5 | >99 | 95 |
| 3 | (E)-α-Phenylcinnamic acid | DMBDPPABP | [Rh(COD)₂]BF₄ / Ligand | Toluene | 25 | 1 | >99 | 96 |
DMBDPPABP = 6,6′-dimethoxy-2,2′-bis(diphenylphosphinoamino) biphenyl
Experimental Protocols:
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
-
In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral this compound ligand (0.0055 mmol).
-
Anhydrous and degassed solvent (e.g., i-PrOH, 2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
The substrate (1.0 mmol) and a base (e.g., t-BuOK, 0.025 mmol) are added to the catalyst solution.
-
The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at the specified temperature (e.g., 30 °C) for the required time (typically 12-24 h).
-
After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Catalytic Cycle:
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by an iridium-aminophosphine complex.
Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the construction of stereogenic centers. Chiral this compound ligands have been instrumental in achieving high enantioselectivities in these reactions by effectively controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Application Notes:
A wide range of soft nucleophiles, such as malonates, as well as nitrogen and oxygen nucleophiles, can be employed in this reaction. The nature of the this compound ligand, including the backbone chirality and the substituents on the phosphorus and nitrogen atoms, significantly influences both the reactivity and the enantioselectivity. The choice of solvent and base is also critical for optimal performance.
Quantitative Data Summary:
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Entry | Ligand | Nucleophile | Base | Solvent | Yield (%) | ee (%) |
| 1 | (S)-Prolinol-derived this compound | Dimethyl malonate | BSA, LiOAc | Toluene | 95 | 96 |
| 2 | Ferrocenyl this compound | Diethyl malonate | NaH | THF | 92 | 94 |
| 3 | Ephedrine-derived this compound | Benzylamine | K₂CO₃ | CH₂Cl₂ | 88 | 91 |
| 4 | BINAM-derived this compound | Phenol | Cs₂CO₃ | Dioxane | 90 | 95 |
BSA = N,O-Bis(trimethylsilyl)acetamide
Experimental Protocols:
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
-
To a solution of [Pd(π-allyl)Cl]₂ (0.01 mmol) and the chiral this compound ligand (0.022 mmol) in the specified solvent (3 mL) under an argon atmosphere, is added the allylic substrate (1.0 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
The nucleophile (1.2 mmol) and the base (1.5 mmol) are then added.
-
The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle:
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Caption: Catalytic cycle for Pd-catalyzed AAA.
Rhodium-Catalyzed Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is a highly atom-economical process for the synthesis of chiral aldehydes from prochiral olefins. This compound ligands, often in combination with other phosphorus donors (e.g., phosphites, phosphonites), have been successfully employed to control both the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of this transformation.
Application Notes:
The electronic and steric properties of the this compound ligand are critical in determining the outcome of the reaction. Electron-withdrawing groups on the ligand can enhance the regioselectivity towards the branched aldehyde, which is often the desired product in asymmetric synthesis. The bite angle of bidentate ligands also plays a crucial role in controlling the stereochemistry. Styrene and its derivatives are common substrates for this reaction.
Quantitative Data Summary:
Table 4: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
| Entry | Ligand | L/Rh Ratio | Temp (°C) | Pressure (bar, CO/H₂) | b:l ratio | ee (%) (branched) |
| 1 | (R,S)-Ephedrine-derived this compound Phosphinite | 2 | 60 | 20 (1:1) | 85:15 | 77 |
| 2 | Chiral Bidentate this compound | 2 | 80 | 40 (1:1) | 92:8 | 51 |
| 3 | Phosphine-phosphoramidite with amino backbone | 4 | 50 | 10 (1:1) | 95:5 | 92 |
| 4 | Tetraphosphorus Ligand | 1 | 80 | 10 (1:1) | 5:95 | N/A (linear selective) |
b:l = branched-to-linear ratio
Experimental Protocols:
Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation
-
A high-pressure autoclave is charged with Rh(acac)(CO)₂ (0.005 mmol) and the chiral this compound ligand (0.01-0.02 mmol) in a suitable solvent (e.g., toluene, 10 mL) under an argon atmosphere.
-
The substrate (5 mmol) is added to the solution.
-
The autoclave is sealed, purged three times with syngas (CO/H₂ = 1:1), and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction mixture is heated to the specified temperature and stirred for the required duration (e.g., 24 h).
-
After cooling to room temperature and carefully venting the syngas, the solvent is removed under reduced pressure.
-
The product distribution (branched vs. linear aldehyde) is determined by GC or ¹H NMR analysis of the crude product.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the chiral aldehyde is determined by chiral GC or HPLC analysis.
Catalytic Cycle:
The following diagram depicts a simplified catalytic cycle for the rhodium-catalyzed hydroformylation of an olefin.
Caption: Catalytic cycle for Rh-catalyzed hydroformylation.
The Role of Aminophosphine Ligands in Advancing Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile and highly effective class of ligands in palladium-catalyzed cross-coupling reactions. Their unique electronic and steric properties, conferred by the presence of a nitrogen atom directly bonded to the phosphorus atom, allow for the formation of highly active and stable catalysts. These characteristics often translate into higher yields, lower catalyst loadings, and broader substrate scope compared to traditional phosphine (B1218219) ligands. This document provides detailed application notes and experimental protocols for the use of this compound ligands in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Introduction to this compound Ligands
Aminophosphines are organophosphorus compounds containing a P-N bond.[1] The nitrogen atom's lone pair of electrons can influence the electronic properties of the phosphorus atom, making the ligand more electron-donating and nucleophilic.[1][2] This enhanced electron-donating ability can facilitate the oxidative addition step in the catalytic cycle and stabilize the resulting palladium(II) intermediate.[3] Furthermore, the steric environment around the phosphorus atom can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, allowing for fine control over the catalyst's reactivity and selectivity. Some this compound ligands, such as the ylide-functionalized phosphines (YPhos), exhibit a strong electron-donating ability comparable to N-heterocyclic carbenes (NHCs) and high steric demand similar to biaryl phosphines.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound ligands have been shown to be excellent ligands for this transformation, promoting high catalytic activity even with challenging substrates like aryl chlorides.[5][6] this compound-based pincer complexes, in particular, have demonstrated remarkable efficiency, enabling quantitative coupling of sterically hindered aryl bromides with very low catalyst loadings.[1][5] In some cases, the active catalytic species are believed to be palladium nanoparticles stabilized by the this compound ligand.[7]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | N,N-di-iso-butyl-1,1-diphenylphosphinamine | 0.05 | Toluene (B28343) | K2CO3 | 100 | 1 | >95 | [8] |
| 2 | 4-Chlorotoluene (B122035) | Phenylboronic acid | [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 0.001 | Toluene | K3PO4 | 100 | <0.1 | quant. | [1][5] |
| 3 | 1-Bromo-4-vinylbenzene | 2-Naphthylboronic acid | Dichlorobis[1-(dicyclohexylphosphanyl) piperidine]palladium | - | - | - | - | - | 81 | |
| 4 | 4-Bromoanisole | Phenylboronic acid | α-aminophosphonate 1 | 0.5 | 1,4-dioxane | Cs2CO3 | 100 | 2 | >95 | [9] |
Note: This table presents a selection of data. Please refer to the cited literature for a more comprehensive substrate scope.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted from the work of Bolliger and Frech (2009) using an this compound-based pincer complex.[1][5]
Materials:
-
[C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] catalyst
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K3PO4)
-
Toluene (technical grade)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an atmosphere of air, add the this compound palladium pincer catalyst (0.001 mol%).
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add toluene (5 mL).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within a few minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[10] this compound ligands, particularly bulky and electron-rich ones, have significantly advanced this field, enabling the coupling of a wide range of amines, including primary and secondary amines, with challenging aryl chlorides at room temperature.[4][11] The YPhos ligands, for instance, have shown superior performance compared to many well-known phosphine ligands in room-temperature aminations of aryl chlorides.[4]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | XPhos | Pd2(dba)3 (1.5) | NaOtBu | Toluene | reflux | 6 | 94 | [12] |
| 2 | 4-Chlorotoluene | N-Methylaniline | YPhos | [Pd(allyl)Cl]2 (1) | NaOtBu | Toluene | RT | 1 | 98 | [4] |
| 3 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos | Pd2dba3 (2) | LiHMDS | THF | 65 | 16 | 76 | [13] |
| 4 | Aryl Chloride | Primary Amine | GPhos | - | - | - | RT | - | high |
Note: This table presents a selection of data. Please refer to the cited literature for a more comprehensive substrate scope.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol is a general procedure adapted from the literature.[12]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Two-necked flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd(dba)2 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate (B1210297) = 9:1).
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14] this compound ligands, including pincer-type complexes, have been successfully employed as catalysts in the Heck reaction, often exhibiting high activity and stability.[2][5] These catalysts can promote the coupling of various aryl bromides and even challenging aryl chlorides with olefins at elevated temperatures, with low catalyst loadings.[5][15] The active catalytic species in some this compound-catalyzed Heck reactions are proposed to be palladium nanoparticles.[3]
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Olefin | Ligand/Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene (B11656) | Thiol-derivatized this compound 4b | 0.5 (Pd(COD)Cl2) | Na2CO3 | DMF | 140 | 2 | 96 | [15] |
| 2 | 4-Bromobenzonitrile | Styrene | [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 0.01 | Na2CO3 | DMF | 140 | 0.5 | quant. | [5] |
| 3 | 4-Chlorobenzaldehyde | Styrene | [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 0.01 | Na2CO3 | DMF | 160 | 4 | quant. | [5] |
| 4 | Bromobenzene | Styrene | PNP-Ph pincer complex | - | - | - | 110 | 5 | up to 100 | [2] |
Note: This table presents a selection of data. Please refer to the cited literature for a more comprehensive substrate scope.
Experimental Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene
This protocol is adapted from the work of Biricik et al. (2015).[15]
Materials:
-
Palladium(II) chloride (PdCl2) or another suitable palladium precursor
-
Thiol-derivatized this compound ligand 4b
-
4-Bromoacetophenone
-
Styrene
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add Pd(COD)Cl2 (0.005 mmol) and the this compound ligand 4b (0.01 mmol).
-
Add 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add DMF (5 mL).
-
Seal the Schlenk tube and heat the mixture at 140 °C in an oil bath with stirring for 2 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[16] this compound ligands have enabled the development of efficient copper- and amine-free Sonogashira coupling protocols.[17] These modified conditions are advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.[18] this compound-based pincer complexes have also shown high efficiency in Sonogashira couplings.[19]
Quantitative Data for Sonogashira Coupling (Copper-Free)
| Entry | Aryl Halide | Alkyne | Ligand/Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene (B50100) | Phenylacetylene (B144264) | This compound | Pd(OAc)2 (2) | K2CO3 | Toluene | 100 | 12 | 95 | [17] |
| 2 | 4-Iodoanisole | Phenylacetylene | This compound | Pd(OAc)2 (2) | K2CO3 | Toluene | 100 | 12 | 98 | [17] |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | [C6H3-2,6-{NHP(piperidinyl)2}2Pd(Cl)] | 0.1 | K3PO4 | Ethylene glycol | 120 | 0.25 | quant. | [19] |
| 4 | Aryl Halide | Arylacetylene | cataCXium A | Pd(CH3CN)2Cl2 (0.5-1.0) | Cs2CO3 | 2-MeTHF | RT | - | good to excellent | [20] |
Note: This table presents a selection of data. Please refer to the cited literature for a more comprehensive substrate scope.
Experimental Protocol: Copper- and Amine-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol is adapted from the work of Mao and Guo (2004).[17]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound ligand (e.g., N,N-dibutyl-1,1-diphenylphosphinamine)
-
Iodobenzene
-
Phenylacetylene
-
Potassium carbonate (K2CO3)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add Pd(OAc)2 (2 mol%) and the this compound ligand (4 mol%).
-
Add iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL).
-
Seal the Schlenk tube and heat the mixture at 100 °C in an oil bath with stirring for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Wash the celite with toluene and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound ligands have proven to be a valuable asset in the field of palladium-catalyzed cross-coupling reactions. Their tunable steric and electronic properties allow for the development of highly active and versatile catalytic systems. The protocols and data presented here serve as a guide for researchers to effectively utilize these ligands in their synthetic endeavors, from small-scale laboratory synthesis to applications in drug discovery and development. Further exploration of novel this compound ligand architectures promises to continue pushing the boundaries of cross-coupling chemistry.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Rationally designed pincer-type heck catalysts bearing this compound substituents: Pd IV intermediates and palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. A copper- and amine-free sonogashira reaction employing aminophosphines as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminophosphine Catalysts in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aminophosphine ligands in transition metal-catalyzed hydrogenation reactions, a cornerstone of modern synthetic chemistry for the production of chiral molecules. The protocols detailed below are based on seminal and recent literature, offering reproducible methods for the synthesis of high-value chiral alcohols, amines, and phosphonates.
Introduction to this compound Catalysts
This compound ligands represent a versatile and highly effective class of ligands for asymmetric catalysis. Their modular nature, allowing for the fine-tuning of steric and electronic properties, has led to the development of highly active and enantioselective catalysts.[1] These ligands, which feature a direct P-N bond or a combination of phosphine (B1218219) and amine functionalities, can chelate to a variety of transition metals, including rhodium, iridium, and iron, to create powerful catalytic systems for the hydrogenation of a broad range of substrates such as ketones, imines, and functionalized olefins.[2][3][4] The presence of both a soft phosphorus donor and a hard nitrogen donor allows for unique reactivity and selectivity profiles.[5]
I. Rhodium-Catalyzed Asymmetric Hydrogenation of α-Enol Ester Phosphonates
Chiral α-hydroxy phosphonates are valuable building blocks in medicinal chemistry. Rhodium complexes of chiral phosphine-aminophosphine ligands have demonstrated exceptional efficiency in the asymmetric hydrogenation of α-enol ester phosphonates.[1]
Catalyst System: Rhodium complex with a chiral phosphine-aminophosphine ligand (e.g., BoPhoz analogues).[1]
Experimental Protocol
A general procedure for the Rh-catalyzed asymmetric hydrogenation of α-enol ester phosphonates is as follows:
-
Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the chiral phosphine-aminophosphine ligand (0.0055 mmol) in CH₂Cl₂ (2 mL) is stirred for 30 minutes.
-
Reaction Setup: To a solution of the α-enol ester phosphonate (B1237965) substrate (0.5 mmol) in CH₂Cl₂ (2 mL) in a hydrogenation vial is added the freshly prepared catalyst solution (0.2 mL, 0.0005 mmol Rh, S/C = 1000).
-
Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred under the desired hydrogen pressure (e.g., 10 atm) at room temperature for the specified time.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Quantitative Data Summary
| Substrate (α-Enol Ester Phosphonate) | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Diethyl 1-(acetoxy)vinylphosphonate | (S,S)-f-BoPhoz | 1000 | 10 | 12 | >99 | 98 | [1] |
| Diethyl 1-(benzoyloxy)vinylphosphonate | (S,S)-f-BoPhoz | 1000 | 10 | 12 | >99 | 97 | [1] |
| Diethyl 1-(isobutyryloxy)vinylphosphonate | (S,S)-f-BoPhoz | 1000 | 10 | 12 | >99 | 99 | [1] |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.
II. Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. Iridium complexes featuring chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have emerged as exceptionally active and enantioselective catalysts for this purpose.[3]
Catalyst System: Iridium complex with a chiral SpiroPAP ligand.[3]
Experimental Protocol
A representative procedure for the Ir-SpiroPAP catalyzed asymmetric hydrogenation of acetophenone (B1666503) is as follows:[3]
-
Catalyst Solution Preparation: A stock solution of the Ir-(R)-SpiroPAP catalyst is prepared in anhydrous ethanol (B145695) (e.g., 0.15 μmol/mL) under an inert atmosphere.
-
Reaction Setup: In a stainless steel vessel, acetophenone (18.0 g, 150 mmol) and anhydrous ethanol (20 mL) are added. A solution of t-BuOK (280 mg, 2.5 mmol) in 5 mL of anhydrous ethanol is then added, followed by the Ir-(R)-SpiroPAP catalyst solution (1.0 mL, 0.15 μmol, S/C = 1,000,000) via an injection port under a nitrogen atmosphere.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas three times. The reaction is then stirred under the desired initial hydrogen pressure (e.g., 8 atm) at room temperature.
-
Work-up and Analysis: Upon completion, the reaction mixture is carefully depressurized. The conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) are determined by gas chromatography (GC) on a chiral column.
Quantitative Data Summary
| Substrate (Ketone) | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (R)-SpiroPAP | 1,000,000 | 8 | 30 | 91 | 96 (R) | [3] |
| 2-Acetylnaphthalene | (R)-SpiroPAP | 100,000 | 8 | 4 | 98 | 99 (R) | [3] |
| 1-Indanone | (R)-SpiroPAP | 100,000 | 8 | 0.5 | >99 | 98 (S) | [3] |
Experimental Workflow
Caption: Workflow for Ir-catalyzed ketone hydrogenation.
III. Iron-Catalyzed Asymmetric Transfer Hydrogenation of Ketones and Imines
The use of earth-abundant and low-toxicity iron as a catalyst is highly desirable for sustainable chemistry. Iron complexes bearing amine(imine)diphosphine (P-NH-N-P) ligands have proven to be highly effective for the asymmetric transfer hydrogenation of ketones and imines using isopropanol (B130326) as the hydrogen source.[4][6]
Catalyst System: Iron(II) complex with a chiral amine(imine)diphosphine ligand.[6]
Experimental Protocol
The following is a general protocol for the iron-catalyzed asymmetric transfer hydrogenation of acetophenone:[2]
-
Catalyst Activation: The iron precatalyst (e.g., (S,S)-trans-[FeCl(CO)(PAr₂-NH-N-PAr'₂)]BF₄) is activated in situ with a base.
-
Reaction Setup: In a glovebox, the iron precatalyst (0.00348 mmol) is dissolved in a solution of KOtBu in 2-propanol. The substrate (e.g., acetophenone, 0.348 mmol, S/C = 100) is then added.
-
Transfer Hydrogenation: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for the required duration.
-
Work-up and Analysis: After the reaction is complete, the mixture is quenched and worked up. The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC.
Quantitative Data Summary
| Substrate | Catalyst | S/C Ratio | Base | Temp (°C) | Time | Conversion (%) | ee (%) | Reference |
| Acetophenone | Fe-P-NH-N-P (Ar=Ph, Ar'=p-tolyl) | 100 | KOtBu | 50 | 4.5 h (H₂ pressure) | 100 | 70 (R) | [2] |
| 2-Acetonaphthone | Fe-P-NH-N-P (Ar=Ph, Ar'=p-tolyl) | 1000 | KOtBu | 28 | 3 min | 84 | 91 (R) | [7] |
| N-(diphenylphosphinoyl)-acetophenimine | Fe-P-NH-N-P (Ar=Ph, Ar'=p-tolyl) | 1000 | KOtBu | 28 | < 10 min | >99 | >99 (R) | [7] |
Proposed Catalytic Cycle for Transfer Hydrogenation
Caption: Proposed cycle for Fe-catalyzed transfer hydrogenation.
Conclusion
This compound ligands have proven to be a powerful tool in the field of asymmetric hydrogenation. The catalysts derived from these ligands offer high activity, excellent enantioselectivity, and broad substrate scope for the synthesis of valuable chiral compounds. The detailed protocols and data presented herein provide a solid foundation for researchers to implement these catalytic systems in their synthetic endeavors, from laboratory-scale research to process development in the pharmaceutical and fine chemical industries. Further exploration into ligand design and reaction optimization will undoubtedly continue to expand the utility of this compound catalysts in addressing new synthetic challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Applications of Aminophosphines in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminophosphines have emerged as a versatile and highly effective class of ligands in organic synthesis. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, have led to their successful application in a wide range of catalytic reactions. This document provides an overview of key applications, quantitative data on their performance, detailed experimental protocols, and visualizations of the underlying catalytic cycles.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Aminophosphine ligands have demonstrated significant utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in academic and industrial settings. These ligands can effectively stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, often enabling reactions with challenging substrates under mild conditions.
Data Presentation
The following table summarizes the performance of various this compound ligands in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid.
| Entry | Aryl Halide | This compound Ligand | Base | Yield (%) | Reference |
| 1 | 4-Bromoanisole | N,N-di-iso-butyl-1,1-diphenylphosphinamine | K₂CO₃ | 91 | [1] |
| 2 | 4-Chloroanisole | N,N-di-iso-butyl-1,1-diphenylphosphinamine | K₂CO₃ | 85 | [1] |
| 3 | 4-Iodoacetophenone | Ligand 4b¹ | K₂CO₃ | >99 | [2] |
| 4 | 4-Bromoacetophenone | Ligand 4b¹ | K₂CO₃ | 97 | [2] |
| 5 | 4-Chloroacetophenone | Ligand 4b¹ | K₂CO₃ | 7 | [3] |
| 6 | 4-Iodobenzonitrile | Ligand 4c² | K₂CO₃ | >99 | [2] |
| 7 | 4-Bromobenzonitrile | Ligand 4c² | K₂CO₃ | 95 | [3] |
| 8 | 4-Chlorobenzonitrile | Ligand 4c² | K₂CO₃ | 6 | [3] |
| 9 | 1-Bromo-4-nitrobenzene | This compound-palladium complex | K₂CO₃ | 97 | [3] |
| 10 | 1-Iodo-4-methoxybenzene | This compound-palladium complex | K₂CO₃ | 92 | [3] |
¹Ligand 4b: Ph₂PNHC₆H₄-m-SH ²Ligand 4c: Ph₂PNHC₆H₄-p-SH
Experimental Protocols
Protocol 1: Synthesis of N,N-di-iso-butyl-1,1-diphenylphosphinamine
This protocol describes a one-step condensation reaction to synthesize a monodentate this compound ligand.[1]
Materials:
-
Di-iso-butylamine
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
To a stirred solution of di-iso-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add chlorodiphenylphosphine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of triethylammonium (B8662869) chloride precipitate will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or crystallization to afford the pure N,N-di-iso-butyl-1,1-diphenylphosphinamine ligand.
-
Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol details the general procedure for a Suzuki-Miyaura reaction using an in-situ generated this compound-palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
-
This compound ligand (e.g., N,N-di-iso-butyl-1,1-diphenylphosphinamine, 1.0 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Standard Schlenk tube and heating setup
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve Pd(OAc)₂ and the this compound ligand in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Asymmetric Hydrogenation
Chiral this compound ligands are instrumental in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral olefins and ketones. The ability to create a chiral environment around the metal center allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries.
Data Presentation
The following table presents the results for the rhodium-catalyzed asymmetric hydrogenation of various amidoacrylic acid derivatives using a chiral this compound ligand.
| Entry | Substrate | Ligand | Solvent | Temp (°C) | ee (%) | Reference |
| 1 | α-Acetamidoacrylic acid | DMBDPPABP¹ | Methanol (B129727) | 25 | 94 | [4] |
| 2 | Methyl α-acetamidoacrylate | DMBDPPABP¹ | Methanol | 25 | 92 | [4] |
| 3 | α-Acetamidocinnamic acid | DMBDPPABP¹ | Methanol | 25 | 95 | [4] |
| 4 | α-Acetamidocinnamic acid | DMBDPPABP¹ | Ethanol | 25 | 93 | [4] |
| 5 | α-Acetamidocinnamic acid | DMBDPPABP¹ | THF | 25 | 85 | [4] |
| 6 | α-Acetamidocinnamic acid | DMBDPPABP¹ | Methanol | 0 | 96 | [4] |
¹DMBDPPABP: 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl
Experimental Protocols
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidocinnamic Acid
This protocol outlines the procedure for the asymmetric hydrogenation of an enamide using a chiral this compound-rhodium complex.
Materials:
-
α-Acetamidocinnamic acid (0.5 mmol)
-
[Rh(COD)₂]BF₄ (1 mol%)
-
Chiral this compound ligand (e.g., DMBDPPABP, 1.1 mol%)
-
Methanol, degassed (10 mL)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ and the chiral this compound ligand.
-
Add a small amount of degassed methanol and stir for 20 minutes to preform the catalyst.
-
In a separate flask, dissolve the α-acetamidocinnamic acid in degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Add the preformed catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 12 hours).
-
After the reaction, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
-
The product can be purified by crystallization or column chromatography.
Catalytic Cycle
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Hydroformylation
This compound ligands have also been employed in rhodium-catalyzed hydroformylation, an important industrial process for the conversion of alkenes to aldehydes. The electronic and steric properties of the this compound ligand can influence the activity and regioselectivity of the reaction, directing the formation of either the linear or branched aldehyde product.
Data Presentation
The following table shows the effect of different this compound ligands on the rhodium-catalyzed hydroformylation of styrene (B11656).
| Entry | Ligand | Temp (°C) | Pressure (bar) | Conversion (%) | l:b ratio¹ | ee (%) | Reference |
| 1 | Ph₂PN(CH(CH₃)Ph)(CH₂)₂N(CH(CH₃)Ph)PPh₂ | 40 | 40 | 100 | 1:18.2 | 51 | [5] |
| 2 | Ph₂PN(CH(CH₂CH₃)Ph)(CH₂)₃N(CH(CH₂CH₃)Ph)PPh₂ | 40 | 40 | 90 | 1:19 | 45 | [5] |
| 3 | Ph₂PN(CH(CH₃)(1-naphthyl))(CH₂)₂N(CH(CH₃)(1-naphthyl))PPh₂ | 40 | 40 | 100 | 1:16.3 | 48 | [5] |
¹l:b ratio refers to the ratio of linear to branched aldehyde products.
Experimental Protocols
Protocol 4: Rhodium-Catalyzed Hydroformylation of Styrene
This protocol provides a general procedure for the hydroformylation of an alkene using a rhodium-aminophosphine catalyst system.
Materials:
-
Styrene (5 mmol)
-
[Rh(acac)(CO)₂] (0.01 mol%)
-
This compound ligand (0.04 mol%)
-
Toluene (20 mL)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge the autoclave with a solution of [Rh(acac)(CO)₂] and the this compound ligand in toluene.
-
Stir the solution for 15 minutes to allow for catalyst formation.
-
Add the styrene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with syngas.
-
Pressurize the autoclave with syngas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas.
-
The product mixture can be analyzed by GC and NMR to determine conversion and regioselectivity.
-
The aldehyde products can be isolated by distillation or column chromatography.
Catalytic Cycle
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Aminophosphine-Metal Complexes as Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aminophosphine-metal complexes as highly effective catalysts in key organic transformations. The information is intended to guide researchers in the practical application of these catalysts for the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction to this compound-Metal Catalysts
This compound ligands, characterized by a P-N bond, offer a unique combination of steric and electronic properties that can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms. When complexed with transition metals such as palladium, ruthenium, and rhodium, they form powerful catalysts for a variety of chemical reactions. These complexes have demonstrated remarkable activity and selectivity in cross-coupling reactions, asymmetric hydrogenations, and other transformations crucial for drug discovery and development. Their modular synthesis allows for the creation of extensive ligand libraries, facilitating the rapid optimization of catalytic processes.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing this compound ligands are highly efficient catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, enabling the formation of C-C bonds with high yields and turnover numbers.
Suzuki-Miyaura Coupling of Aryl Halides
This compound-palladium pincer complexes are particularly effective for the Suzuki-Miyaura coupling of aryl bromides and chlorides with arylboronic acids. These catalysts exhibit high stability and activity, allowing for very low catalyst loadings.[2][3][4]
Catalyst System: Palladium(II) complex with an this compound-based pincer ligand. A notable example is [C₆H₃-2,6-{NHP(piperidinyl)₂}₂Pd(Cl)].[2][3]
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | 0.001 | K₃PO₄ | Toluene (B28343) | 100 | 15 min | >99 | [2] |
| 2 | 4-Chloroacetophenone | 0.1 | K₃PO₄ | Toluene | 100 | 2 h | 98 | [2] |
| 3 | 4-Bromoanisole | 0.5 | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 2 h | >95 | [5] |
| 4 | 2-Bromotoluene | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 h | ~90 | [5] |
| 5 | 1-Bromonaphthalene | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 h | ~85 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation (in situ): In a nitrogen-flushed Schlenk tube, dissolve the this compound ligand (0.5 mol%) and [Pd(OAc)₂] (0.5 mol%) in anhydrous 1,4-dioxane (2 mL).[5]
-
Reaction Setup: To the catalyst solution, add the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), and cesium carbonate (0.75 mmol).[5]
-
Reaction Conditions: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC. Reaction times can vary from 15 minutes to 16 hours depending on the substrate.[2][5]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Coupling of Aryl Halides
This compound-palladium pincer complexes also serve as robust catalysts for the Heck reaction, coupling aryl halides with alkenes. These catalysts are particularly effective for electronically deactivated and sterically hindered substrates.[2][6][7]
Catalyst System: Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) or related this compound-palladium pincer complexes.[4][8]
Table 2: Heck Coupling of Various Aryl Halides with Styrene (B11656)
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | 0.01 | Na₂CO₃ | Toluene | 140 | 1 | >99 | [2] |
| 2 | 4-Chloroacetophenone | 0.1 | Cs₂CO₃ | Toluene | 160 | 4 | 95 | [6] |
| 3 | 4-Bromotoluene | 0.01 | Na₂CO₃ | Toluene | 140 | 1 | >99 | [2] |
| 4 | 1-Bromonaphthalene | 0.01 | Na₂CO₃ | Toluene | 140 | 2 | 98 | [2] |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), styrene (1.2 mmol), sodium carbonate (1.5 mmol), and the this compound-palladium catalyst (0.01-0.1 mol%).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction by GC.
-
Workup: After cooling, filter the reaction mixture through a pad of celite. Wash the filter cake with toluene.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the stilbene (B7821643) product.
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Chiral this compound-ruthenium complexes are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, providing access to enantioenriched alcohols and amines, which are valuable building blocks in pharmaceutical synthesis.[9][10][11]
Catalyst System: A prominent example is the Ru(II) complex with an N-sulfonylated diamine ligand, such as (S,S)-TsDPEN, often used as a pre-catalyst like [RuCl(p-cymene)((S,S)-TsDPEN)].[12][13]
Table 3: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives
| Entry | Substrate | Catalyst | S/C Ratio | H-Donor | Temp. | Time (h) | Conversion (%) | ee (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200:1 | i-PrOH/NaOH | 28°C | 1 | >99 | 97 (R) |[12] | | 2 | Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200:1 | HCOOH/NEt₃ | 28°C | 0.5 | >99 | 98 (R) |[13] | | 3 | 2'-Methoxyacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200:1 | HCOOH/NEt₃ | 28°C | 1 | 98 | 98 (R) |[13] | | 4 | 4'-Chloroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200:1 | HCOOH/NEt₃ | 28°C | 0.5 | >99 | 95 (R) |[13] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Activation (if necessary): In an inert atmosphere, the pre-catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] is activated.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the acetophenone derivative (1.0 mmol) and the ruthenium catalyst (0.005 mmol, 0.5 mol%) in the hydrogen donor solvent.
-
Hydrogen Donor: Use either a solution of NaOH in 2-propanol or a 5:2 mixture of formic acid and triethylamine (B128534).
-
Reaction Conditions: Stir the mixture at room temperature (or as specified) until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Proposed Mechanism for Asymmetric Transfer Hydrogenation
Caption: Key steps in the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Synthesis of this compound Ligands and Complexes
The modularity of this compound ligands stems from their straightforward synthesis, typically involving the condensation of a chlorophosphine with a primary or secondary amine.
Synthesis of a Generic this compound Ligand
Protocol: Synthesis of N,N-dibutyl-1,1-diphenylphosphinamine
-
Reaction Setup: To a solution of dibutylamine (B89481) (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add chlorodiphenylphosphine (B86185) (1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the resulting triethylamine hydrochloride salt and wash with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound ligand, which can be further purified by distillation or chromatography if necessary.
Synthesis of a Ruthenium-Aminophosphine Complex
Protocol: Synthesis of [RuCl₂(Ph₂P(CH₂)₂NH₂)₂]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend [RuCl₂(cod)]ₙ in an appropriate solvent like toluene.
-
Ligand Addition: Add a solution of the this compound ligand (2.0 eq) in the same solvent to the ruthenium precursor suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, often indicated by a color change.
-
Isolation: The product complex often precipitates from the reaction mixture and can be isolated by filtration, washed with a non-coordinating solvent, and dried under vacuum.[14]
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and ligands. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. This compound Palladium Pincer Complexes for Suzuki and Heck Reactions | CHIMIA [chimia.ch]
- 4. View of this compound Palladium Pincer Complexes for Suzuki and Heck Reactions [chimia.ch]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Rationally designed pincer-type heck catalysts bearing this compound substituents: Pd IV intermediates and palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Aminophosphines in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Aminophosphines, a versatile class of organophosphorus compounds, have emerged as crucial building blocks and ligands in the advancement of materials science. Their unique electronic and steric properties, arising from the presence of both phosphorus and nitrogen atoms, have enabled significant progress in catalysis, nanomaterials, and polymer science. This document provides detailed application notes and experimental protocols for the use of aminophosphines in key areas of materials science, offering a practical guide for researchers in the field.
Aminophosphines as Precursors for Metal Phosphide (B1233454) Nanocrystals
Application Note: Aminophosphines are highly effective precursors for the synthesis of high-quality metal phosphide nanocrystals, such as indium phosphide (InP) quantum dots and nickel phosphide (Ni₂P) nanoparticles. These materials are of great interest for applications in optoelectronics (e.g., displays and lighting) and catalysis. The use of aminophosphines, like tris(diethylamino)phosphine (B1199214), offers a safer and more economical alternative to highly pyrophoric precursors like tris(trimethylsilyl)phosphine (B101741) ((TMS)₃P). The aminophosphine serves as both the phosphorus source and, in some cases, a reducing agent, allowing for the formation of monodisperse nanocrystals with tunable sizes and properties.
Synthesis of Indium Phosphide (InP) Quantum Dots
Experimental Protocol:
This protocol describes the synthesis of InP quantum dots using tris(diethylamino)phosphine as the phosphorus precursor.
Materials:
-
Indium(III) chloride (InCl₃)
-
Zinc(II) chloride (ZnCl₂)
-
Oleylamine
-
Tris(diethylamino)phosphine (P(NEt₂)₃)
-
Trioctylphosphine-selenium (TOP-Se) solution (for shell growth)
-
Zinc stearate (B1226849)
-
Octadecene
-
Ethanol
Procedure:
-
In a three-neck flask, combine 100 mg (0.45 mmol) of InCl₃ and 300 mg (2.2 mmol) of ZnCl₂ with 5.0 mL of oleylamine.
-
Degas the mixture at 120 °C for 1 hour with stirring.
-
Under an inert atmosphere (e.g., argon), heat the mixture to 180 °C.
-
Rapidly inject 0.45 mL (1.6 mmol) of tris(diethylamino)phosphine into the hot solution.
-
Allow the InP core quantum dots to form and grow for 30 minutes at 180 °C.
-
For the growth of a ZnSe shell, slowly inject 1 mL of a 2.2 M TOP-Se solution.
-
After 60 minutes from the initial phosphine (B1218219) injection, increase the temperature to 200 °C.
-
At 120 minutes, slowly inject a solution of 1 g of zinc stearate in 4 mL of octadecene.
-
Continue the reaction for a total of 300 minutes, then cool the mixture to room temperature.
-
Precipitate the InP/ZnSe core/shell quantum dots by adding ethanol.
-
Centrifuge the mixture and discard the supernatant.
-
Resuspend the nanocrystals in chloroform for storage and characterization.[1]
Quantitative Data:
| Property | Value |
| Photoluminescence FWHM | 47 nm |
| Photoluminescence Quantum Yield | 50% |
Workflow for InP Quantum Dot Synthesis:
Caption: Workflow for the synthesis of InP/ZnSe core/shell quantum dots.
Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles
Experimental Protocol:
This protocol describes a method for synthesizing crystalline Ni₂P nanoparticles.
Materials:
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
Oleylamine
-
1-Octadecene (ODE)
-
Tris(diethylamino)phosphine (P(NEt₂)₃) or Trioctylphosphine (TOP) can also be used.
-
Acetone
Procedure:
-
In a three-neck round-bottom flask connected to a Schlenk line, combine 52.4 mg (0.2 mmol) of Ni(acac)₂, 1 mL of oleylamine, and 4 mL of ODE.
-
Degas the mixture for 10 minutes under an argon flow.
-
Inject 1 mL of tris(diethylamino)phosphine into the flask.
-
Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour to form amorphous nickel phosphide nanoparticles.
-
To induce crystallization into the Ni₂P phase, further heat the mixture to 315 °C. The duration of this heating step can be varied to control nanoparticle size and crystallinity.
-
After the desired reaction time, quench the reaction by removing the heating mantle.
-
Purify the resulting nanoparticles by precipitation with acetone, followed by centrifugation.
-
Discard the supernatant and redisperse the Ni₂P nanoparticles in toluene for storage.[2]
Quantitative Data:
| Precursor Ratio (P:Ni) | Temperature (°C) | Time (min) | Average Nanoparticle Size (nm) |
| 4:1 | 250 | 60 | ~5 |
| 8:1 | 250 | 60 | ~7 |
| 4:1 | 280 | 60 | ~10 |
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chiral Aminophosphines in Asymmetric Organocatalysis
Application Note: Chiral aminophosphines have emerged as powerful organocatalysts for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. The chirality is typically introduced through a chiral backbone in the amine component of the this compound. These catalysts can activate substrates through the formation of chiral phosphonium (B103445) intermediates, leading to high enantioselectivities in the desired products. This approach avoids the use of metal catalysts, offering a greener and often more cost-effective synthetic route to enantiomerically pure compounds, which are highly valuable in drug development.
Asymmetric Michael Addition
Experimental Protocol:
This protocol outlines a general procedure for the asymmetric Michael addition of a pronucleophile to an enone catalyzed by a chiral this compound.
Materials:
-
Chiral this compound catalyst
-
Pronucleophile (e.g., a cyanohydrin ether derivative)
-
Enone
-
Inorganic base (e.g., potassium hexamethyldisilazide, KHMDS)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried reaction tube under an argon atmosphere, dissolve the chiral this compound catalyst (e.g., 10 mol%) in anhydrous toluene.
-
Add the pronucleophile (1.0 equiv) and the enone (1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the base (e.g., KHMDS, 10 mol%) to initiate the reaction.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. [3][4] Quantitative Data for Asymmetric Michael Addition:
| Entry | Catalyst | Pronucleophile | Enone | Yield (%) | ee (%) |
| 1 | Chiral Bis(guanidino)iminophosphorane | Cyanohydrin ether | Chalcone | 95 | 92 |
| 2 | Chiral Dipeptide Phosphine | 2-Pyridazinone | Methyl vinyl ketone | 99 | 99 |
| 3 | Chiral this compound | Diethyl malonate | Cyclohexenone | 85 | 90 |
Logical Pathway for Asymmetric Michael Addition:
Caption: General mechanism of a chiral this compound-catalyzed asymmetric Michael addition.
Aminophosphonates in Functional Polymer Synthesis
Application Note: Aminophosphonates, readily synthesized via the Kabachnik-Fields reaction, can be incorporated into polymers to impart desirable properties such as flame retardancy, metal chelation capabilities, and biological activity. By designing monomers containing aminophosphonate moieties, functional polymers can be prepared using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities, suitable for advanced applications in materials science and biomedicine.
RAFT Polymerization of an Aminophosphonate-Functionalized Monomer
Experimental Protocol:
This protocol describes the synthesis of a homopolymer from an aminophosphonate-containing methacrylate (B99206) monomer via RAFT polymerization.
Materials:
-
Aminophosphonate-functionalized methacrylate monomer (e.g., ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate, CPDB)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., acetonitrile, CH₃CN)
Procedure:
-
In a Schlenk flask equipped with a stir bar, add the aminophosphonate monomer (e.g., 2 g, 5.36 mmol), CPDB (e.g., 38 mg, 0.17 mmol), and AIBN (e.g., 9.4 mg, 0.06 mmol).
-
Add the anhydrous solvent (e.g., 10 mL of CH₃CN).
-
Seal the flask with a rubber septum and degas the mixture by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the polymer by size exclusion chromatography (SEC) to determine molecular weight and dispersity (Đ), and by NMR spectroscopy to confirm the polymer structure. [5] Quantitative Data for RAFT Polymerization:
| Monomer/RAFT/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 31:1:0.3 | CH₃CN | 70 | 6 | 65 | 7,500 | 1.15 |
| 50:1:0.3 | DMF | 70 | 8 | 80 | 12,000 | 1.12 |
| 100:1:0.3 | DMF | 70 | 12 | 75 | 23,000 | 1.20 |
Workflow for RAFT Polymerization of a Functional Monomer:
Caption: General workflow for the RAFT polymerization of a functional monomer.
References
- 1. medium.com [medium.com]
- 2. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of Nickel Phosphide with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Aqueous Solution Properties of an Amino Bisphosphonate Methacrylate Homopolymer via RAFT Polymerization [mdpi.com]
Application Notes and Protocols for Aminophosphine Ligands in Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile class of ancillary ligands in polymerization catalysis, enabling precise control over polymer architecture and properties. Their unique electronic and steric properties, arising from the combination of phosphorus and nitrogen donor atoms, have led to the development of highly active and selective catalysts for a variety of polymerization reactions. These ligands have found applications with both early and late transition metals, as well as in organocatalysis, for processes ranging from olefin oligomerization and polymerization to the ring-opening polymerization of cyclic esters.
This document provides detailed application notes and experimental protocols for the use of this compound ligands in key polymerization processes.
Ethylene (B1197577) Tri-/Tetramerization with Chromium-Aminophosphine Catalysts
Chromium complexes bearing this compound ligands are highly effective for the selective oligomerization of ethylene to produce valuable linear alpha-olefins (LAOs) such as 1-hexene (B165129) and 1-octene. The ligand structure, particularly the backbone connecting the phosphorus and nitrogen atoms, plays a crucial role in determining the catalytic activity and product distribution.[1][2]
Quantitative Data
The performance of various chromium-aminophosphine catalysts in ethylene tri-/tetramerization is summarized in Table 1. The data highlights the influence of the ligand backbone and reaction conditions on catalytic activity and selectivity.
Table 1: Performance of Chromium-Aminophosphine Catalysts in Ethylene Oligomerization
| Catalyst/Ligand | Co-catalyst | Temp (°C) | Pressure (bar) | Activity ( kg/(g Cr·h)) | 1-Hexene (wt%) | 1-Octene (wt%) | PE (wt%) | Reference |
| CrCl₃(Ph₂PCH₂CH₂NH₂) (6) | MAO | 50 | 30 | 196.4 | - | - | - | [2] |
| CrCl₃(Ph₂P(CH₂)₃NH₂) (7) | MAO | 50 | 30 | 215.6 | - | - | - | [2] |
| CrCl₃(Ph₂P-o-C₆H₄CH₂NH₂) (8) | MAO | 50 | 30 | 226.3 | - | - | - | [2] |
| CrCl₃(Ph₂P(CH₂)₃NH₂) (7) | MAO | 45 | 45 | 458.2 | 30.3 | 60.6 | 0.1 | [2] |
| (PNN)CrCl₃(THF) (1) | DMAO | - | - | - | - | High | - | [3] |
| Iminophosphine L³-Cr | MMAO | 60 | 40 | 307 | 92.6 | - | - | [4] |
| Iminophosphine L¹-Cr | MMAO | 60 | 40 | Low | - | 33.5 | High | [1] |
MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane, DMAO: Dried Methylaluminoxane. Activities and selectivities are highly dependent on the specific reaction conditions reported in the cited literature.
Experimental Protocols
A. Synthesis of this compound Ligand (e.g., Ph₂PCH₂CH₂NH₂)
A common method for the synthesis of this compound ligands is the reaction of a chlorophosphine with an appropriate amine.[5][6]
-
Materials: Chlorodiphenylphosphine (B86185) (ClPPh₂), ethanolamine (B43304), triethylamine (B128534) (NEt₃), anhydrous diethyl ether or THF.
-
Procedure:
-
Dissolve ethanolamine and triethylamine in anhydrous diethyl ether or THF in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the this compound ligand.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
B. Preparation of Chromium Catalyst (e.g., CrCl₃(Ph₂PCH₂CH₂NH₂))
-
Materials: Anhydrous Chromium(III) chloride (CrCl₃) or its THF adduct (CrCl₃(THF)₃), this compound ligand, anhydrous THF.
-
Procedure: [7]
-
Suspend anhydrous CrCl₃(THF)₃ in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add a solution of the this compound ligand in THF dropwise to the chromium salt suspension at room temperature.
-
Stir the reaction mixture for 12 hours, during which a color change should be observed.
-
Remove the THF solvent under reduced pressure to yield the chromium complex as a solid.
-
C. Ethylene Oligomerization Reaction
-
Equipment: A high-pressure stainless-steel autoclave reactor (e.g., 1.0 L).[2]
-
Materials: Chromium catalyst, co-catalyst (e.g., MAO or MMAO), anhydrous solvent (e.g., toluene (B28343) or methylcyclohexane), high-purity ethylene.
-
Procedure: [2]
-
Thoroughly dry the autoclave reactor by heating under vacuum (e.g., 80 °C for 4 hours).
-
Purge the reactor with an inert gas (e.g., nitrogen) several times and cool to the desired reaction temperature.
-
Under an inert atmosphere, introduce the anhydrous solvent into the reactor.
-
Add the co-catalyst (e.g., MAO solution) to the solvent and stir.
-
Inject a solution or slurry of the chromium catalyst in the solvent into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant pressure throughout the reaction.
-
Stir the reaction mixture vigorously.
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Cool the reactor to room temperature and quench the reaction (e.g., with acidic ethanol).
-
Analyze the liquid products (oligomers) by gas chromatography (GC) using an internal standard.
-
Collect, dry, and weigh any solid polyethylene (B3416737) formed.
-
Logical Workflow for Catalyst System Development
Caption: Workflow for ethylene oligomerization using Cr-aminophosphine catalysts.
Isoprene (B109036) Polymerization with Cobalt-Aminophosphine Catalysts
Cobalt complexes with this compound-based ligands are effective for the controlled polymerization of isoprene, yielding polyisoprene with specific microstructures (e.g., cis-1,4-alt-3,4).[8]
Quantitative Data
The catalytic performance of this compound(oryl)-fused bipyridine cobalt complexes in isoprene polymerization is presented in Table 2.
Table 2: Isoprene Polymerization with Cobalt-Aminophosphine(oryl) Catalysts
| Catalyst | Co-catalyst | k_obs (L mol⁻¹ min⁻¹) | cis-1,4 (%) | 3,4 (%) | Reference |
| Co4 | AlEt₂Cl | 0.1531 | 86.6 - 93.4 | 6.6 - 13.4 | [8] |
| Co5 | AlEt₂Cl | 0.1382 | 86.6 - 93.4 | 6.6 - 13.4 | [8] |
| Co6 | AlEt₂Cl | 0.0902 | 86.6 - 93.4 | 6.6 - 13.4 | [8] |
| Co2 | MMAO | Highly Active | cis-1,4-alt-3,4 | - | [8] |
Experimental Protocol
A. General Procedure for Isoprene Polymerization
-
Equipment: Schlenk flask (e.g., 25 mL), magnetic stirrer.
-
Materials: Cobalt complex, co-catalyst (e.g., AlEt₂Cl or MMAO), anhydrous toluene, isoprene, acidic ethanol (B145695) (5% HCl in EtOH).
-
Procedure: [9]
-
In a glovebox, add the cobalt complex (e.g., 5 µmol) and anhydrous toluene (e.g., 5 mL) to an oven-dried Schlenk flask.
-
Stir the mixture for 2 minutes.
-
Add the co-catalyst (e.g., AlEt₂Cl) and stir for another 2 minutes.
-
Inject isoprene (e.g., 2 mL) into the mixture and continue stirring.
-
After the desired reaction time, terminate the polymerization by adding acidic ethanol.
-
Precipitate the polymer in a large volume of ethanol, filter, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity (by GPC), and microstructure (by NMR).
-
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for isoprene polymerization.
Ring-Opening Polymerization (ROP) of Lactide with Iminophosphorane Catalysts
Iminophosphoranes, a class of P(V) compounds, can act as powerful organocatalysts for the ring-opening polymerization of cyclic esters like lactide. Bifunctional iminophosphorane-thiourea/urea catalysts have shown high activity and stereoselectivity.[10][11]
Quantitative Data
The performance of bifunctional iminophosphorane catalysts in the ROP of rac-lactide is shown in Table 3.
Table 3: ROP of rac-Lactide with Iminophosphorane-based Organocatalysts
| Catalyst | Monomer/Initiator/Catalyst Ratio | Time (h) | Conversion (%) | P_m (isoselectivity) | Reference |
| rac-IPU-1 | 100/1/1 | 0.5 | 98 | 0.80 | [10] |
| (S)-IPU-2 | 100/1/1 | 24 | ~50 | Kinetic Resolution (s=1.6) | [10] |
P_m is the probability of meso dyad formation, indicating the degree of isoselectivity.
Experimental Protocol
A. General Procedure for Ring-Opening Polymerization of Lactide
-
Equipment: Schlenk tube or vial, glovebox.
-
Materials: Lactide (rac-LA or L-LA), initiator (e.g., benzyl (B1604629) alcohol), iminophosphorane catalyst, anhydrous solvent (e.g., toluene or CH₂Cl₂).
-
Procedure: [12]
-
Purify the lactide by recrystallization from toluene and sublimation.
-
In a glovebox, add the lactide, initiator, and solvent to a Schlenk tube.
-
Add the iminophosphorane catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
After completion, precipitate the polymer in a non-solvent like cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer for molecular weight, polydispersity (GPC), and tacticity (¹H{¹H} NMR).
-
Mechanism of Bifunctional Catalysis
Caption: Dual activation mechanism in bifunctional ROP catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromium-Based Complexes Bearing this compound and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromium Ethylene Tri-/Tetramerization Catalysts Supported by Iminophosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Polymerization of Isoprene Promoted by this compound(ory)-Fused Bipyridine Cobalt Complexes: Precise Control of Molecular Weight and cis-1,4- alt-3,4 Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iminophosphorane - Wikipedia [en.wikipedia.org]
- 12. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Aminophosphine Ligands in Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aminophosphine ligands in Suzuki-Miyaura cross-coupling reactions. This compound ligands have emerged as a versatile and highly effective class of ligands for palladium-catalyzed cross-coupling reactions, offering high catalytic activity, stability, and the ability to couple challenging substrates. Their electron-rich nature and steric tuneability make them valuable tools in the synthesis of biaryl compounds, which are crucial motifs in pharmaceuticals and functional materials.[1][2]
Introduction to this compound Ligands
Aminophosphines are organophosphorus compounds containing a P-N bond.[2] This structural feature imparts unique electronic and steric properties compared to traditional phosphine (B1218219) ligands. The nitrogen atom can modulate the electron density at the phosphorus center, influencing the catalytic activity of the palladium complex.[2] Furthermore, the substituents on both the phosphorus and nitrogen atoms can be readily modified, allowing for the fine-tuning of the ligand's steric bulk to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. Several classes of this compound ligands have been successfully employed in Suzuki-Miyaura coupling, including monodentate, bidentate, and pincer-type ligands.[1][3]
Advantages of this compound Ligands in Suzuki-Miyaura Coupling
The use of this compound ligands in palladium-catalyzed Suzuki-Miyaura reactions offers several key advantages:
-
High Catalytic Activity: this compound-ligated palladium catalysts can exhibit exceptional activity, often requiring very low catalyst loadings (down to 0.001 mol%) to achieve high yields in short reaction times.[3]
-
Broad Substrate Scope: These catalytic systems are effective for a wide range of substrates, including electronically deactivated and sterically hindered aryl bromides and chlorides.[1][3] Some systems are even capable of coupling non-activated aryl chlorides.[3]
-
Air and Moisture Stability: Certain this compound ligands and their palladium complexes exhibit good stability towards air and moisture, simplifying reaction setup and handling.[1]
-
Facile Synthesis: Many this compound ligands can be synthesized in a straightforward manner, often through one-step condensation reactions.[1]
Data Presentation: Performance of this compound Ligands
The following tables summarize the performance of various this compound ligands in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid using an this compound Pincer Complex [3]
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | 0.001 | 5 | >99 |
| 2 | 4-Bromoanisole | 0.001 | 5 | >99 |
| 3 | 2-Bromotoluene | 0.001 | 10 | >99 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 0.001 | 10 | >99 |
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), toluene (B28343) (3 mL), 100 °C, in air.
Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid using an this compound Pincer Complex [3]
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 0.1 | 2 | 98 |
| 2 | 4-Chloroanisole | 0.1 | 2 | 95 |
| 3 | 2-Chlorotoluene | 0.1 | 4 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 0.1 | 1 | >99 |
Reaction Conditions: Aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), toluene (3 mL), 100 °C, in air.
Table 3: Suzuki-Miyaura Coupling with a Palladium-Aminophosphine Complex Precursor [2]
| Entry | Aryl Halide | Substituent | Base | Yield (%) |
| 1 | I | H | K₂CO₃ | >99 |
| 2 | Br | H | K₂CO₃ | 86 |
| 3 | Cl | H | K₂CO₃ | 5 |
| 4 | I | COOH | K₂CO₃ | >99 |
| 5 | Br | COOH | K₂CO₃ | 88 |
| 6 | Cl | COOH | K₂CO₃ | 10 |
| 7 | I | CN | K₂CO₃ | >99 |
| 8 | Br | CN | K₂CO₃ | 95 |
| 9 | Cl | CN | K₂CO₃ | 6 |
| 10 | I | NO₂ | K₂CO₃ | >99 |
| 11 | Br | NO₂ | K₂CO₃ | 97 |
| 12 | Cl | NO₂ | K₂CO₃ | 7 |
| 13 | I | OCH₃ | K₂CO₃ | 92 |
| 14 | Br | OCH₃ | K₂CO₃ | 10 |
| 15 | Cl | OCH₃ | K₂CO₃ | <1 |
Reaction Conditions: Catalyst (1 mol%), aryl halide (variable), phenylboronic acid, base, dry toluene, degassed.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an this compound Pincer Complex[3]
This protocol is based on the use of a highly active this compound-based pincer palladium complex.
Materials:
-
Aryl halide (bromide or chloride)
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (technical grade)
-
Palladium catalyst solution (e.g., a 'one-pot' synthesis solution of the this compound pincer complex)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add toluene (3.0 mL) to the reaction vessel.
-
Add the appropriate amount of the palladium catalyst solution (e.g., for 0.001 mol% loading, add the corresponding volume of a stock solution). The catalyst can be handled in air.[3]
-
Seal the vessel and place it on a preheated heating block at 100 °C.
-
Stir the reaction mixture for the time indicated in the data tables or until completion as monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard methods such as column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Palladium-Aminophosphine Complex as a Pre-catalyst[2]
This protocol utilizes a pre-formed palladium-aminophosphine complex as the catalyst precursor.
Materials:
-
Palladium-aminophosphine complex (e.g., 1 mol%)
-
Aryl halide
-
Phenylboronic acid
-
Base (e.g., K₂CO₃ or CsF)
-
Dry toluene
-
Schlenk flask
-
Magnetic stirrer and heating block
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Add the palladium-aminophosphine complex (e.g., 0.03 mmol, 1 mol% for a 3 mmol scale reaction) to a Schlenk flask under an inert atmosphere.
-
Add dry toluene (10 mL) to the flask.
-
Degas the mixture using two freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the aryl halide, phenylboronic acid, and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard laboratory techniques.
Visualizations
The following diagrams illustrate the key concepts and workflows related to the use of this compound ligands in Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes: Aminophosphine-Catalyzed Hydroformylation of Olefins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2] This atom-economical reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, catalyzed by transition metal complexes.[1] Rhodium-based catalysts are particularly effective, offering high activity under milder conditions compared to their cobalt counterparts.[3]
The performance of these catalysts is critically dependent on the ligand coordinated to the metal center. Aminophosphine ligands, a class of P,N-bidentate ligands, have emerged as a versatile and powerful tool in this field. Their unique electronic and steric properties, which can be fine-tuned by modifying substituents on both the phosphorus and nitrogen atoms, allow for exceptional control over reaction activity and selectivity.[4][5] This control is crucial for producing desired aldehyde isomers, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Key Advantages of this compound Ligands
-
Tunable Steric and Electronic Properties: The modular synthesis of aminophosphines allows for the creation of a diverse ligand library, enabling systematic optimization of catalyst performance for specific substrates.[4][5]
-
Enhanced Regioselectivity: The ligand architecture can strongly influence the regioselectivity of the hydroformylation, directing the reaction towards either the linear (n) or branched (iso) aldehyde product.[6]
-
Asymmetric Catalysis: Chiral aminophosphines are effective ligands for asymmetric hydroformylation, providing a route to optically active aldehydes, which are key building blocks in pharmaceutical synthesis.[7]
Catalytic Cycle Overview
The generally accepted mechanism for rhodium-catalyzed hydroformylation is illustrated below. The this compound ligand (P^N) remains coordinated to the rhodium center throughout the cycle, influencing the stability of intermediates and the energy barriers of key steps, which in turn dictates the overall rate and selectivity.
References
- 1. US8178729B2 - Hydroformylation process - Google Patents [patents.google.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminophosphine Ligands for C-C Bond Formation
Introduction
Aminophosphines are a versatile class of organophosphorus compounds that have garnered significant attention as ligands in transition metal catalysis.[1] Characterized by a direct phosphorus-nitrogen (P-N) bond, these ligands offer a unique combination of electronic and steric properties that can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms.[1] The polar P-N bond influences the ligand's reactivity and coordination behavior.[1] Their derivatives are noted for their stability, low toxicity, and ease of handling.[2] These features make aminophosphine ligands highly effective in a variety of catalytic transformations, particularly in the formation of carbon-carbon (C-C) bonds, which are fundamental processes in organic synthesis, drug discovery, and materials science.[3][4] This document provides an overview of their application in key C-C coupling reactions, along with detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. It is a powerful method for synthesizing biaryls, a common motif in pharmaceuticals. This compound ligands have been shown to be effective in promoting Suzuki-Miyaura couplings, often providing high yields and accommodating a broad range of substrates.[5][6]
Application Data
The use of various this compound ligands in the Suzuki-Miyaura coupling of aryl chlorides and bromides has been explored, demonstrating good to excellent yields.[5] The steric and electronic properties of the ligand play a crucial role in the catalytic activity. For instance, increasing steric congestion around the phosphorus atom can lead to higher yields.[5]
| Ligand | Aryl Halide | Boronic Acid | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| N,N-di-iso-butyl-1,1-diphenylphosphinamine | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 24 | 85 | [5] |
| 1-(diphenylphosphino)-2,6-dimethylpiperidine | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 91 | [5] |
| Ph₂PNH-C₆H₄-m-SH | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 2 | 96 | [7] |
| Ph₂PNH-C₆H₄-p-SH | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 2 | 89 | [7] |
| Pincer Complex 2 | 4-Bromotoluene | Phenylboronic acid | in situ | K₃PO₄ | Toluene | 100 | < 5 min | >99 | [8] |
Table 1: Performance of this compound Ligands in Suzuki-Miyaura Coupling.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equivalents), the aryl halide (1.0 equivalent), and the boronic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C). Stir the reaction mixture for the specified time (2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[9] It is a valuable tool for the synthesis of substituted alkenes. This compound-based pincer complexes and other this compound ligands have demonstrated high efficiency in Heck reactions, even with challenging substrates like sterically hindered aryl chlorides.[8][10]
Application Data
This compound ligands have been successfully employed in the Heck coupling of various aryl bromides with styrene (B11656) and other olefins. The position of substituents on the ligand can significantly influence catalytic activity.[7] Pincer-type this compound complexes are particularly effective, allowing for very low catalyst loadings.[8]
| Ligand | Aryl Halide | Alkene | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Ph₂PNH-C₆H₄-m-SH | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | NaOAc | DMF | 110 | 2 | 96 | [7] |
| Ph₂PNH-C₆H₄-p-SH | 4-Bromotoluene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 110 | 2.5 | 76 | [7] |
| Pincer Complex 2 | 4-Bromoacetophenone | Styrene | in situ | NaOtBu | Toluene | 140 | 1 | >99 | [8] |
| Pincer Complex 3 | 4-Chloro-anisole | Styrene | in situ | NaOtBu | Toluene | 140 | 1 | 96 | [8] |
| Pincer Complex 2 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | in situ | NaOtBu | Toluene | 140 | 1 | >99 | [8] |
Table 2: Performance of this compound Ligands in the Heck Reaction.
Catalytic Cycle
The mechanism of the Heck reaction involves the oxidative addition of the halide to Pd(0), followed by alkene coordination and insertion (migratory insertion). A β-hydride elimination step then forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[9]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: General Procedure for the Heck Reaction
-
Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., NaOAc or NaOtBu, 1.5-2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the alkene (1.2-1.5 equivalents) to the tube.
-
Solvent Addition: Introduce the anhydrous, degassed solvent (e.g., DMF or toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 110-140 °C) with vigorous stirring for the specified duration (1-24 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with a suitable solvent. Concentrate the filtrate under vacuum.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the substituted alkene product.
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. This compound-based pincer complexes have been shown to be highly efficient catalysts for Sonogashira couplings, even under copper- and amine-free conditions.[12][13]
Application Data
This compound-based pincer complexes can quantitatively couple various electronically deactivated and sterically hindered aryl iodides and bromides with several alkynes in very short reaction times and with low catalyst loadings.[12]
| Ligand | Aryl Halide | Alkyne | Pd Source | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| Pincer Complex 1 | 4-Iodoanisole | Phenylacetylene | in situ | K₃PO₄ | Ethylene (B1197577) Glycol | 140 | 5 | >99 | [12] |
| Pincer Complex 1 | 1-Iodonaphthalene | Phenylacetylene | in situ | K₃PO₄ | Ethylene Glycol | 140 | 5 | >99 | [12] |
| Pincer Complex 1 | 4-Bromoacetophenone | 1-Hexyne | in situ | K₃PO₄ | Ethylene Glycol | 140 | 15 | >99 | [12] |
| Pincer Complex 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | in situ | K₃PO₄ | Ethylene Glycol | 140 | 5 | >99 | [12] |
Table 3: Performance of this compound Ligands in Sonogashira Coupling.
Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide is followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of this key copper acetylide species from the terminal alkyne.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Setup: In a Schlenk tube, combine the palladium-aminophosphine catalyst (0.1-1 mol%), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents), and the aryl halide (1.0 equivalent).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., ethylene glycol or toluene).
-
Reaction: Heat the mixture under a nitrogen atmosphere at the specified temperature (e.g., 140 °C) for the required time (5-60 minutes).
-
Work-up: After cooling, add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of this compound Ligands
The most common method for synthesizing simple this compound ligands is the condensation reaction between a chlorophosphine (e.g., chlorodiphenylphosphine) and a primary or secondary amine in the presence of a base to quench the HCl byproduct.[1][7]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound ligands.
Experimental Protocol: Synthesis of N,N-dibutyl-1,1-diphenylphosphinamine
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, add di-n-butylamine (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents).
-
Solvent: Add anhydrous diethyl ether or THF via a syringe.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add chlorodiphenylphosphine (B86185) (1.0 equivalent) dropwise to the stirred solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Filtration: Filter the mixture under nitrogen through a cannula or a Schlenk filter to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of dry solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound ligand, which can be further purified by vacuum distillation or crystallization if necessary.
This compound ligands are highly valuable and versatile tools in the field of organic synthesis. Their tunable steric and electronic properties allow for the efficient catalysis of a wide range of C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and data presented herein demonstrate their broad applicability and effectiveness, making them a crucial component in the toolbox of researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminophosphine Ligands in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile and powerful class of molecules in modern pharmaceutical synthesis. Their unique electronic and steric properties, conferred by the presence of both a phosphorus and a nitrogen atom, allow for the formation of highly active and selective metal catalysts. These catalysts are instrumental in constructing key chemical bonds found in a vast array of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound ligands in key synthetic transformations relevant to drug discovery and development.
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols, which are common structural motifs in pharmaceuticals. Chiral this compound ligands, in combination with ruthenium or rhodium precursors, form highly efficient catalysts for the enantioselective reduction of prochiral ketones.
Application Notes:
Chiral this compound ligands create a chiral environment around the metal center, enabling the differentiation between the two faces of a prochiral ketone. This leads to the preferential formation of one enantiomer of the corresponding alcohol. The choice of ligand, solvent, and reaction conditions can significantly influence both the conversion and the enantioselectivity of the reaction. For instance, ligands with bulky substituents on the phosphorus and nitrogen atoms often lead to higher enantiomeric excess (ee).
Quantitative Data Summary:
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 100:1 | i-PrOH | 28 | 0.5 | >99 | 98 (R) | [1] |
| 2 | 1-Tetralone | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | 100:1 | i-PrOH | 28 | 1 | >99 | 99 (S) | [1] |
| 3 | 2-Acetylfuran | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 100:1 | i-PrOH | 28 | 2 | >99 | 96 (R) | [1] |
| 4 | Propiophenone | Rh(COD)2BF4 / (S,S)-f-Amphox | 100:1 | Toluene | 25 | 12 | 100 | 95 (S) | N/A |
| 5 | 1-Indanone | Ru(OAc)2[(S)-BINAP] | 1000:1 | MeOH | 50 | 24 | 100 | 98 (R) | N/A |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-aminophosphine catalyst.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) dichloride dimer)
-
(R,R)-TsDPEN ((R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
Isopropanol (B130326) (i-PrOH), anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation. The solution should turn a deep red color.
-
In a separate vial, prepare a solution of acetophenone (120.1 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).
-
Add the acetophenone solution to the catalyst mixture.
-
Add a solution of potassium tert-butoxide (0.1 M in i-PrOH, 0.2 mL, 0.02 mmol) to the reaction mixture.
-
Seal the Schlenk flask and stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically >99% conversion within 30 minutes), quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Catalytic Cycle for Asymmetric Hydrogenation:
References
Application Notes and Protocols for the Synthesis of Quantum Dots Using Aminophosphines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality quantum dots (QDs) utilizing aminophosphine precursors. Aminophosphines have emerged as a safer and more economical alternative to traditional phosphorus precursors, such as tris(trimethylsilyl)phosphine (B101741) (PTMS), for the synthesis of various QDs, particularly indium-based materials like InP and InAs.[1][2][3] This document outlines the underlying chemical principles, detailed experimental procedures, and expected outcomes, making it a valuable resource for researchers in materials science, nanotechnology, and biomedical applications.
I. Introduction to this compound-Based Quantum Dot Synthesis
Aminophosphines, such as tris(dimethylamino)phosphine (P(NMe₂)₃) and tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃), offer significant advantages in the synthesis of colloidal quantum dots.[1][4] They are less hazardous and more cost-effective than conventional reagents.[1] A key feature of this compound chemistry is its dual role in the reaction: it serves as both the phosphorus precursor and a reducing agent.[1][2][4][5][6][7] This dual functionality simplifies the synthetic process and allows for the formation of high-quality nanocrystals.
The synthesis typically involves the hot-injection of an this compound into a solution containing a metal halide (e.g., InCl₃) dissolved in a coordinating solvent like oleylamine (B85491).[1][4] The reaction proceeds through a series of steps, including transamination with the solvent and a disproportionation reaction, to form the desired metal phosphide (B1233454) nanocrystals.[1][2][5][6][7] This method has been successfully employed to produce core QDs and more complex core/shell structures (e.g., InP/ZnS, InP/ZnSe) with tunable emission wavelengths and high photoluminescence quantum yields (PLQY).[1][8]
II. Key Experimental Parameters and Data
The properties of the resulting quantum dots are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies on this compound-based QD synthesis.
Table 1: Synthesis Parameters for InP Quantum Dots
| Indium Precursor | This compound Precursor | Solvent | Temperature (°C) | P:In Ratio | Resulting PLQY (%) | Emission Range (nm) | Reference |
| InCl₃ | P(NMe₂)₃ or P(NEt₂)₃ | Oleylamine | 150-220 | 4:1 | 20-80 (core/shell) | 500-670 (core/shell) | [1] |
| InCl₃ | P[N(SiMe₃)₂]₂H | Not Specified | Lower Temp. | Not Specified | Near-unity (core/shell) | Not Specified | [3][9] |
| InCl₃ | (DMA)₃P | Not Specified | Not Specified | Not Specified | ~100 (core/shell) | Red | [8] |
Table 2: Synthesis Parameters for InAs Quantum Dots
| Indium Precursor | Arsenic Precursor | This compound (Reducing Agent) | Solvent | Temperature (°C) | Resulting Properties | Reference |
| InCl₃ | As(NMe₂)₃ | P(NEt₂)₃ | Oleylamine | 190 | State-of-the-art size dispersion | [10] |
| InCl₃ | Amino-As | Amino-P | Oleylamine | Not Specified | Tunable up to 935 nm (core), PLQY up to 75% (core/shell) | [10] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of InP and InAs quantum dots using this compound precursors.
Protocol 1: Synthesis of InP Quantum Dots
This protocol is adapted from a typical this compound-based synthesis of InP QDs.[1][4]
Materials:
-
Indium(III) chloride (InCl₃)
-
Zinc chloride (ZnCl₂) (for subsequent shell growth)
-
Oleylamine (OlNH₂)
-
Tris(dimethylamino)phosphine (P(NMe₂)₃) or Tris(diethylamino)phosphine (P(NEt₂)₃)
-
Ethanol
-
Chloroform
Procedure:
-
In a three-neck flask, dissolve indium chloride and zinc chloride in oleylamine.
-
Degas the reaction mixture under vacuum at an elevated temperature (e.g., 100-120 °C) for a sufficient time to remove water and oxygen.
-
Switch the atmosphere to an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to the desired reaction temperature (typically between 150 °C and 220 °C).[1][4]
-
Swiftly inject the this compound precursor into the hot reaction mixture.
-
Allow the reaction to proceed for a specific duration, during which the quantum dots will nucleate and grow. The reaction progress can be monitored by taking aliquots and measuring their UV-Vis absorption spectra.
-
After the desired size is reached, cool the reaction mixture to room temperature.
-
Precipitate the InP QDs by adding a non-solvent like ethanol.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and re-disperse the QDs in a suitable solvent such as chloroform.
Protocol 2: Synthesis of InAs Quantum Dots
This protocol utilizes an aminoarsine (B14717014) precursor in combination with an this compound as a reducing agent.[10]
Materials:
-
Indium(III) chloride (InCl₃)
-
Zinc chloride (ZnCl₂)
-
Oleylamine (OAm)
-
Tris(dimethylamino)arsine (As(NMe₂)₃)
-
Tris(diethylamino)phosphine (P(NEt₂)₃)
Procedure:
-
Dissolve indium and zinc halides in oleylamine in a reaction flask.
-
Add the aminoarsine precursor to the mixture. This will lead to a transamination reaction, forming tris(oleylamino)arsine.
-
Heat the reaction mixture to the desired temperature (e.g., 190 °C) under an inert atmosphere.[10]
-
Inject the this compound, which acts as a reducing agent, to initiate the nucleation of InAs QDs.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) to allow for particle growth.[10]
-
Follow a similar workup procedure as described in Protocol 1 for purification and isolation of the InAs QDs.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the general experimental workflow for the synthesis of quantum dots using aminophosphines.
References
- 1. microledassociation.com [microledassociation.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of this compound Precursor for Robust Synthesis of InP Quantum Dots with Near-unity Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Aminophosphines: A Double Role in the Synthesis of Colloidal Indium Phosphide Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Aminophosphines: A Double Role in the Synthesis of Colloidal Indium Phosphide Quantum Dots. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Aminophosphate precursors for the synthesis of near‐unity emitting InP quantum dots and their application in liver cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aminophosphine-Catalyzed Pudovik Reaction
For Researchers, Scientists, and Drug Development Professionals
The aminophosphine-catalyzed Pudovik reaction is a powerful and versatile method for the synthesis of α-aminophosphonates, which are key structural motifs in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation. The use of chiral aminophosphines as organocatalysts has emerged as a particularly attractive strategy for the enantioselective synthesis of these valuable molecules.
Introduction
The Pudovik reaction, also known as the aza-Pudovik reaction, involves the nucleophilic addition of a hydrophosphoryl compound, typically a dialkyl phosphite (B83602), to the carbon-nitrogen double bond of an imine.[1] This reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds. The development of catalytic, and particularly asymmetric catalytic, versions of the Pudovik reaction has significantly expanded its utility, enabling the efficient and stereocontrolled synthesis of chiral α-aminophosphonates.[1][2]
Aminophosphines, particularly chiral bifunctional aminophosphines, have gained prominence as effective organocatalysts for this transformation. These catalysts often operate through a cooperative mechanism where the amine functionality acts as a Brønsted base to deprotonate the phosphite, while the phosphine (B1218219) moiety can act as a Lewis base, activating the imine. This dual activation mode can lead to high catalytic efficiency and stereoselectivity.[3]
Applications in Drug Development and Medicinal Chemistry
α-Aminophosphonates are recognized as structural analogs of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical and biological properties, making them valuable scaffolds in drug discovery. Their applications include:
-
Enzyme Inhibitors: Due to their tetrahedral geometry, which mimics the transition state of peptide bond hydrolysis, α-aminophosphonates are potent inhibitors of various proteases, including HIV protease and renin.[4]
-
Antiviral and Antibacterial Agents: Several α-aminophosphonate derivatives have demonstrated significant antiviral and antibacterial activities.[4]
-
Herbicides and Agrochemicals: The biological activity of these compounds extends to the agricultural sector, where they are utilized as herbicides.[4]
-
Peptidomimetics: They serve as crucial building blocks for the synthesis of peptidomimetics with enhanced stability and bioavailability.
Data Presentation: Performance of this compound Catalysts
The following tables summarize the performance of various catalytic systems in the Pudovik reaction for the synthesis of α-aminophosphonates.
| Catalyst/Ligand | Imine Substrate | Phosphite Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Thiourea-Aminophosphine | N-benzylidene aniline | Diphenyl phosphite | 85 | 92 | [5] |
| Bifunctional this compound | N-(4-methoxybenzylidene)aniline | Diethyl phosphite | 91 | 88 | [3] |
| Cinchona Alkaloid-derived this compound | N-benzylidene-4-chloroaniline | Dimethyl phosphite | 95 | 90 | [6] |
| (R,R)-Ph-BPE | N-thiophosphinoyl imines | Dialkyl phosphites | 68-97 | 94-96 |
Experimental Protocols
The following protocols provide a general framework for performing an this compound-catalyzed Pudovik reaction. It is crucial to note that reaction conditions may require optimization based on the specific substrates and catalyst used.
Protocol 1: General Procedure for Asymmetric Pudovik Reaction Catalyzed by a Chiral Bifunctional this compound
This protocol is adapted from methodologies described for organocatalytic hydrophosphonylation of imines.[3]
Materials:
-
Chiral bifunctional this compound catalyst (e.g., a derivative of a cinchona alkaloid or a chiral diamine) (1-10 mol%)
-
Imine (1.0 mmol)
-
Dialkyl phosphite (1.2 mmol)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF) (2-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chiral bifunctional this compound catalyst (e.g., 0.05 mmol, 5 mol%).
-
Add the imine (1.0 mmol) to the flask.
-
Dissolve the catalyst and imine in the anhydrous solvent (3 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) for 10-15 minutes.
-
Slowly add the dialkyl phosphite (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-aminophosphonate.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: In situ Generation of Imine Followed by Pudovik Reaction
This protocol is suitable when the imine substrate is not isolated.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves)
-
This compound catalyst (1-10 mol%)
-
Dialkyl phosphite (1.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and the dehydrating agent.
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Add the this compound catalyst (e.g., 0.1 mmol, 10 mol%) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the dialkyl phosphite (1.2 mmol).
-
Stir the reaction and monitor its progress as described in Protocol 1.
-
Upon completion, filter off the dehydrating agent and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Analyze the product for yield and enantiomeric excess.
Mandatory Visualizations
Reaction Mechanism
The proposed mechanism for the bifunctional this compound-catalyzed Pudovik reaction involves a dual activation strategy.
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on bifunctional chiral Brønsted acid-catalyzed asymmetric hydrophosphonylation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminophosphine Ligands in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphine ligands have emerged as a versatile and advantageous class of reagents in the synthesis of high-quality colloidal nanoparticles. These organophosphorus compounds, characterized by a direct phosphorus-nitrogen (P-N) bond, offer significant benefits over traditional phosphorus precursors, such as the highly pyrophoric and toxic tris(trimethylsilyl)phosphine (B101741) (PTMS).[1][2] Their facile synthesis, tunable electronic and steric properties, and dual functionality in certain reactions make them ideal for creating a wide range of nanomaterials, including cadmium-free quantum dots and transition metal phosphide (B1233454) nanocrystals for applications in optoelectronics, catalysis, and biomedicine.[1][3][4]
This document provides detailed application notes on the role of this compound ligands in nanoparticle synthesis, summarizes key quantitative data, and offers step-by-step experimental protocols for the preparation of Indium Phosphide (InP) quantum dots and Nickel(II) Phosphide (Ni₂P) nanocrystals.
Core Advantages of this compound Ligands
-
Enhanced Safety: this compound precursors are generally less hazardous and easier to handle under ambient conditions compared to pyrophoric reagents like PTMS.[1]
-
Cost-Effectiveness: These ligands are often more economical, making high-quality nanoparticle synthesis more accessible.[1][5]
-
Dual Functionality: In many syntheses, such as that of InP quantum dots, aminophosphines act as both the phosphorus precursor and a reducing agent, simplifying the reaction system.[1][6][7]
-
Versatility: The this compound-based chemistry is adaptable for the synthesis of a variety of metal phosphide nanoparticles, including those of cadmium, zinc, cobalt, and nickel.[3]
-
High-Quality Nanocrystals: This synthetic route has been proven to yield nanoparticles of comparable quality to those produced with conventional methods, achieving high photoluminescence quantum yields (PLQY) for quantum dots.[1][8]
Reaction Mechanisms: The Dual Role of Aminophosphines
In the synthesis of InP quantum dots from indium chloride (InCl₃) and a tris(dialkylamino)phosphine, the this compound plays a complex and crucial role. The process involves a transamination reaction with the primary amine solvent (e.g., oleylamine), followed by a disproportionation reaction to form the reactive P³⁻ species required for InP nucleation. This mechanism highlights the ligand's dual function as both a phosphorus source and a reducing agent.[1][7]
Quantitative Data Summary
The choice of this compound ligand and reaction conditions significantly influences the properties of the resulting nanoparticles.
| Nanoparticle | Precursors | This compound Ligand | Solvent | Temp. (°C) | Size / Morphology | Emission / PLQY | Reference |
| InP/ZnS QDs | InCl₃, ZnCl₂ | Tris(dimethylamino)phosphine | Oleylamine | 180 | Core/Shell QDs | 500-670 nm / 20-80% | [1] |
| InP/ZnSeS/ZnS QDs | InCl₃, ZnCl₂, Se, S | Bis(bis(trimethylsilyl)amino)phosphine | Oleylamine | 150-220 | Core/Shell/Shell QDs | Near-unity PLQY | [5][8] |
| Ni₂P | NiCl₂ | Tris(diethylamino)phosphine (B1199214) | Oleylamine | 250 | ~5 nm Spheres | N/A | [3] |
| Co₂P | CoCl₂ | Tris(diethylamino)phosphine | Oleylamine | 250 | Nanocrystals | N/A | [3] |
| Cd₃P₂ | CdCl₂ | Tris(diethylamino)phosphine | Oleylamine | 180 | Nanocrystals | Size-tunable effects | [3] |
Experimental Protocols
Protocol 1: Synthesis of InP/ZnS Core/Shell Quantum Dots
This protocol describes a method for synthesizing InP core quantum dots, followed by the growth of a protective ZnS shell, adapted from literature procedures.[1][5]
Materials and Equipment:
-
Indium(III) chloride (InCl₃, 99.99%)
-
Zinc(II) chloride (ZnCl₂, 99.99%)
-
Tris(dimethylamino)phosphine (P(NMe₂)₃)
-
Oleylamine (OlNH₂, technical grade, 70%)
-
Zinc undecylenate
-
n-Octanethiol
-
Toluene, Ethanol (anhydrous)
-
Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line
-
Syringes, magnetic stirrer
-
UV-Vis Spectrophotometer, Centrifuge
Procedure:
-
Precursor Preparation: In a 50 mL three-neck flask, combine InCl₃ (0.2 mmol), ZnCl₂ (1.0 mmol), and oleylamine (10 mL).
-
Degassing: Attach the flask to a Schlenk line. Heat the mixture to 120°C under vacuum for 1 hour with vigorous stirring to remove water and oxygen.
-
Heating: Switch the atmosphere to argon and heat the reaction mixture to 180°C.
-
Core Growth: Rapidly inject a solution of P(NMe₂)₃ (0.1 mmol) in oleylamine (1 mL) into the hot reaction mixture. Monitor the growth of the InP core by taking small aliquots and measuring their UV-Vis absorption spectra.
-
Shelling: After the desired core size is reached (typically 10-30 minutes), inject a solution of zinc undecylenate (2 mmol) and n-octanethiol (2 mmol) in oleylamine. Raise the temperature to 220°C and maintain for 1 hour to grow the ZnS shell.
-
Purification: Cool the reaction mixture to room temperature. Transfer the solution to a centrifuge tube and add ethanol to precipitate the nanoparticles. Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.
-
Final Product: Redisperse the nanoparticle pellet in toluene. Repeat the precipitation and redispersion cycle two more times to remove excess ligands and unreacted precursors. Store the final InP/ZnS quantum dots dispersed in toluene in a sealed vial.
Protocol 2: Synthesis of Nickel Phosphide (Ni₂P) Nanocrystals
This protocol outlines a one-step procedure for synthesizing catalytically active Ni₂P nanocrystals using an this compound precursor.[3]
Materials and Equipment:
-
Nickel(II) chloride (NiCl₂, anhydrous)
-
Tris(diethylamino)phosphine (P(NEt₂)₃)
-
Oleylamine (OlNH₂, technical grade, 70%)
-
Isopropanol, Pentane, Toluene, Acetonitrile (anhydrous)
-
Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line
-
Magnetic stirrer, Centrifuge
Procedure:
-
Reactant Preparation: In a three-neck flask, combine NiCl₂ (1 mmol) and tris(diethylamino)phosphine (2 mmol) in neat oleylamine (15 mL).
-
Degassing: Attach the flask to a Schlenk line and degas the mixture at 120°C for 1 hour with stirring.
-
Thermolysis: After degassing, switch the atmosphere to argon and increase the temperature to 250°C. Maintain this temperature for 60 minutes. The solution will turn black, indicating nanoparticle formation.
-
Cooling: After 60 minutes, remove the heating mantle and allow the flask to cool to room temperature.
-
Purification: Transfer the viscous black mixture to a centrifuge tube. Add a 1:1 mixture of isopropanol and pentane to precipitate the Ni₂P nanocrystals.
-
Centrifugation: Centrifuge the mixture at approximately 7800-8000 RPM for 10 minutes. Discard the clear supernatant.
-
Redispersion and Final Product: Redisperse the black precipitate in a minimal amount of toluene, followed by the addition of acetonitrile to re-precipitate. Repeat the centrifugation and redispersion process two more times to ensure high purity. Store the final Ni₂P nanocrystals dispersed in toluene.
Conclusion and Future Outlook
The use of this compound ligands provides a robust, safer, and more economical platform for the synthesis of a diverse range of high-quality nanoparticles. The ability to tune nanocrystal properties through the modification of ligands and reaction conditions opens up new avenues for materials design. For professionals in drug development and biomedical research, the synthesis of cadmium-free quantum dots with high quantum yields is particularly significant for applications in bioimaging and diagnostics.[5] Further research into novel this compound structures and their reactivity will undoubtedly lead to the discovery of new nanomaterials with enhanced properties for advanced technological and biomedical applications.[8][9]
References
- 1. microledassociation.com [microledassociation.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ligands [merckmillipore.com]
- 5. Aminophosphate precursors for the synthesis of near‐unity emitting InP quantum dots and their application in liver cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternate InP synthesis with aminophosphines: solution–liquid–solid nanowire growth - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04907A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminophosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminophosphonate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aminophosphonates, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yield is a frequent challenge in aminophosphonate synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and dryness of your starting materials are critical. Aldehydes can oxidize over time, and dialkyl phosphites are susceptible to hydrolysis. Ensure you are using pure, anhydrous reagents and solvents. It is often best to use freshly distilled aldehydes.[1]
-
Imine Formation Issues: The initial condensation of the amine and aldehyde to form the imine intermediate is a reversible reaction that produces water.[1] If this step is inefficient, the overall yield will be low. To address this:
-
Inefficient Phosphite (B83602) Addition: The nucleophilic addition of the phosphite to the imine can be the rate-limiting step. Using a suitable catalyst is crucial to activate the imine for nucleophilic attack. Lewis acids like Y(OTf)₃ or even elemental iodine can be effective. Increasing the reaction temperature can also enhance the rate of this step.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield.
-
Temperature: If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[2] A gradual, incremental increase in temperature (e.g., in 10 °C steps) is advisable to find the optimal point.[2]
-
Reaction Time: Higher temperatures generally correlate with shorter reaction times. However, prolonged heating, even at moderate temperatures, can cause product degradation.[2] It is essential to monitor the reaction's progress using techniques like TLC or NMR and to stop the reaction once the starting materials are consumed.[2][3]
-
Solvent: The choice of solvent can influence reaction rates and yields. Screening different solvents is recommended to identify the most suitable one for your specific substrates.
-
Caption: Troubleshooting workflow for low reaction yield.
-
Issue 2: Significant Byproduct Formation
-
Question: My reaction is producing significant amounts of byproducts. How can I minimize their formation?
-
Answer: Byproduct formation is often dependent on the reaction pathway and conditions. Here are some common byproducts and strategies to mitigate them:
-
α-Hydroxyphosphonate Formation: In the Kabachnik-Fields reaction, the phosphite can add to the carbonyl compound before the amine reacts, leading to an α-hydroxyphosphonate impurity.[2]
-
Solution: A highly effective method to avoid this is to pre-form the imine in a separate step before adding the phosphite. This two-step approach is known as the Pudovik reaction.[1] Alternatively, adjusting the catalyst or reaction conditions might favor the imine pathway.
-
-
Aminal Formation: The imine intermediate can react with a second molecule of the amine to form an aminal.
-
Solution: Pre-forming the imine can prevent this side reaction.[1]
-
-
Phospha-Brook Rearrangement: This rearrangement can be a significant side reaction in the Pudovik synthesis, leading to phosphate (B84403) byproducts.
-
Solution: This rearrangement is often promoted by strong bases and higher temperatures. Switching to a milder base (e.g., triethylamine) and running the reaction at a lower temperature can minimize this side product.[3]
-
-
Product Degradation: Prolonged heating can lead to the degradation of the desired aminophosphonate.
-
Issue 3: Difficulty with Product Purification
-
Question: I am having trouble purifying my aminophosphonate product. It is an oil that is difficult to crystallize, or I am struggling to remove the catalyst.
-
Answer: Purification challenges are common with aminophosphonates. Here are some solutions:
-
Oily Product: If the product is an oil and difficult to crystallize, flash column chromatography on silica (B1680970) gel is a standard purification method.[1] If the product is still an oil after chromatography, it may be possible to convert it into a solid salt (e.g., a hydrochloride salt) for easier handling and purification.[1]
-
Catalyst Removal:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing α-aminophosphonates?
A1: The most common methods are the Kabachnik-Fields reaction and the Pudovik reaction.[1] The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1][4] The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine.[1][5]
Q2: What is the mechanism of the Kabachnik-Fields reaction?
A2: The Kabachnik-Fields reaction can proceed through two main pathways, depending on the reactants.[1][6]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base), which is then attacked by the nucleophilic dialkyl phosphite.[1][7]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and dialkyl phosphite react to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine.[1][7]
Kinetic studies suggest that the specific pathway is influenced by the reactivity of the starting materials.[1]
Caption: Reaction pathways of the Kabachnik-Fields synthesis.
Q3: What types of catalysts are effective for aminophosphonate synthesis?
A3: A wide variety of catalysts can be employed to promote aminophosphonate synthesis. These include:
-
Lewis acids: Such as InCl₃, Mg(ClO₄)₂, ZnCl₂, and various metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃).[1]
-
Brønsted acids: Including p-toluenesulfonic acid (PTSA) and oxalic acid.[1][8]
-
Organocatalysts: Such as tartaric acid, L-lactic acid, and chiral catalysts for asymmetric synthesis.[1]
-
Heterogeneous catalysts: Including silica-supported acids and zeolites, which can be easily recovered and reused.[1]
-
Elemental Iodine: Can act as a mild Lewis acid to activate the imine intermediate.[1][4]
In many instances, the reaction can also proceed under catalyst-free conditions, often with the aid of microwave irradiation.[9][10]
Q4: Can the Pudovik reaction be performed without a solvent?
A4: Yes, solvent-free conditions have been successfully used for the Pudovik reaction, often in combination with grinding or microwave irradiation. These "green chemistry" approaches can offer advantages such as reduced reaction times, simpler work-up procedures, and minimized solvent waste.
Data on Reaction Condition Optimization
Optimizing the catalyst, solvent, and temperature is crucial for maximizing the yield of aminophosphonates. The following tables summarize conditions from various studies.
Table 1: Effect of Catalyst on a Model Kabachnik-Fields Reaction (Reaction: Benzaldehyde + Aniline + Diethyl Phosphite)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mg(ClO₄)₂ (10) | Neat | 25 | 0.5 | 98 |
| InCl₃ (10) | Neat | 25 | 1 | 95 |
| Y(OTf)₃ (5) | Neat | 25 | 4 | 92 |
| TaCl₅-SiO₂ (2.5) | CH₂Cl₂ | 25 | 2 | 94 |
| FeCl₃ (0.1 mmol) | Neat | 25 | 1.5 | 73 |
| CuCl₂ (0.1 mmol) | Neat | 25 | 24 | Low |
| None | Neat (MW) | 100 | 0.75 | 90 |
| Phenylphosphonic acid | Neat | 80 | 0.33 | 95 |
Table 2: Solvent Effects on the Kabachnik-Fields Reaction (Reaction: Benzaldehyde + Aniline + Diethyl Phosphite, Catalyzed by Mg(ClO₄)₂)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Neat | 25 | 0.5 | 98 |
| Acetonitrile | 25 | 2 | 95 |
| Dichloromethane | 25 | 3 | 92 |
| Tetrahydrofuran | 25 | 4 | 90 |
| Toluene | 25 | 6 | 85 |
| Ethanol | 25 | 8 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction) [11]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)
-
Solvent (optional, e.g., acetonitrile, dichloromethane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and catalyst.
-
Stir the mixture at room temperature or heat as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed neat, dilute the mixture with ethyl acetate. If a solvent was used, proceed to the next step.
-
Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.
-
Caption: Experimental workflow for the Kabachnik-Fields reaction.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates [1][11]
-
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for the optimized time (e.g., 45 minutes). Monitor the reaction pressure.
-
After cooling to room temperature, the product can often be isolated by direct filtration or recrystallization.
-
If necessary, dissolve the crude mixture in a suitable solvent and purify by column chromatography as described in Protocol 1.
-
Protocol 3: Base-Catalyzed Pudovik Reaction [12]
-
Materials:
-
Pre-formed Imine (1.0 mmol)
-
Dialkyl phosphite (1.0 - 1.2 eq.)
-
Base catalyst (e.g., triethylamine, 10 mol%)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pre-formed imine (1.0 eq.) and dissolve it in an anhydrous solvent under an inert atmosphere.
-
Add the dialkyl phosphite (1.0 - 1.2 eq.) to the flask.
-
Add the base catalyst (e.g., triethylamine) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat as required (typically 2-24 hours).
-
Monitor the progress of the reaction by TLC or ¹H NMR.
-
Upon completion, quench the reaction (e.g., with saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Aminophosphine Catalyst Stability and Lifetime
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the stability and operational lifetime of your aminophosphine catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound catalysts.
Issue 1: Rapid Decrease in Catalyst Activity or Low Reaction Yield
You observe a significant drop in conversion rate during a single experiment or over several catalytic cycles.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Poisoning | • Purity Check: Ensure all reagents, solvents, and gaseous atmospheres are of high purity and anhydrous. Water, in particular, can deactivate many catalysts.[1] Use of molecular sieves is recommended. • Identify Poisons: Common poisons for phosphine-based catalysts include sulfur, phosphorus, and other non-metal contaminants that can strongly adsorb to active sites.[2][3] Consider feedstock pretreatment to remove these impurities. |
| Oxidative Degradation | • Inert Atmosphere: this compound ligands are often sensitive to air. Handle catalysts and set up reactions under a strictly inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or Schlenk line techniques.[4] • Degas Solvents: Ensure all solvents are thoroughly deoxygenated before use. |
| Thermal Degradation | • Temperature Screening: High temperatures can lead to catalyst decomposition or sintering of metal particles, reducing the active surface area.[1][3][5] Perform a temperature screening study to find the optimal balance between reaction rate and stability.[1] • Support Effects: For supported catalysts, the support material can enhance thermal stability.[6] |
| Base-Induced Decomposition | • Amine/Base Effects: Amines and other Brønsted bases can induce catalyst decomposition.[7] The mechanism may involve deprotonation of a metallacyclobutane intermediate.[7][8] • pH Control: If possible, control the pH of the reaction medium. In some cases, adding a mild acid (like HCl) can limit degradation caused by basic amines.[8] |
| Ligand Dissociation/Decomposition | • Ligand Design: The structure of the this compound ligand is critical. Incorporating P-N bonds can influence the rate of phosphine (B1218219) dissociation and reassociation, affecting both initiation and stability.[9] • Steric/Electronic Tuning: Adjusting the steric bulk and electronic properties of the amine and phosphine substituents can enhance catalyst stability.[6] |
Issue 2: Poor Enantioselectivity or Inconsistent Stereocontrol
The desired stereochemical outcome is not achieved or varies between runs.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Conditions | • Temperature Control: Low temperatures (e.g., -70°C to room temperature) often favor higher enantioselectivity.[1] • Solvent Screening: The choice of solvent is critical. Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).[1] |
| Catalyst Structure | • Ligand Choice: The steric bulk of the this compound ligand and its substituents can directly influence stereoselectivity.[1] Experiment with different ligand architectures. |
| In-situ Species Geometry | • Control of Intermediates: The geometry of in-situ generated species, such as imines or iminium ions, can affect facial selectivity. The catalyst structure, particularly bulky substituents, helps control this.[1] |
Visualizing Catalyst Deactivation and Troubleshooting
Diagram 1: Potential this compound Catalyst Deactivation Pathways
This diagram illustrates common mechanisms leading to the deactivation of a generic metal-aminophosphine complex.
Caption: Common deactivation routes for this compound catalysts.
Diagram 2: Experimental Workflow for Troubleshooting Catalyst Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst lifetime.
Caption: A step-by-step workflow for troubleshooting catalyst stability.
Key Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Catalysts
This protocol outlines the essential steps for safely handling this compound catalysts to prevent oxidative degradation.
-
Preparation: All glassware should be oven-dried (e.g., at 120°C for at least 4 hours) and subsequently cooled under a stream of dry, inert gas (Nitrogen or Argon) or inside a desiccator.
-
Inert Atmosphere: Perform all manipulations of the solid catalyst and its solutions inside a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is not available, use standard Schlenk line techniques.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system or by distillation over an appropriate drying agent, followed by degassing via three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas. Add the catalyst and solvent via cannula or a gas-tight syringe.
-
Storage: Store this compound catalysts in a sealed container under an inert atmosphere, preferably in a freezer (-20°C) to minimize thermal decomposition over time.
Protocol 2: Catalyst Stability and Lifetime Assessment
This experiment is designed to measure the deactivation rate of a catalyst under specific reaction conditions.
-
Reactor Setup: Use a continuous-flow reactor or a batch reactor from which samples can be withdrawn periodically without introducing contaminants.[10]
-
Initial Run: Set up the reaction under the desired conditions (temperature, pressure, reactant concentrations) following the inert atmosphere handling protocol.
-
Monitoring: Start the reaction and monitor its progress by taking aliquots at regular time intervals (e.g., every 30 minutes). Analyze the samples using an appropriate technique (e.g., GC, HPLC, NMR) to determine the conversion or yield.
-
Data Analysis: Plot the conversion or turnover frequency (TOF) as a function of time-on-stream. A stable catalyst will show a constant conversion rate, while a deactivating catalyst will show a decline.[10]
-
Recycling Experiment (for batch processes):
-
After the first run, separate the catalyst from the reaction mixture (e.g., by filtration if heterogeneous, or extraction if homogeneous and separable).
-
Wash the recovered catalyst with a deoxygenated solvent.
-
Recharge the reactor with fresh reactants and the recycled catalyst.
-
Repeat the reaction and monitoring steps for several cycles.
-
A significant drop in performance between cycles indicates catalyst deactivation or loss during workup. It is crucial to measure initial rates far from equilibrium to accurately assess deactivation.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. catalystseurope.org [catalystseurope.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disentangling Ligand Effects on Metathesis Catalyst Activity: Experimental and Computational Studies of Ruthenium-Aminophosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Aminophosphine-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting aminophosphine-catalyzed reactions. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the common causes?
A: Low or no yield in this compound-catalyzed reactions can stem from several factors, ranging from reagent quality to catalyst deactivation. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity: Aldehydes can oxidize over time, and phosphites can hydrolyze. Ensure all starting materials are pure and anhydrous. Using freshly distilled aldehydes and dry solvents is highly recommended.[1]
-
Catalyst Activity: If the catalyst has been stored for a long time or handled improperly, it may have degraded.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, purified reagents and anhydrous solvents.
-
Confirm Catalyst Integrity: Use a fresh batch of catalyst or repurify the existing one. Ensure proper handling and storage under an inert atmosphere.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or catalyst loading.[1]
-
Facilitate Imine Formation: The initial condensation of the amine and aldehyde to form the imine can be a reversible and rate-limiting step. Adding a dehydrating agent, such as 4Å molecular sieves, can drive this equilibrium forward.[1]
-
Promote Phosphite (B83602) Addition: The nucleophilic addition of the phosphite to the imine can also be slow. Increasing the reaction temperature can improve the rate of this step.[1]
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Q: I am getting low enantiomeric excess (ee) in my asymmetric reaction. How can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. The solvent, temperature, and the catalyst itself play critical roles in determining the stereochemical outcome of the reaction.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical and can have a profound impact on enantioselectivity. Aprotic solvents of varying polarity, such as toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), should be screened. Alcoholic solvents can sometimes lead to fast reactions but with poor or no enantiocontrol.[2]
-
Temperature Optimization: Lower reaction temperatures, ranging from -70°C to room temperature, often favor higher enantioselectivity.[2] A temperature screening study is recommended to find the optimal balance between reaction rate and selectivity.
-
Catalyst Selection: The structure of the catalyst is paramount for high enantioselectivity. If one catalyst provides poor results, screen a variety of this compound catalysts with different steric and electronic properties.
-
Phosphite Source: The steric bulk of the phosphite ester can influence stereoselectivity. Comparing dimethyl, diethyl, and diisopropyl phosphites is advisable, as bulkier groups can sometimes lead to higher ee.[2]
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls before completion. What could be causing this?
A: This is a classic sign of catalyst deactivation. This compound catalysts can be sensitive to air, moisture, and certain impurities.
Common Causes of Deactivation:
-
Oxidation: The phosphine (B1218219) moiety is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. This is often caused by exposure to air.
-
Moisture: Water can react with and deactivate many catalysts. Ensure all reagents and solvents are anhydrous.[2]
-
Impurities (Catalyst Poisoning): Trace impurities in the starting materials or solvents, such as sulfur or other coordinating species, can act as catalyst poisons, irreversibly binding to the catalyst's active sites.[3]
Preventative Measures:
-
Inert Atmosphere: Always handle air- and moisture-sensitive this compound catalysts and set up reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
High-Purity Reagents: Use reagents and solvents of the highest possible purity. If necessary, purify them before use.
-
Degassing: Degas solvents prior to use to remove dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for an this compound-catalyzed reaction? A1: Catalyst loading typically ranges from 1 to 10 mol%. However, for highly efficient catalysts, loadings as low as 0.5 mol% have been reported to be effective without a significant loss in yield or enantioselectivity.
Q2: How should I properly store my this compound catalyst? A2: this compound catalysts, especially those that are air-sensitive, should be stored in a cool, dry place under an inert atmosphere. A glovebox or a sealed vial inside a desiccator filled with an inert gas is ideal.
Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis and to monitor catalyst stability, 31P NMR spectroscopy can be a powerful tool.
Q4: My product is difficult to purify. What are some common strategies? A4: If the product is an oil and does not crystallize, silica (B1680970) gel column chromatography is the most common purification method.[1] If the product is polar, ion-exchange chromatography can be effective.[1] In some cases, converting the product to a salt by adding an acid (e.g., HCl) may induce crystallization and simplify purification.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity
This table provides illustrative data on how changing the phosphite source and temperature can affect the outcome of an asymmetric hydrophosphonylation of an N-aryl imine.
| Entry | Phosphite | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl phosphite | Toluene | 0 | 90 | 75 |
| 2 | Diethyl phosphite | Toluene | 0 | 88 | 85 |
| 3 | Diisopropyl phosphite | Toluene | 0 | 82 | 95 |
| 4 | Diisopropyl phosphite | CH₂Cl₂ | 0 | 85 | 91 |
| 5 | Diisopropyl phosphite | Toluene | -40 | 75 | >99 |
Data is illustrative and based on trends reported in the literature.[4]
Experimental Protocols
Protocol 1: General Procedure for a Standard this compound-Catalyzed Reaction
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound catalyst (e.g., 5 mol%).
-
Reagent Addition: Add the amine (1.0 equiv) and aldehyde (1.0 equiv) substrates to the flask, followed by the addition of anhydrous, degassed solvent (e.g., toluene).
-
Imine Formation: If required, add activated 4Å molecular sieves and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Phosphite Addition: Cool the mixture to the desired reaction temperature (e.g., 0°C) and add the dialkyl phosphite (1.2 equiv) dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the SM lane, spot a dilute solution of the limiting starting material.
-
In the Co lane, spot the starting material solution and then, on top of the same spot, carefully spot the reaction mixture.
-
In the RM lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system.
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp and/or by staining. The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is progressing.
Protocol 3: Monitoring Catalyst Deactivation by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture and dissolve it in a deuterated solvent in an NMR tube.
-
Acquire Spectrum: Acquire a ³¹P NMR spectrum.
-
Analysis: The active this compound catalyst will have a characteristic chemical shift. The formation of the corresponding phosphine oxide, an indicator of catalyst deactivation, will appear as a new peak, typically at a different chemical shift. By integrating the signals, the ratio of active catalyst to its inactive, oxidized form can be determined.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: A general experimental workflow for this compound catalysis.
Caption: Common catalyst deactivation pathways.
References
Technical Support Center: Aminophosphine Ligand Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophosphine ligands. This compound ligands are versatile and highly effective in a range of catalytic applications; however, their sensitivity to certain experimental conditions can lead to degradation, impacting catalytic efficiency and reproducibility. This guide addresses common degradation pathways and provides practical advice for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound ligands?
A1: The two most common degradation pathways for this compound ligands are oxidation and P-N bond cleavage (hydrolysis/alcoholysis). Due to the presence of a polar P-N bond and the Lewis basicity of the phosphorus and nitrogen atoms, these ligands are susceptible to attack by electrophiles and protic reagents.[1][2]
Q2: How can I tell if my this compound ligand has degraded?
A2: The most effective method for detecting degradation is through ³¹P NMR spectroscopy. The formation of phosphine (B1218219) oxides, a common degradation product, results in a significant downfield shift in the ³¹P NMR spectrum.[3] For example, a typical this compound ligand might appear in the range of -15 to -7 ppm, while its corresponding oxide could be found significantly downfield, often in the +20 to +60 ppm range.[3][4][5] A diminished reaction rate or a decrease in enantioselectivity can also be an indicator of ligand degradation.[3]
Q3: What factors influence the stability of this compound ligands?
A3: Several factors affect stability. Steric hindrance around the phosphorus and nitrogen atoms can significantly enhance stability by protecting the reactive P-N bond from hydrolysis.[2] Electron-donating groups on the phosphorus atom can increase its susceptibility to oxidation.[2] The purity of reagents and solvents is also critical; trace amounts of water, oxygen, or acidic impurities can initiate degradation.[3][6]
Q4: My catalytic reaction is sluggish or has failed. Could ligand degradation be the cause?
A4: Yes, gradual decomposition of the ligand is a potential cause for decreased reaction rates over time.[3] Oxidation of the phosphine to the corresponding phosphine oxide can generate a new, less selective or inactive catalytic species.[3] It is advisable to analyze the reaction mixture at different time points using techniques like ³¹P NMR to identify any changes in the ligand structure.[3]
Q5: How should I handle and store this compound ligands to prevent degradation?
A5: this compound ligands should be handled and stored under a strictly inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.[2][3] Using anhydrous and degassed solvents for reactions is crucial.[6] Storing ligands in a cool, dark place can also help to minimize thermal degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound ligand degradation.
Problem 1: Decreased Catalytic Activity or Yield
| Potential Cause | Recommended Troubleshooting Steps |
| Ligand Oxidation | 1. Verify Inert Atmosphere: Ensure that the reaction was set up and maintained under strictly anaerobic and anhydrous conditions.[3] 2. Solvent Purity: Use freshly distilled or commercially available anhydrous, degassed solvents. 3. ³¹P NMR Analysis: Analyze a sample of the reaction mixture. The presence of a new peak significantly downfield from the parent ligand signal is indicative of phosphine oxide formation.[3] |
| P-N Bond Hydrolysis | 1. Check for Protic Impurities: Ensure all reagents and solvents are free from water and acidic impurities. The use of molecular sieves can be beneficial.[6] 2. Buffer the Reaction: If the reaction generates acidic byproducts, consider the use of a non-coordinating base to maintain a neutral pH. 3. NMR Analysis: Monitor the reaction over time by ¹H and ³¹P NMR to detect the formation of free amine and phosphorus-containing byproducts. |
| Thermal Instability | 1. Optimize Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature.[3] 2. Literature Review: Check the literature for the thermal stability data of your specific ligand or analogous structures. |
Problem 2: Low or Inconsistent Enantioselectivity
| Potential Cause | Recommended Troubleshooting Steps |
| Formation of Less Selective Catalytic Species | 1. In-situ Analysis: Use spectroscopic methods (e.g., NMR, IR) to analyze the active catalytic species under reaction conditions. 2. Ligand Purity: Verify the chemical and enantiomeric purity of the this compound ligand before use. The presence of racemic ligand will lead to lower enantiomeric excess.[3] |
| Ligand Degradation to Phosphine Oxide | 1. Strict Exclusion of Oxygen: As phosphine oxides can act as ligands themselves, forming less selective catalysts, ensure the rigorous exclusion of air from your reaction.[3] 2. Quantify Oxidation: Use ³¹P NMR integration to determine the percentage of oxidized ligand.[3] |
Quantitative Data Summary
The following table provides representative ³¹P NMR chemical shift ranges for aminophosphines and their common degradation product, phosphine oxides. These values are approximate and can vary based on the specific substituents on the phosphorus and nitrogen atoms.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) | Notes |
| Aminophosphines (R₂P-NR'₂) | -15 to +100 | The chemical shift is sensitive to the electronic and steric environment. Shifts are relative to 85% H₃PO₄.[1][4] |
| This compound Oxides (R₂P(O)-NR'₂) | +20 to +60 | Oxidation of the phosphorus (III) center to phosphorus (V) results in a significant downfield shift.[3][5] |
Degradation Pathway Diagrams
Caption: Oxidation of an this compound ligand to its corresponding phosphine oxide.
Caption: P-N bond cleavage of an this compound ligand via hydrolysis or alcoholysis.
Experimental Protocols
Protocol 1: Monitoring Ligand Stability by ³¹P NMR Spectroscopy
This protocol provides a general method for assessing the stability of an this compound ligand under specific reaction conditions.
Objective: To determine the rate and extent of ligand degradation over time.
Materials:
-
This compound ligand
-
Solvent (anhydrous and degassed)
-
Internal standard (e.g., triphenyl phosphate, with a distinct ³¹P NMR signal)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, prepare a stock solution of the this compound ligand and the internal standard in the chosen solvent at a known concentration (e.g., 10-20 mM).
-
Initial Spectrum (t=0): Transfer an aliquot of the stock solution to an NMR tube, seal it, and acquire a quantitative ³¹P NMR spectrum. This will serve as the baseline.
-
Introduce Stressor: To the remaining stock solution, add the potential degradation agent (e.g., a controlled amount of water, acid, or expose it to air).
-
Time-course Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution, transfer to an NMR tube, and acquire a quantitative ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the signals corresponding to the intact this compound ligand, the internal standard, and any new signals corresponding to degradation products (e.g., phosphine oxide).
-
Integrate the respective signals.
-
Calculate the concentration of the intact ligand at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the this compound ligand versus time to determine the degradation kinetics.
-
Caption: Workflow for monitoring this compound ligand stability using ³¹P NMR.
References
Technical Support Center: Purification of Aminophosphine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminophosphine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound compounds?
A1: Common impurities include the corresponding phosphine (B1218219) oxide, unreacted starting materials (e.g., amine, carbonyl compound, and phosphite (B83602) in a Kabachnik-Fields reaction), and byproducts from side reactions.[1][2] Phosphine oxides are the most frequent impurity, often formed due to the air sensitivity of the this compound.[2]
Q2: My this compound compound is sticking to the silica (B1680970) gel column and won't elute. What should I do?
A2: Aminophosphines are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation or irreversible adsorption. To mitigate this, you can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) (typically 1-2%) to your eluent system. Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can be effective.
Q3: How can I prevent the oxidation of my this compound compound during purification?
A3: Due to their air sensitivity, it is crucial to handle this compound compounds under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3] Using degassed solvents for chromatography and recrystallization can also minimize oxidation. If the compound is particularly sensitive, purification techniques that limit air exposure, such as glovebox manipulation, are recommended.
Q4: I am having trouble crystallizing my this compound compound. What can I do?
A4: Successful crystallization depends heavily on the choice of solvent. You should look for a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. If your compound oils out, you may be cooling the solution too quickly or the concentration may be too high. Trying a different solvent system, such as a mixture of a good solvent and a poor solvent (antisolvent), and allowing for slow cooling can promote crystal growth. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q5: Can I use reversed-phase chromatography to purify my this compound compound?
A5: Yes, reversed-phase chromatography (e.g., using a C18 column) can be a suitable method for purifying polar this compound compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. It is often necessary to add an ion-pairing agent or a pH modifier to the mobile phase to achieve good separation of basic compounds.
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the column chromatography purification of this compound compounds.
| Problem | Possible Cause | Solution |
| Product degradation on the column | The this compound is sensitive to the acidic nature of the silica gel. | Use a deactivated stationary phase, such as neutral alumina or silica gel treated with a base like triethylamine.[4] |
| Streaking or tailing of bands | The compound is too polar for the chosen eluent, or the column is overloaded. | Gradually increase the polarity of the eluent. Ensure the amount of crude product loaded is appropriate for the column size. |
| Irreversible adsorption of the product | Strong interaction between the basic this compound and the acidic stationary phase. | Switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase chromatography. |
| Co-elution of impurities | The polarity of the impurity is very similar to the product. | Try a different solvent system with different selectivity. Gradient elution may provide better separation than isocratic elution. |
| Oxidation of the product on the column | Exposure to air during the purification process. | Use degassed solvents and maintain an inert atmosphere over the column if possible. |
Crystallization
This guide provides troubleshooting for the purification of solid this compound compounds by recrystallization.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures. | Reduce the solvent volume by evaporation. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Introduce a seed crystal to induce crystallization.[4] |
| Oiling out instead of crystallization | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
| Impurities crystallize with the product | The impurity has similar solubility properties to the product in the chosen solvent. | Try a different crystallization solvent or solvent system. A second recrystallization may be necessary to achieve higher purity. |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol describes a general procedure for the purification of an this compound compound using flash column chromatography with triethylamine-deactivated silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent. Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity by adding a more polar solvent. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound compound.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol outlines the purification of a solid this compound compound by recrystallization.
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Liquid-Liquid Extraction
This protocol is for the initial workup and purification of an this compound from a reaction mixture.
-
Quenching: Carefully quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution if the reaction was run under acidic conditions).
-
Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent in which the this compound is soluble (e.g., dichloromethane (B109758) or ethyl acetate). Shake the funnel vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate and drain the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, which can then be further purified by chromatography or recrystallization.
Data Presentation
Table 1: Common Eluent Systems for this compound Purification by Column Chromatography
| Stationary Phase | Eluent System | Typical Applications |
| Silica Gel (deactivated with 1-2% Et₃N) | Hexane/Ethyl Acetate | For aminophosphines of moderate polarity. |
| Silica Gel (deactivated with 1-2% Et₃N) | Dichloromethane/Methanol | For more polar this compound compounds.[5] |
| Neutral Alumina | Hexane/Dichloromethane | For aminophosphines that are highly sensitive to acidic conditions. |
| C18 Reversed-Phase | Acetonitrile/Water (with 0.1% TFA or other modifier) | For polar or water-soluble this compound compounds. |
Table 2: Recommended Solvents for Recrystallization of this compound Compounds
| Solvent/Solvent System | Polarity | Comments |
| Toluene | Low | Good for less polar, aromatic aminophosphines. |
| Diethyl Ether/Hexane | Low to Medium | A good starting point for many aminophosphines. The ratio can be adjusted to optimize crystallization. |
| Ethyl Acetate/Hexane | Medium | A versatile system for a wide range of polarities. |
| Dichloromethane/Pentane | Medium | Can be effective, but the volatility of the solvents requires careful handling. |
| Methanol | High | Suitable for highly polar this compound compounds. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound compounds.
Caption: A logical troubleshooting guide for common purification issues with this compound compounds.
References
- 1. α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microledassociation.com [microledassociation.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Aminophosphine Synthesis and Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of aminophosphine ligands.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired this compound product. What are the common causes and how can I fix this?
Answer: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a breakdown of potential causes and their solutions:
-
Poor Reagent Quality:
-
Chlorophosphines (e.g., Ph₂PCl): Can hydrolyze or oxidize on storage. Use freshly distilled or purchased reagents.
-
Amines: Can absorb CO₂ and water from the atmosphere. Use freshly distilled amines or high-purity commercial grades.
-
Solvents: Residual water or other impurities in solvents can interfere with the reaction. Always use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many this compound syntheses, particularly aminolysis reactions, are performed at low temperatures (e.g., 0 °C or below) to control reactivity and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary, but this should be monitored carefully.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to side product formation or unreacted starting materials. For instance, in the synthesis of N,N-bis(diphenylphosphino)amines from a primary amine, two equivalents of chlorodiphenylphosphine (B86185) are required.[1]
-
-
Atmospheric Contamination:
-
Aminophosphines are often sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of phosphine (B1218219) species and hydrolysis of reagents.
-
-
Inadequate Mixing in Heterogeneous Reactions:
-
If reagents or intermediates have poor solubility, mass transfer limitations can slow down the reaction. Ensure efficient stirring, especially during scale-up.
-
Issue 2: Significant Side Product Formation
Question: My reaction mixture contains significant impurities alongside my target this compound. How can I minimize these?
Answer: Side product formation is a common challenge that complicates purification and reduces yield. Key side reactions and mitigation strategies are outlined below:
-
Over-alkylation/phosphorylation: In reactions with primary amines, mono-, di-, and even tri-substituted products can form.
-
Solution: Carefully control the stoichiometry of the reagents. For example, to synthesize N,N-bis(diphenylphosphino)aniline, two equivalents of chlorodiphenylphosphine are reacted with one equivalent of aniline (B41778) in the presence of a base like triethylamine (B128534) to scavenge the HCl produced.[1][2]
-
-
Formation of Hydroxide or Oxide Species: Trace amounts of water can react with chlorophosphines to form phosphinous acids or with the this compound product to form phosphine oxides.
-
Solution: Use anhydrous solvents and reagents and maintain a strict inert atmosphere throughout the experiment.
-
-
Competing Reactions (Mannich-type Synthesis):
-
In the three-component Mannich reaction for α-aminophosphines, the secondary phosphine can react with the aldehyde, or the amine can react with the aldehyde in competing pathways.
-
Solution: The order of addition and the catalyst can be critical. Sometimes, pre-forming the imine from the amine and aldehyde before adding the phosphine reagent can improve selectivity.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to isolate my this compound product in a pure form. What are the best practices for purification?
Answer: Purification can be challenging due to the sensitivity of many this compound ligands.
-
Crystallization: This is often the preferred method for solid aminophosphines. It can be highly effective for removing minor impurities. Experiment with different solvent systems (e.g., THF/hexane (B92381), dichloromethane (B109758)/pentane).
-
Column Chromatography: While possible, it can be problematic due to potential decomposition on silica (B1680970) or alumina.
-
Best Practices: Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). Perform the chromatography quickly and under an inert atmosphere if the compound is particularly sensitive.
-
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can often be purified by filtering and washing with a solvent in which the impurities are soluble but the product is not.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N-bis(diphenylphosphino)amine ligands? A1: The most common method is the aminolysis of chlorophosphines.[3] This involves reacting a primary amine with two equivalents of a chlorophosphine (like chlorodiphenylphosphine) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[1] The reaction is typically carried out in an anhydrous solvent like THF or dichloromethane under an inert atmosphere.
Q2: How critical is it to use an inert atmosphere for this compound synthesis? A2: It is highly critical. Trivalent phosphorus compounds are susceptible to oxidation, and many of the reagents (like chlorophosphines) are moisture-sensitive. Failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to low yields and the formation of phosphine oxide impurities, which can be difficult to remove.
Q3: What are the main challenges when synthesizing P-chiral aminophosphines? A3: The synthesis of P-chiral aminophosphines presents unique challenges. These syntheses often involve lengthy, multi-step sequences which can be a hurdle for many labs.[4] A key challenge is preventing racemization (loss of stereochemical integrity) at the phosphorus center, which can be promoted by harsh reaction conditions or during purification.[5]
Q4: What are the primary considerations for scaling up an this compound synthesis? A4: Scaling up a synthesis from the lab bench to a larger scale requires careful consideration of several factors:
-
Heat Transfer: Reactions that are slightly exothermic at a small scale can become difficult to control at a larger scale. Efficient cooling and controlled addition of reagents are crucial.
-
Mass Transfer: Ensuring efficient mixing is vital, as poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation.
-
Safety: Handling larger quantities of potentially pyrophoric or toxic reagents like chlorophosphines requires stringent safety protocols.
-
Work-up and Isolation: Procedures like extractions and crystallizations need to be adapted for larger volumes. The efficiency of these processes can significantly impact the final yield and purity.
Q5: My this compound product appears to be unstable and decomposes over time. How can I improve its stability? A5: The stability of aminophosphines can vary greatly. Introducing bulky substituents on the phosphorus or nitrogen atoms can sterically hinder decomposition pathways like hydrolysis.[6] For long-term storage, it is essential to keep the compound under an inert atmosphere, protected from light, and at low temperatures. Some aminophosphines can be stored as more stable derivatives, such as their borane (B79455) complexes or sulfides, and deprotected just before use.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Kabachnik-Fields/aza-Pudovik Reaction Yield
The Kabachnik-Fields and related aza-Pudovik reactions are common methods for forming C-P bonds in α-aminophosphonates, which are structurally related to α-aminophosphines. The choice of catalyst and reaction conditions significantly impacts the outcome.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Lewis Acids | Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | [7] |
| In(III) complexes | - | Neat | Room Temp | - | 86-98 | [8] | |
| NiCl₂ | - | - | 82 | - | Good | [9] | |
| CeCl₃·7H₂O | 5 | Neat (MW) | - | 0.1-0.2 | 90-95 | [10] | |
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 | 73 | [11] | |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good | [9] |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good | [11] | |
| Heterogeneous | MCM-41@PEI | 20 | Solvent-free | Room Temp | - | 87-91 | [12] |
Note: This table compiles data from different studies on aminophosphonate synthesis to illustrate trends. Direct comparison can be challenging as substrates and specific conditions may vary.
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(diphenylphosphino)-4-methylaniline via Aminolysis
This protocol describes a general procedure for the synthesis of a common bis(this compound) ligand.
Materials:
-
4-methylaniline (p-toluidine)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-pentane or hexane
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of nitrogen. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve 4-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF under a positive pressure of nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Phosphine: Add a solution of chlorodiphenylphosphine (2.1 eq) in anhydrous THF dropwise to the stirred amine solution over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours to ensure the reaction goes to completion.
-
Work-up: Remove the triethylamine hydrochloride salt by filtration under an inert atmosphere. Wash the precipitate with a small amount of anhydrous THF.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: Wash the crude solid with anhydrous n-pentane or hexane to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/pentane). Dry the final product under vacuum. A yield of over 80% is typically expected.
Protocol 2: Synthesis of an α-Aminophosphine via Mannich-type Reaction
This protocol outlines the three-component synthesis of an α-aminophosphine.[13]
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A secondary amine (e.g., piperidine)
-
A secondary phosphine (e.g., diphenylphosphine)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask with a stir bar under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the aldehyde (1.0 eq) and the secondary amine (1.0 eq) to anhydrous toluene.
-
Imine Formation (Optional Pre-formation): Stir the mixture at room temperature. For less reactive components, this step might be allowed to proceed for 1-2 hours to pre-form the imine or iminium ion intermediate.
-
Phosphine Addition: Add the secondary phosphine (1.0 eq) to the mixture. The reaction is often exothermic and can be controlled by slow addition or cooling.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by ³¹P NMR until the signal for the starting secondary phosphine has disappeared. Reactions are often complete within a few hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product is often an oil or a solid.
-
Purification: The product can be purified by crystallization from an appropriate solvent pair (e.g., diethyl ether/hexane) or by column chromatography on deactivated silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
Caption: General workflow for this compound synthesis via aminolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing the Air and Moisture Sensitivity of Aminophosphines
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling air- and moisture-sensitive aminophosphines. Aminophosphines are a versatile class of ligands and reagents; however, their susceptibility to oxidation and hydrolysis necessitates careful handling to ensure experimental success and reagent integrity.[1][2][3] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aminophosphines?
A1: The two primary degradation pathways for aminophosphines are oxidation and hydrolysis. The phosphorus(III) center is readily oxidized by atmospheric oxygen to form the corresponding aminophosphine oxide (P(V)=O).[1][2][4] The P-N bond is susceptible to cleavage by water and other protic reagents, a process known as hydrolysis or protonolysis, which can yield secondary amines and phosphinous acids or their derivatives.[2]
Q2: What are the visible signs of this compound degradation?
A2: As solid compounds, aminophosphines are typically colorless. The formation of their corresponding oxides can sometimes be observed as a change in the physical appearance of the material, such as turning yellow or becoming less crystalline.[1] In solution, degradation can be harder to detect visually. Therefore, it is crucial to rely on analytical techniques like ³¹P NMR spectroscopy to assess the purity of your this compound. The ³¹P NMR chemical shift of an this compound is distinct from its oxide, with the oxide appearing at a significantly different chemical shift.
Q3: How should I properly store my this compound reagents?
A3: Aminophosphines should always be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[3] For long-term storage, a glovebox is the ideal environment.[5] If a glovebox is not available, storing the reagent in a sealed Schlenk flask or a Sure/Seal™ bottle inside a desiccator can be a suitable alternative.[6][7] It is also recommended to store them in a cool, dark place to minimize thermal decomposition.[5][6]
Q4: Which solvents are compatible with aminophosphines?
A4: The choice of solvent is critical. It is imperative to use anhydrous and deoxygenated solvents. Common solvents like tetrahydrofuran (B95107) (THF), toluene, and dichloromethane (B109758) (DCM) can be used after proper drying and degassing.[8] Solvents should be dried using appropriate methods, such as passing them through a solvent purification system or distilling them from a suitable drying agent.[9] Degassing is typically achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[6][7]
Q5: Can I use aminophosphines in reactions that generate water as a byproduct?
A5: Using aminophosphines in reactions that produce water requires careful consideration. The presence of water can lead to the hydrolysis of the this compound.[2] If unavoidable, it may be necessary to use a stoichiometric amount of a dehydrating agent, such as molecular sieves, to remove water as it is formed. However, the compatibility of the molecular sieves with the other reaction components must be verified.
Troubleshooting Guides
Problem 1: Low or No Yield in a Reaction Using an this compound Ligand
This is a frequent issue that can often be traced back to the degradation of the this compound ligand, leading to an inactive or less active catalytic species.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Ligand | Verify Ligand Purity: Before use, check the purity of the this compound ligand using ³¹P NMR spectroscopy. The presence of a significant peak corresponding to the this compound oxide indicates degradation. Purify the Ligand: If the ligand is degraded, it must be purified. For solid aminophosphines, recrystallization from an appropriate anhydrous and deoxygenated solvent is a common method. For liquid aminophosphines, vacuum distillation can be effective. |
| Presence of Air or Moisture in the Reaction | Improve Inert Atmosphere Technique: Ensure that all glassware is thoroughly oven-dried or flame-dried under vacuum and that the reaction is set up under a positive pressure of a high-purity inert gas (argon or nitrogen).[7] Use Schlenk line or glovebox techniques for all manipulations. Use Anhydrous and Degassed Reagents and Solvents: All solvents and liquid reagents should be rigorously dried and degassed prior to use. Solid reagents should be dried in a vacuum oven. |
| Incompatible Reaction Conditions | Temperature: High reaction temperatures can accelerate the decomposition of some this compound ligands. If possible, attempt the reaction at a lower temperature. Additives: Certain additives or reagents in the reaction mixture may react with the this compound. For example, acidic or protic impurities can lead to hydrolysis.[2] Ensure all reagents are of high purity. |
Problem 2: Catalyst Deactivation or Formation of Palladium Black in a Cross-Coupling Reaction
This compound ligands are commonly used in palladium-catalyzed cross-coupling reactions. Catalyst deactivation can be a significant hurdle.
| Possible Cause | Troubleshooting Steps |
| Ligand Displacement | Certain substrates, particularly primary amines or N-heterocycles, can displace the this compound ligand from the palladium center, leading to the formation of inactive palladium complexes.[3] Ligand Modification: Consider using a more sterically bulky or electron-donating this compound ligand that binds more strongly to the palladium center. |
| Ligand Oxidation | The this compound ligand can be oxidized during the catalytic cycle, especially if trace oxygen is present. The resulting this compound oxide is generally a poor ligand and can lead to catalyst deactivation and the formation of palladium black. Rigorous Degassing: Ensure all reaction components, including the solvent, substrates, and base, are thoroughly degassed. |
| Reaction with Base or Other Nucleophiles | Some strong bases or other nucleophiles present in the reaction mixture could potentially react with the this compound ligand, leading to its decomposition. Base Screening: If ligand decomposition is suspected, screen a variety of bases to find one that is effective for the coupling reaction but does not degrade the this compound ligand. |
Quantitative Data Summary
| This compound Type | Relative Stability to Oxidation | Relative Stability to Hydrolysis | Notes |
| Trialkylaminophosphines | Less Stable | Less Stable | Alkyl groups are electron-donating, which can increase the nucleophilicity of the phosphorus atom, making it more susceptible to oxidation. |
| Triarylaminophosphines | More Stable | More Stable | Aryl groups are more electron-withdrawing than alkyl groups, which can reduce the nucleophilicity of the phosphorus atom. Steric bulk from the aryl groups can also hinder the approach of oxygen and water.[1] |
| Bulky Substituents (on N or P) | More Stable | More Stable | Increased steric hindrance around the phosphorus and nitrogen atoms can significantly slow down the rates of both oxidation and hydrolysis by sterically shielding the reactive centers.[10] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is clean and dry by placing it in an oven at >120 °C for at least 4 hours, or preferably overnight.[7]
-
Assembly: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and a gas inlet) while it is still hot and immediately place it under a positive pressure of inert gas.
-
Evacuate-Refill Cycles: Connect the assembled glassware to a Schlenk line. Evacuate the flask under vacuum for several minutes, and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure a thoroughly inert atmosphere.[8]
-
Addition of Reagents: Add solid reagents under a positive flow of inert gas. Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or cannula.[6]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil or mercury bubbler.[7]
Protocol 2: Purification of a Solid this compound by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. The corresponding this compound oxide should ideally have different solubility characteristics (e.g., be much less soluble or much more soluble) to allow for efficient separation. Common choices for recrystallization are mixtures of a polar and a non-polar solvent, such as THF/hexane or ethyl acetate/hexane.[10]
-
Dissolution: In a glovebox or on a Schlenk line, dissolve the impure this compound in the minimum amount of the hot, anhydrous, and deoxygenated solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or freezer may be necessary. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Isolate the purified crystals by filtration under an inert atmosphere, for example, using a Schlenk filter stick.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Aminophosphines: A Double Role in the Synthesis of Colloidal Indium Phosphide Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Aminophosphine-Mediated Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing aminophosphine-mediated catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low when using an this compound ligand in a cross-coupling reaction. What are the most common causes?
A1: Low yields in this compound-mediated cross-coupling reactions can stem from several factors. The primary areas to investigate are the integrity of your catalytic system, the reaction conditions, and the purity of your reagents. Common culprits include:
-
Catalyst Inactivation: The active catalytic species, often a Pd(0) complex, can be sensitive to air and moisture. Oxidation of the this compound ligand to its corresponding phosphine (B1218219) oxide is a frequent cause of catalyst deactivation.
-
Ligand Degradation: The P-N bond in this compound ligands can be susceptible to cleavage under harsh conditions or in the presence of certain nucleophiles or protic species.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. An inappropriate choice can lead to slow reaction rates, catalyst decomposition, or an increase in side reactions.
-
Impure Reagents: The presence of water, oxygen, or other impurities in your starting materials, solvents, or inert gas can significantly impact the catalytic cycle. Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize the phosphine ligand.[1]
Q2: I suspect my this compound ligand is degrading. How can I confirm this and what are the typical degradation pathways?
A2: ³¹P NMR spectroscopy is an excellent tool for monitoring the integrity of your this compound ligand. A shift in the ³¹P NMR signal can indicate ligand modification. The most common degradation pathways are:
-
Phosphine Oxidation: The formation of the corresponding this compound oxide is the most prevalent degradation pathway. This is characterized by a downfield shift in the ³¹P NMR spectrum. For example, tricyclohexylphosphine (B42057) shows a signal at 9.95 ppm, while its oxide appears at 47.3 ppm.[2]
-
P-N Bond Cleavage: Hydrolysis or alcoholysis of the P-N bond can occur, especially in the presence of water or alcohols at elevated temperatures. This will lead to the formation of new phosphorus-containing species with distinct ³¹P NMR signals. The mechanism can involve protonation of the nitrogen atom followed by nucleophilic attack at the phosphorus center.[3][4]
-
P-C Bond Cleavage: While less common for the P-N bond, cleavage of P-C bonds can also occur under certain conditions, leading to a loss of the ligand structure.
Q3: How can I minimize the formation of this compound oxide in my reaction?
A3: Preventing the oxidation of your this compound ligand is crucial for maintaining catalytic activity. Here are key strategies:
-
Rigorous Inert Atmosphere: Conduct all manipulations of the this compound ligand and the catalytic reaction under a strictly inert atmosphere (e.g., argon or nitrogen). This includes the use of Schlenk lines or a glovebox.
-
Degassed Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
High-Purity Reagents: Use high-purity, anhydrous reagents and solvents. Impurities can be a source of oxidants.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes mitigate side reactions that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]
Q4: What is the impact of solvent and temperature on the stability of this compound ligands and the overall reaction?
A4: Solvent and temperature play a critical role in both the stability of the this compound ligand and the kinetics of the catalytic reaction.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the catalyst, as well as the rate of side reactions. Protic solvents like water and alcohols can promote the hydrolysis of the P-N bond in this compound ligands. The polarity of the solvent can also affect the stability of intermediates in the catalytic cycle.
-
Temperature Effects: Higher temperatures generally increase the reaction rate but can also accelerate ligand degradation and other side reactions. It is often necessary to find an optimal temperature that balances reaction efficiency with catalyst stability. For some highly active catalyst systems, reactions can be run at or near room temperature.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue that can often be traced back to problems with the catalyst, reagents, or reaction setup.
Caption: A stepwise approach to troubleshooting low or no product formation.
-
Verify Reagent Purity and Stoichiometry:
-
Action: Analyze your starting materials (aryl halide, coupling partner) for purity. Boronic acids, in particular, can be prone to decomposition (protodeboronation).
-
Protocol: If degradation is suspected, purify the reagents or use a fresh batch. Ensure accurate stoichiometry of all components.
-
-
Review Reaction Setup:
-
Action: Confirm that your reaction was set up under strictly anaerobic and anhydrous conditions.
-
Protocol: A detailed protocol for setting up an inert atmosphere reaction is provided in the "Experimental Protocols" section below.
-
-
Assess Catalyst Activity:
-
Action: The this compound ligand or the palladium source may be inactive.
-
Protocol: Test the catalyst system on a reliable, well-established reaction to confirm its activity. If it fails, try a new batch of ligand and/or palladium precursor. Consider screening different this compound ligands, as their electronic and steric properties are crucial for catalytic activity.
-
-
Optimize Reaction Conditions:
-
Action: The chosen solvent, base, or temperature may not be optimal for your specific substrates.
-
Protocol: Systematically screen different reaction parameters. A table with common solvents and bases for Suzuki-Miyaura reactions is provided in the "Data Presentation" section.
-
Issue 2: Formation of Significant Side Products
The presence of unexpected signals in your crude reaction analysis (e.g., by NMR, GC-MS, or LC-MS) indicates the occurrence of side reactions.
Caption: A decision tree for troubleshooting common side product formation.
-
Identify the Side Product(s):
-
Action: Use analytical techniques such as ³¹P NMR, ¹H NMR, and mass spectrometry to identify the structure of the major side products.
-
Protocol: A guide to identifying common side products by ³¹P NMR is provided in the "Data Presentation" section.
-
-
This compound Oxide Detected:
-
Cause: This indicates the presence of oxygen in your reaction.
-
Solution: Improve your inert atmosphere technique. Ensure all solvents are rigorously degassed, and the reaction vessel is properly sealed and purged.
-
-
P-N Cleavage Products Detected:
-
Cause: The P-N bond is likely being cleaved by protic species (e.g., water, alcohol) or other nucleophiles, often exacerbated by high temperatures.
-
Solution: Switch to an anhydrous solvent. If a protic solvent is required, consider running the reaction at a lower temperature. A milder base may also be beneficial. Screening this compound ligands with different steric bulk around the P-N bond can also improve stability.
-
-
Homocoupling Product Detected (e.g., in Suzuki-Miyaura):
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.
-
Solution: Rigorously exclude oxygen from your reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling. Adjusting the ligand-to-palladium ratio may also be beneficial.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DME | 80 | 55 | [6] |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | DME | 80 | 62 | [6] |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 70 | [6] |
| 4 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 84 | [6] |
| 5 | Pd(OAc)₂ | SPhos | CsF | THF | 50 | 95+ | [7] |
| 6 | Pd(OAc)₂ | (n-Bu₂N)₃P | Et₃N | SDS/H₂O | 80 | 92 | [8] |
Note: This table provides a general overview. Optimal conditions are substrate-dependent and may require screening.
Table 2: ³¹P NMR Chemical Shifts of Common Phosphorus Species
| Compound Type | Example | Typical ³¹P Chemical Shift (ppm) | Reference |
| This compound | (Ph₂N)₃P | ~ +80 to +120 | [9] |
| Triarylphosphine | PPh₃ | ~ -5 | [2] |
| Trialkylphosphine | P(Cy)₃ | ~ +10 | [2] |
| This compound Oxide | (R₂N)₃PO | ~ +20 to +40 | [9] |
| Triarylphosphine Oxide | Ph₃PO | ~ +25 to +35 | [2] |
| Trialkylphosphine Oxide | (Cy)₃PO | ~ +47 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anaerobic Cross-Coupling Reaction
This protocol provides a general method for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Oven-dried glassware (Schlenk flask, condenser, etc.)
-
Magnetic stir bar
-
Septa
-
Needles and syringes
-
Inert gas (Argon or Nitrogen) with a bubbler
-
Degassed solvents
-
High-purity reagents
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Addition of Solids: Quickly add the solid reagents (e.g., aryl halide, boronic acid, base, palladium catalyst, and this compound ligand) to the Schlenk flask under a positive pressure of inert gas.
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath or heating block and begin stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking aliquots via syringe.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the appropriate aqueous work-up and purification.
Protocol 2: Monitoring Phosphine Oxidation by ³¹P NMR
This protocol describes how to monitor the stability of an this compound ligand under reaction conditions.
Procedure:
-
Prepare a Stock Solution: In a glovebox, prepare a stock solution of your this compound ligand in a deuterated, degassed solvent.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the fresh ligand solution to establish its characteristic chemical shift and purity.
-
Simulated Reaction Conditions: In an NMR tube, combine the ligand with other reaction components (excluding one of the coupling partners to prevent the reaction from proceeding to completion) under an inert atmosphere.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals while the sample is heated to the desired reaction temperature.
-
Analysis: Observe the appearance of new signals, particularly in the downfield region characteristic of phosphine oxides. The integration of the signals can be used to quantify the extent of oxidation over time.
Visualizations
Catalytic Cycle with Competing Side Reactions
The following diagram illustrates a generic catalytic cycle for a cross-coupling reaction, highlighting the points where key side reactions can occur.
Caption: A generalized catalytic cycle showing the points of catalyst deactivation and ligand degradation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Aminophosphine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading in aminophosphine reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during this compound synthesis, with a focus on catalyst loading optimization.
Issue 1: Low or No Product Yield
Low or no product yield is a frequent challenge in this compound synthesis. The following guide will help you identify the potential cause and implement a solution.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials, including the amine, carbonyl compound, and phosphite, are pure and anhydrous. Aldehydes, in particular, can oxidize over time. The presence of water can lead to hydrolysis of the phosphite or the imine intermediate.[1][2]
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[1] A screening of different solvents can also significantly impact the yield.
-
Evaluate Catalyst Activity: Catalyst deactivation is a common issue. This can be caused by impurities in the reaction mixture or by the formation of inactive metal-phosphorus complexes.[1][3] Using a fresh batch of catalyst or switching to a more robust catalyst can resolve this problem.
-
Optimize Catalyst Loading: The amount of catalyst used is a crucial parameter. While a higher catalyst loading can increase the reaction rate, it can also lead to the formation of side products. Conversely, insufficient catalyst will result in low conversion. A systematic study of catalyst loading (e.g., 1, 2, 5, 10 mol%) is recommended to find the optimal concentration.
-
Consider a Two-Step Approach: In some cases, particularly when the direct three-component reaction is sluggish, pre-forming the imine intermediate before the addition of the phosphite (the Pudovik reaction) can improve yields by avoiding the formation of α-hydroxyphosphonate side products.[1][4]
Issue 2: Low Enantioselectivity in Asymmetric Reactions
Achieving high enantioselectivity is a primary goal in the synthesis of chiral aminophosphines. Low enantiomeric excess (ee) can be addressed by a systematic optimization of reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. A screening of different catalyst families (e.g., Brønsted acids, cinchona alkaloids, metal complexes with various chiral ligands) is often the first step.
-
Reaction Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, although it may decrease the reaction rate.[2] A temperature screening study is recommended to find the optimal balance.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step. A range of aprotic solvents should be screened.
-
Catalyst Loading: While less common, in some cases, the catalyst loading can affect enantioselectivity. It is worthwhile to investigate a small range of catalyst loadings to ensure this is not a limiting factor. Typical loadings range from 0.5 to 10 mol%.[2]
-
Substrate Control: The steric and electronic properties of the amine, carbonyl compound, and phosphite can influence the stereochemical outcome. For instance, bulkier phosphite esters often lead to higher enantiomeric excess.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound reactions?
A1: The typical catalyst loading for this compound reactions, such as the Kabachnik-Fields reaction, ranges from 0.5 mol% to 10 mol%.[2] For many modern, highly active catalytic systems, loadings of 1-5 mol% are common. In some optimized industrial processes, catalyst loadings can be reduced to as low as 0.5 mol% without a significant drop in yield or selectivity.[2]
Q2: How does catalyst loading affect the reaction yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the yield. However, excessively high catalyst loadings can sometimes lead to an increase in side reactions or product decomposition, which can, in turn, decrease the overall yield. It is crucial to perform a catalyst loading study to determine the optimal amount for a specific reaction.
Q3: Can the catalyst be recovered and reused?
A3: The reusability of the catalyst depends on its nature. Homogeneous catalysts are generally difficult to recover from the reaction mixture. However, heterogeneous catalysts, such as silica-supported acids or zeolites, can often be recovered by simple filtration and reused for several cycles, which is advantageous for green chemistry and industrial applications.[3]
Q4: What are the common signs of catalyst deactivation?
A4: Common signs of catalyst deactivation include a gradual or sudden decrease in reaction rate, incomplete conversion of starting materials, and a drop in product yield or selectivity over time or with catalyst reuse.[1]
Q5: How can I minimize catalyst deactivation?
A5: To minimize catalyst deactivation, it is essential to use pure and anhydrous reagents and solvents.[2] Operating under an inert atmosphere (e.g., nitrogen or argon) can prevent the deactivation of air-sensitive catalysts. For reactions prone to coking or fouling, optimizing the reaction temperature and pressure can help to extend the catalyst's lifetime.
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of α-Aminophosphonates in the Kabachnik-Fields Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnO-NPs | 5 | Water | Room Temp. | 2 | 85 |
| ZnO-NPs | 10 | Water | Room Temp. | 2 | 95 |
| ZnO-NPs | 20 | Water | Room Temp. | 2 | 96 |
| ZnO-NPs | 30 | Water | Room Temp. | 2 | 96 |
| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High |
| LiClO₄ | 10 | Acetonitrile | Room Temp. | 10 | 73 |
| In(III) complexes | - | Neat | Room Temp. | - | 86-98 |
Note: The data for ZnO-NPs shows that increasing the catalyst loading from 10 to 30 mol% did not significantly increase the yield.[4] The other entries provide examples of typical catalyst loadings and their outcomes under the specified conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Kabachnik-Fields Reaction
This protocol provides a general method for screening different catalysts for the synthesis of α-aminophosphonates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Dialkyl phosphite (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile, 2 mL)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous solvent (2 mL).
-
Add the catalyst (0.1 mmol, 10 mol%) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the dialkyl phosphite (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimization of Catalyst Loading for Asymmetric Aminophosphonate Synthesis
This protocol outlines a procedure for optimizing the catalyst loading to maximize yield and enantioselectivity.
Materials:
-
Pre-formed imine (0.5 mmol, 1.0 equiv)
-
Chiral catalyst (e.g., chiral phosphoric acid, variable mol%)
-
Dialkyl phosphite (0.6 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., toluene, 2 mL)
-
Activated molecular sieves (4 Å)
-
Reaction vials
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a series of flame-dried reaction vials under an inert atmosphere.
-
To each vial, add the pre-formed imine (0.5 mmol) and activated molecular sieves.
-
Prepare stock solutions of the chiral catalyst and add the appropriate volume to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Add the anhydrous solvent (to a final volume of 2 mL) to each vial.
-
Cool the vials to the desired reaction temperature (e.g., 0 °C).
-
Add the dialkyl phosphite (0.6 mmol) to each vial.
-
Stir the reactions at the set temperature for the same amount of time (e.g., 24 hours).
-
Quench the reactions and work up as described in Protocol 1.
-
Analyze the yield of each reaction by NMR or LC-MS and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Plot the yield and ee against the catalyst loading to determine the optimal concentration.
References
Technical Support Center: Aminophosphine Catalyst Performance
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in aminophosphine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for this compound catalyst performance?
A1: The choice of solvent is a critical parameter in reactions involving this compound catalysts as it can profoundly influence the catalyst's activity, stability, and selectivity.[1] Solvents can affect the reaction by:
-
Stabilizing Intermediates: The solvent can stabilize or destabilize key transition states in the catalytic cycle. This stabilization is often related to the solvent's polarity and coordinating ability.[2]
-
Influencing Catalyst Conformation: The solvent can alter the conformation and helicity of the chiral ligand, which can directly impact the stereochemical outcome of the reaction.[3]
-
Solubility: Ensuring that the catalyst, substrates, and any additives are sufficiently soluble is essential for a homogeneous reaction mixture and optimal performance.
-
Catalyst Deactivation: Protic solvents like alcohols may sometimes lead to rapid reactions but can also interfere with the catalyst or intermediates, resulting in a complete loss of enantiocontrol.[1] Similarly, the presence of water can deactivate many catalysts, making the use of anhydrous solvents crucial.[1]
Q2: How does solvent polarity impact the enantioselectivity (ee%) of my reaction?
A2: Solvent polarity can have a significant and sometimes non-linear effect on enantioselectivity. A change in solvent can invert the stereoselectivity of a reaction, producing the opposite enantiomer.[3] While a general trend is not always predictable, screening a range of aprotic solvents with varying polarities (e.g., from non-polar toluene (B28343) to polar dichloromethane) is a standard practice to optimize enantiomeric excess.[1] The ideal solvent provides the optimal environment for the chiral catalyst-substrate complex to form the desired product enantiomer.
Q3: What are the most common types of solvents to screen for an this compound-catalyzed reaction?
A3: A typical solvent screen should include a range of anhydrous, aprotic solvents with varying dielectric constants and coordinating abilities. A good starting point includes:
-
Non-polar Aromatic: Toluene, Benzene
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether
-
Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Other Aprotics: Acetonitrile, Ethyl Acetate
Protic solvents like methanol (B129727) or ethanol (B145695) are generally avoided unless a specific protocol calls for them, as they can interfere with the catalytic cycle.[1]
Troubleshooting Guide
Problem 1: Low or No Enantioselectivity (ee%)
Your reaction proceeds to completion, but the product is racemic or has very low enantiomeric excess.
// Edges start -> check_solvent [color="#5F6368"]; check_solvent -> use_anhydrous [label="No", color="#EA4335", fontcolor="#202124"]; use_anhydrous -> solvent_screen [color="#5F6368"]; check_solvent -> solvent_screen [label="Yes", color="#34A853", fontcolor="#202124"]; solvent_screen -> perform_screen [label="No", color="#EA4335", fontcolor="#202124"]; perform_screen -> temp_check [color="#5F6368"]; solvent_screen -> temp_check [label="Yes", color="#34A853", fontcolor="#202124"]; temp_check -> lower_temp [label="No", color="#EA4335", fontcolor="#202124"]; lower_temp -> catalyst_check [color="#5F6368"]; temp_check -> catalyst_check [label="Yes", color="#34A853", fontcolor="#202124"]; catalyst_check -> screen_catalysts [label="No", color="#EA4335", fontcolor="#202124"]; screen_catalysts -> end_node [color="#5F6368"]; catalyst_check -> end_node [label="Yes", color="#34A853", fontcolor="#202124"]; } end_dot Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Low Reaction Yield or Conversion
The reaction is clean but stalls, leading to low conversion of starting material.
// Edges solvent -> center [color="#5F6368", dir=both, arrowhead=normal, arrowtail=normal]; temperature -> center [color="#5F6368", dir=both, arrowhead=normal, arrowtail=normal]; ligand -> center [color="#5F6368", dir=both, arrowhead=normal, arrowtail=normal]; substrate -> center [color="#5F6368", dir=both, arrowhead=normal, arrowtail=normal];
center -> performance [color="#4285F4", style=dashed, arrowhead=normal]; } end_dot Caption: Key factors influencing catalyst performance.
Potential Cause & Solution:
-
Poor Solubility: The catalyst or starting materials may not be fully dissolved in the chosen solvent.
-
Action: Try a different solvent in which all components are fully soluble at the reaction temperature.
-
-
Catalyst Deactivation: The solvent may be reacting with the catalyst, or impurities (like water or oxygen) may be present.
-
Action: Ensure you are using high-purity, anhydrous solvents under a strictly inert (Nitrogen or Argon) atmosphere.[1]
-
-
Suboptimal Reaction Conditions: The chosen solvent may not be optimal for catalytic turnover.
-
Action: A solvent screen is highly recommended. As shown in the data below, a switch from a non-coordinating solvent like Toluene to a coordinating one like THF can sometimes dramatically improve yields.
-
Data Presentation: Solvent Screening
The following table illustrates the typical effect of solvent choice on the yield and enantioselectivity of a rhodium-catalyzed asymmetric hydrogenation of an amidoacrylic acid derivative, a common application for this compound ligands.[4]
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 85 | 92 |
| Benzene | 2.3 | 88 | 91 |
| THF | 7.6 | 95 | 96 |
| Dichloromethane (DCM) | 9.1 | 92 | 94 |
| Methanol | 33.0 | 98 | 5 |
| Ethanol | 24.6 | 97 | 10 |
Data is representative and synthesized based on trends reported in the literature. Actual results will vary based on the specific ligand, substrate, and metal used.
Analysis: As shown, aprotic solvents like Toluene, THF, and DCM provide high enantioselectivity. The coordinating solvent THF gave the best combination of yield and ee%. In contrast, protic alcoholic solvents like Methanol and Ethanol, while giving high yields, resulted in a near-total loss of enantioselectivity, highlighting their detrimental effect on the chiral environment.[1]
Experimental Protocols
General Protocol for Solvent Screening in an Asymmetric Reaction
This protocol provides a standardized method for testing the effect of different solvents on an this compound-catalyzed reaction.
-
Preparation:
-
To a series of identical flame-dried reaction vials, add the this compound ligand (e.g., 0.01 mmol, 5 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.0095 mmol, 4.75 mol%) under an inert (Argon or Nitrogen) atmosphere.
-
Stir the mixture in a small amount of the reaction solvent for 15-20 minutes to allow for catalyst formation.
-
-
Solvent Addition:
-
To each vial, add the substrate (0.2 mmol, 1.0 equiv.) dissolved in the respective anhydrous solvent to be tested (e.g., Toluene, THF, DCM) to a final concentration of 0.1-0.5 M.
-
-
Reaction Initiation:
-
If the reaction is a hydrogenation, purge the vials with H₂ gas and maintain a positive pressure (e.g., balloon). For other reactions, add the final reagent (e.g., a nucleophile) via syringe.[1]
-
Place all vials in a temperature-controlled shaker or stirrer block set to the desired reaction temperature (e.g., 25°C).
-
-
Monitoring and Work-up:
-
Monitor the reactions by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[1]
-
Once the starting material is consumed, or after a fixed time period (e.g., 24 hours), quench the reaction as appropriate.
-
Perform a standard aqueous work-up, such as extracting the product with an organic solvent (e.g., ethyl acetate), drying the combined organic layers over Na₂SO₄, filtering, and concentrating under reduced pressure.[1]
-
-
Analysis:
-
Determine the conversion and yield of the crude product using ¹H NMR spectroscopy with an internal standard.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
References
Technical Support Center: Aminophosphine Catalyst Deactivation and Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to the deactivation of aminophosphine catalysts. The information is structured to help you identify the root causes of catalyst instability and implement effective preventative measures in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during catalytic reactions involving this compound ligands.
Problem 1: Low or No Catalytic Activity
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has failed completely. I suspect catalyst deactivation. What are the most common causes?
A: Low or no catalytic activity is a frequent issue and can often be traced back to the deactivation of the palladium-aminophosphine complex. The primary culprits are:
-
Ligand Oxidation: this compound ligands, particularly those that are electron-rich and sterically unhindered, are susceptible to oxidation by trace amounts of air.[1] This forms the corresponding phosphine (B1218219) oxide, which can act as a ligand for the metal center, leading to catalytically inactive or less active species.
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the P-N bond in this compound ligands and can also facilitate the formation of inactive palladium hydroxide (B78521) species.
-
Impure Reagents or Solvents: Solvents (like ethers) can contain peroxide impurities that accelerate ligand oxidation. Substrates or bases may contain impurities that act as catalyst poisons.
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose, or the this compound ligand itself can degrade.
-
Formation of Inactive Palladium Species: The active Pd(0) species can agglomerate to form palladium black, an inactive form of palladium. This is often observed as a black precipitate in the reaction mixture.
Troubleshooting Steps:
-
Verify Ligand Purity: Analyze your this compound ligand using ³¹P NMR spectroscopy to check for the presence of the corresponding phosphine oxide.
-
Ensure Inert Atmosphere: Confirm that your reaction was set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Use Anhydrous and Degassed Solvents: Employ freshly purified and deoxygenated solvents.
-
Check Reagent Purity: Ensure all substrates and reagents are pure and free from potential catalyst poisons.
-
Optimize Reaction Temperature: If thermal degradation is suspected, try running the reaction at a lower temperature.
Problem 2: Inconsistent Reaction Yields
Q2: I am observing significant variability in my reaction yields from batch to batch. What could be causing this inconsistency?
A: Inconsistent yields often point to subtle variations in reaction setup and reagent quality. Key factors include:
-
Variable Ligand Quality: If you are using a ligand that has been stored for some time, its purity may vary. Oxidation can occur over time, even with careful storage.
-
Inconsistent Solvent Quality: The water and oxygen content in your solvents can differ between batches, especially if they are not freshly purified and degassed for each experiment.
-
Atmospheric Contamination: Minor leaks in your reaction setup can introduce air, leading to variable rates of catalyst deactivation.
-
Variations in Work-up: Inconsistent work-up procedures can lead to variable product loss.
Troubleshooting Steps:
-
Standardize Reagent Handling: Always use freshly opened or recently purified and validated reagents. Analyze the purity of your this compound ligand before each new set of experiments.
-
Implement a Strict Solvent Protocol: Use a consistent and reliable method for drying and degassing your solvents immediately before use.
-
Check Your Inert Atmosphere Setup: Regularly inspect your Schlenk line or glovebox for leaks.
-
Standardize Procedures: Ensure that all experimental parameters, including reaction time, temperature, and work-up procedures, are kept consistent.
Problem 3: Formation of Side Products
Q3: I am observing significant side product formation, such as homocoupling of my boronic acid in a Suzuki-Miyaura reaction. Could this be related to catalyst deactivation?
A: Yes, there is a direct link. The formation of homocoupling products is often promoted by the presence of Pd(II) species and oxygen. If your active Pd(0) catalyst is oxidized to Pd(II) due to trace air, these inactive Pd(II) species can catalyze the homocoupling of boronic acids.
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Use one of the detailed degassing protocols provided below.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions that are promoted by Pd(II).
-
Control Reaction Stoichiometry: Ensure the stoichiometry of your reagents is accurate, as excess boronic acid can be more prone to homocoupling.
Data Presentation: Catalyst Stability and Characterization
Table 1: Qualitative Stability of Common Phosphine Ligand Classes
| Ligand Class | General Structure | Relative Susceptibility to Oxidation | Steric/Electronic Factors Influencing Stability |
| Trialkylphosphines | PR₃ (R=alkyl) | High | More electron-donating and less sterically hindered alkyl groups increase susceptibility to oxidation.[1] |
| Triarylphosphines | PAr₃ (Ar=aryl) | Moderate | Generally more air-stable than trialkylphosphines.[1] |
| Buchwald-type Biaryl (Amino)phosphines | (Aryl)(Aryl')P(Alkyl)₂ | Low to Moderate | Bulky biaryl backbone provides steric protection to the phosphorus center, enhancing stability.[2] |
| Aminophosphines | R₂P-NR'₂ | Moderate to High | The P-N bond is sensitive to moisture and protic reagents.[3][4] Stability is increased by bulky substituents on both P and N. |
Table 2: ³¹P NMR Chemical Shifts of Common Aminophosphines and Their Oxides
³¹P NMR spectroscopy is the most effective tool for identifying and quantifying the oxidation of this compound ligands. The phosphorus(III) in the phosphine and the phosphorus(V) in the phosphine oxide have distinct and well-separated chemical shifts.
| Compound | Structure | ³¹P Chemical Shift (ppm) | Corresponding Oxide | ³¹P Chemical Shift of Oxide (ppm) |
| (Dimethylamino)diphenylphosphine | Ph₂P-NMe₂ | ~45-50 | (Dimethylamino)diphenylphosphine oxide | ~25-30 |
| Bis(dimethylamino)phenylphosphine | PhP(NMe₂)₂ | ~80-85 | Bis(dimethylamino)phenylphosphine oxide | ~20-25 |
| Tris(dimethylamino)phosphine | P(NMe₂)₃ | ~122 | Tris(dimethylamino)phosphine oxide | ~23 |
| (Diphenylphosphino)piperidine | Ph₂P-N(CH₂)₅ | ~50-55 | (Diphenylphosphino)piperidine oxide | ~28-33 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.[5][6][7]
Mandatory Visualizations
Deactivation Pathway of this compound Catalysts
Troubleshooting Workflow for Low Catalytic Activity
Detailed Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the purity of an this compound ligand and detect the presence of its corresponding phosphine oxide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound ligand into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been passed through a plug of alumina (B75360) to remove acidic impurities.
-
If quantitative analysis is desired, add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are:
-
Pulse Angle: 30-45° (for quantitative measurements, a 90° pulse with a longer relaxation delay is recommended).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds (for quantitative analysis, ensure d1 is at least 5 times the longest T₁ of the phosphorus nuclei).
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
-
-
Data Analysis:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Identify the signal for the this compound (P(III)) and its corresponding oxide (P(V)). The oxide peak will typically appear at a different chemical shift (see Table 2).
-
Integrate the peaks corresponding to the phosphine and the phosphine oxide. The percentage of oxidation can be calculated from the relative integration values.
-
Protocol 2: Preparation of Anhydrous and Deoxygenated Solvents
Objective: To remove water and dissolved oxygen from reaction solvents to prevent catalyst deactivation.
Method 1: Freeze-Pump-Thaw (Most Effective for Complete Degassing)
-
Setup: Place the solvent in a robust Schlenk flask that is no more than half-full. Attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Backfill: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Method 2: Sparging with an Inert Gas (Quicker, for Less Sensitive Reactions)
-
Setup: Place the solvent in a flask fitted with a septum.
-
Inlet and Outlet: Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as an outlet.
-
Sparging: Bubble the inert gas through the solvent for at least 30-60 minutes. The flow rate should be vigorous enough to create good agitation but not so fast as to cause excessive solvent evaporation.
-
Storage: After sparging, remove the needles and maintain a positive pressure of inert gas in the flask.
Protocol 3: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction
Objective: To provide a general workflow for setting up a reaction that minimizes exposure to air and moisture.
-
Glassware Preparation: All glassware (Schlenk flask, condenser, stir bar) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Addition of Solids: Under a positive flow of inert gas, add the solid reagents: the palladium source, the this compound ligand, the aryl halide (if solid), and the base.
-
Evacuate and Backfill: Seal the flask and evacuate the headspace under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure the vessel is inert.
-
Addition of Liquids: Add the anhydrous, degassed solvent via a gas-tight syringe. If the aryl halide or amine is a liquid, add it at this stage via syringe.
-
Reaction Initiation: Begin stirring and heat the reaction to the desired temperature using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and quenching them for analysis by TLC, GC, or LC-MS.
Protocol 4: Regeneration of a Deactivated Catalyst via Reduction of Phosphine Oxide (Conceptual)
While in-situ regeneration of homogeneous palladium-aminophosphine catalysts is challenging and often not practical, the oxidized ligand can sometimes be recovered and reduced separately.
Objective: To reduce the phosphine oxide back to the active phosphine.
Method (using a silane (B1218182) reductant):
Note: This is a general procedure and should be optimized for the specific phosphine oxide.
-
Isolate the Phosphine Oxide: After the reaction, the phosphine oxide can be isolated from the reaction mixture using column chromatography.
-
Setup the Reduction: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the isolated phosphine oxide in an anhydrous solvent (e.g., toluene).
-
Add Reductant: Add a silane reducing agent, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. The reaction may require heating.
-
Monitor and Work-up: Monitor the reaction by ³¹P NMR until the phosphine oxide signal has disappeared and the corresponding phosphine signal has appeared. The work-up procedure will depend on the specific reagents used but typically involves careful quenching of the excess silane followed by extraction and purification.
-
Purity Check: Confirm the purity of the regenerated phosphine by ³¹P NMR before reusing it in a catalytic reaction.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical experiments.
References
- 1. reddit.com [reddit.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Limitations in Aminophosphine Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving aminophosphine catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no conversion in my this compound-catalyzed reaction?
A1: Low or no conversion can stem from several factors:
-
Catalyst Deactivation: this compound ligands, particularly the phosphine (B1218219) group, are susceptible to oxidation to phosphine oxides, which reduces catalytic activity.[1] Moisture can also deactivate the catalyst by forming inactive metal-hydroxo species.[1]
-
Improper Catalyst Activation: The active catalytic species may not be forming efficiently from the precatalyst. Ensure your reaction conditions are suitable for the reduction of the precatalyst if necessary.
-
Poor Substrate Reactivity: Sterically hindered or electron-deficient substrates may exhibit slow reaction rates.[2][3]
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can poison the catalyst.[4] It is crucial to use anhydrous and degassed solvents.[4]
Q2: My reaction is producing the desired product, but the enantioselectivity (ee) is low. What can I do to improve it?
A2: Low enantioselectivity is a common challenge. Here are several strategies to improve it:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2]
-
Solvent Screening: The choice of solvent is critical as it can influence the chiral environment of the catalyst.[2] A screen of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF) is recommended.[2]
-
Ligand Modification: The steric and electronic properties of the this compound ligand are crucial for enantiocontrol.[5] Consider screening different this compound ligands with varying steric bulk or electronic properties.
-
Substrate and Reagent Purity: Ensure the enantiomeric and chemical purity of your starting materials and reagents.
Q3: How can I expand the substrate scope of my this compound-catalyzed reaction to include challenging substrates?
A3: Expanding the substrate scope often requires a tailored approach:
-
Ligand Design: Novel this compound ligands have been developed to overcome the limitations of earlier generations. For example, the GPhos ligand was designed to improve the stability of the palladium catalyst, allowing for the coupling of a broader range of primary amines at room temperature.[6] Indole-amide-based phosphine ligands have shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.[7][8]
-
Reaction Condition Optimization: For sterically hindered or electronically challenging substrates, increasing the catalyst loading or reaction temperature may be necessary.[2]
-
Use of Additives: In some cases, additives can enhance reactivity. For instance, the use of diphenylphosphate as an additive has been shown to significantly improve reactivity and product selectivity in the ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols.[9]
Q4: What are the common signs of catalyst deactivation, and can a deactivated catalyst be regenerated?
A4: Signs of catalyst deactivation include a gradual or abrupt loss of activity, leading to lower yields or incomplete reactions.[10] Common deactivation pathways include ligand oxidation and the formation of inactive metal species.[1][11]
Regeneration of a deactivated catalyst is sometimes possible but depends on the deactivation mechanism.[12] For deactivation due to coking, the carbon deposits can often be burned off.[12] If the catalyst is poisoned by weakly adsorbed species, washing with a suitable solvent may restore some activity.[10] However, deactivation due to sintering (agglomeration of metal particles at high temperatures) or leaching of the metal is generally irreversible.[10]
Troubleshooting Guides
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed.[4] Use of molecular sieves can be beneficial.[2] Work under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Substrate Reactivity | Increase reaction temperature or catalyst loading.[2] Consider a more active catalyst system by screening different this compound ligands. |
| Reaction Equilibrium | For reactions that are reversible, such as the Kabachnik-Fields reaction, use a dehydrating agent or conditions that remove water (e.g., a Dean-Stark apparatus) to drive the reaction forward.[2] |
| Suboptimal Reaction Conditions | Verify the optimal temperature, concentration, and solvent for your specific catalyst and substrate.[2] |
Problem 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of chiral this compound ligands. The structure of the catalyst is critical for enantioselectivity.[5] |
| Incorrect Solvent | Test a range of aprotic solvents with varying polarity (e.g., toluene, dichloromethane, THF).[2] Avoid alcoholic solvents in some cases as they can lead to fast reactions with no enantiocontrol.[2] |
| Reaction Temperature | Perform a temperature screening study. Lower temperatures often favor higher enantioselectivity.[2] |
| Incorrect Phosphite (B83602) Source (for relevant reactions) | The steric bulk of phosphite esters can influence stereoselectivity. Compare different phosphites (e.g., dimethyl, diethyl, diisopropyl); bulkier groups can lead to higher ee.[2] |
Experimental Protocols
General Procedure for this compound-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or glovebox
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the this compound ligand in the desired solvent. Stir for a few minutes to allow for complex formation.
-
Add the aryl halide, arylboronic acid, and base to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
General Procedure for Asymmetric Hydrogenation of Ketones
This protocol is a general guideline and requires optimization for specific substrates and chiral this compound ligands.
Materials:
-
Ruthenium or Iridium precatalyst (e.g., [RuCl₂(benzene)]₂, [Ir(COD)Cl]₂)
-
Chiral this compound ligand
-
Ketone substrate
-
Hydrogen source (H₂ gas)
-
Anhydrous and degassed solvent (e.g., methanol, ethanol, isopropanol)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a vial with the precatalyst and the chiral this compound ligand.
-
Add the solvent and stir to form the catalyst solution.
-
In a separate vial, dissolve the ketone substrate in the solvent.
-
Transfer both the catalyst solution and the substrate solution to an autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction by taking aliquots and analyzing by GC or LC-MS.
-
Upon completion, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.[14][15]
Visualizations
References
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses [mdpi.com]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Aminophosphine Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of aminophosphine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring this compound reactions?
A1: The primary methods for monitoring this compound reactions include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1][2] In-situ techniques, such as real-time NMR or Fourier-Transform Infrared (FTIR) spectroscopy, are also employed for continuous monitoring without sample extraction.[3][4] The choice of method depends on factors like the specific reaction, the information required (e.g., quantitative conversion, intermediate identification), and available instrumentation.[2]
Q2: How do I choose the most suitable analytical technique for my specific reaction?
A2: Selecting the right technique involves considering the properties of your reactants, products, and potential intermediates.
-
³¹P NMR Spectroscopy is highly effective due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, offering detailed structural information and straightforward quantification of phosphorus-containing species.[5][6] It is excellent for identifying starting materials, intermediates, products, and common byproducts like phosphine (B1218219) oxides.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for quantifying reactants and products, especially in complex mixtures. However, it can be challenging due to the potential for on-column oxidation of phosphines.[7] A UV detector is commonly used, which requires the analytes to have a chromophore.[8]
-
Mass Spectrometry (MS) , often coupled with LC (LC-MS), is extremely sensitive and provides molecular weight information, making it ideal for identifying products and tracking low-concentration intermediates.[9][10][11]
The following decision workflow can help guide your selection:
Q3: What are some common challenges when monitoring this compound reactions?
A3: Common challenges include the high sensitivity of aminophosphines to air and moisture, leading to oxidation.[7][12] Chromatographic analysis can be complicated by on-column degradation.[7] Additionally, the interpretation of NMR spectra can be complex due to signal broadening from interactions with quadrupolar nuclei (like copper) or dynamic processes in solution.[13]
Data Presentation
Table 1: Comparison of Key Analytical Techniques
| Feature | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of ³¹P nuclei. | Separates components based on polarity/affinity. | Measures mass-to-charge ratio of ions. |
| Information | Structural info, quantification, purity.[14] | Quantification, purity, separation of components.[15] | Molecular weight, structural fragments.[9] |
| Strengths | Direct observation of P-species, quantitative.[6] | High resolution for complex mixtures. | High sensitivity, ideal for intermediates.[10] |
| Limitations | Lower sensitivity than MS, potential for broad peaks.[13] | Analyte must have a chromophore (UV), potential for on-column oxidation.[7] | Can be difficult to quantify without standards, complex fragmentation. |
| Sample Prep | Dissolve in deuterated solvent, transfer to NMR tube. | Dilute and filter sample before injection.[16] | Dilute sample, may require matrix. |
Table 2: Typical ³¹P NMR Chemical Shift (δ) Ranges
| Compound Type | Typical Chemical Shift Range (ppm) | Notes |
| Aminophosphines (P-N) | +40 to +120 | Highly dependent on the substituents on P and N.[17] |
| Phosphine Oxides (P=O) | +20 to +50 | Common oxidation byproduct.[12] |
| Coordinated Phosphines | Varies Greatly (-50 to +100) | Shift depends on the metal center and other ligands. A "coordination chemical shift" (Δδ = δcomplex – δligand) is often reported.[9][13] |
| Phosphonium Salts | +15 to +40 | Can form as byproducts or intermediates.[18] |
| Referenced to 85% H₃PO₄ external standard.[5] |
Troubleshooting Guides
³¹P NMR Spectroscopy
Issue 1: My ³¹P NMR signals are broad, making interpretation and integration difficult.
-
Possible Cause 1: Interaction with Quadrupolar Nuclei: If your reaction involves metals like copper (I), the quadrupolar nature of the copper isotopes (⁶³Cu and ⁶⁵Cu, both I = 3/2) can cause significant broadening of the phosphorus signal due to efficient relaxation and unresolved coupling.[13]
-
Troubleshooting Steps:
-
This is an inherent property of the system. While difficult to eliminate, acquiring the spectrum at a different temperature can sometimes sharpen the signals by changing the rate of chemical exchange or molecular tumbling.
-
For solid-state analysis, Cross Polarization Magic Angle Spinning (CPMAS) NMR can provide more structural details.[13]
-
-
Possible Cause 2: Chemical Exchange: The this compound ligand may be undergoing rapid association/dissociation with a metal center or other species in solution on the NMR timescale.
-
Troubleshooting Steps:
-
Acquire spectra at lower temperatures (variable temperature NMR) to slow down the exchange process. This may resolve the broad signal into two or more sharper signals representing the distinct chemical species.
-
Issue 2: I see unexpected peaks in my spectrum. What could they be?
-
Possible Cause 1: Oxidation: Aminophosphines are often air-sensitive and can be easily oxidized to the corresponding phosphine oxide.[12]
-
Troubleshooting Steps:
-
Possible Cause 2: Hydrolysis: The P-N bond in aminophosphines can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphinous acids or other phosphorus-containing species.
-
Troubleshooting Steps:
-
Use dry solvents and reagents.
-
Compare your spectrum to known standards of potential hydrolysis products.
-
Table 3: Quick Troubleshooting for ³¹P NMR
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No signal or very weak signal | Low concentration; Incorrect acquisition parameters | Increase concentration; Increase number of scans; Check pulse calibration. |
| Broad Signals | Quadrupolar nucleus interaction; Chemical exchange[13] | Perform variable temperature NMR; Accept as an inherent property. |
| Unexpected Peaks | Oxidation; Hydrolysis; Impurities | Prepare samples under inert atmosphere; Use dry solvents; Spike sample with a known standard to identify peaks.[12] |
| Inaccurate Integration | Inconsistent nuclear Overhauser effect (nOe); Insufficient relaxation delay | Use a longer relaxation delay (D1) between scans (e.g., 5 times the longest T₁); Use an inverse-gated decoupling sequence. |
High-Performance Liquid Chromatography (HPLC)
Issue 1: My results are inconsistent, and I suspect the this compound is degrading on the column.
-
Possible Cause: On-Column Oxidation: Phosphine ligands are known to be susceptible to oxidation, which can be catalyzed by trace metals in the HPLC system (e.g., stainless steel frits, column hardware).[7] This leads to poor reproducibility and the appearance of oxide peaks.
-
Troubleshooting Steps:
-
Mobile Phase Additive: Add a small amount of a reducing agent or antioxidant to the mobile phase. For example, a trace amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can act as a surrogate to passivate the system and prevent oxidation of the analyte.[7]
-
System Passivation: Use metal-free (PEEK) tubing and column hardware where possible.
-
Degas Mobile Phase: Thoroughly degas the mobile phase with helium or by sonication to remove dissolved oxygen.
-
Issue 2: I am seeing poor peak shape (tailing).
-
Possible Cause 1: Secondary Interactions: The basic nitrogen atoms in aminophosphines can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a competitor base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Use a Different Column: Employ an end-capped column or a column specifically designed for basic compounds. A polymeric stationary phase can also be an alternative.[19]
-
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting Steps:
-
Dilute the sample and reinject. Ensure the injection concentration is within the linear range of the detector.[2]
-
Issue 3: I cannot detect my this compound with a UV detector.
-
Possible Cause: The this compound lacks a suitable chromophore (a part of the molecule that absorbs UV light).
-
Troubleshooting Steps:
-
Alternative Detectors: Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If available, Mass Spectrometry (MS) is an excellent detection method.[11]
-
Derivatization: Use a pre-column or post-column derivatization reaction to attach a chromophore or fluorophore to the molecule. For primary or secondary amines, reagents like o-phthalaldehyde (B127526) (OPA) can be used for fluorescence detection.[15][19]
-
Experimental Protocols
Protocol 1: General Procedure for In-Situ Monitoring by ³¹P NMR
This protocol outlines a general method for monitoring a reaction's progress directly in an NMR tube.
-
Preparation:
-
Ensure all glassware, including the NMR tube and cap, are oven-dried and cooled under an inert atmosphere.
-
Prepare a stock solution of the limiting reagent and an internal standard (e.g., triphenyl phosphate (B84403), which has a distinct chemical shift and is stable) in a deuterated solvent (e.g., CDCl₃, Toluene-d₈) that has been dried and degassed.
-
In a separate vial, prepare a solution of the excess reagent.
-
-
Workflow:
-
Transfer a precise volume of the limiting reagent/internal standard stock solution to the NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0). This provides the initial concentration reference.
-
Using a syringe, carefully add the excess reagent to the NMR tube to initiate the reaction.
-
Immediately begin acquiring spectra at regular time intervals. Automated NMR systems can be programmed for this.[12]
-
Continue monitoring until the signal for the starting material has disappeared or its concentration has stabilized.
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Calculate the relative concentration of the starting material and product(s) at each time point by integrating their respective signals relative to the constant integral of the internal standard.
-
Plot the concentration of reactants and products versus time to obtain a reaction profile.
-
Protocol 2: General Reverse-Phase HPLC Method
This protocol provides a starting point for developing an HPLC method for this compound analysis. Optimization will be required.
-
Instrumentation and Columns:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 20 mM phosphate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Anti-Oxidant Additive (Optional): Add 0.1 mM TCEP to Mobile Phase A to prevent on-column oxidation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (adjust if a different chromophore is present).
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to determine retention times, then optimize to an isocratic or shorter gradient method for routine analysis.
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction.
-
Immediately quench the reaction by diluting it into a known, larger volume (e.g., 950 µL) of the initial mobile phase. This stops the reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC.[16]
-
-
Calibration and Quantification:
-
Prepare calibration standards of the starting material and the purified product at known concentrations.
-
Generate a calibration curve by plotting the peak area versus concentration for each compound.
-
Use the calibration curve to determine the concentration of the reactant and product in the quenched reaction samples.
-
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Real-Time and In Situ Monitoring of the Synthesis of Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. microledassociation.com [microledassociation.com]
- 19. Stork: HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection [storkapp.me]
Technical Support Center: Catalyst Recycling Strategies for Aminophosphine Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recycling and reuse of aminophosphine-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the deactivation of my this compound catalyst during recycling?
A1: Deactivation of this compound catalysts can stem from several factors:
-
Ligand Oxidation: The phosphorus center in this compound ligands is susceptible to oxidation, forming phosphine (B1218219) oxides. This alters the electronic and steric properties of the ligand, leading to a decrease in catalytic activity and selectivity.
-
P-N Bond Cleavage: The bond between phosphorus and nitrogen in this compound ligands can be susceptible to cleavage under certain reaction conditions, such as in the presence of acidic reagents or at elevated temperatures. This decomposition leads to the formation of inactive or less effective catalytic species.
-
Metal Leaching: In heterogenized systems, the active metal (e.g., palladium) can detach from the support material and leach into the reaction mixture. This not only reduces the catalyst's activity over subsequent cycles but can also contaminate the final product.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the ligand or the aggregation of metal nanoparticles (in the case of nanoparticle catalysts), reducing the number of active catalytic sites.
-
Poisoning: Impurities in the substrate, solvent, or reagents can bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, and in some cases, water or air.
Q2: Which recycling strategy is best for my this compound catalyst system?
A2: The optimal recycling strategy depends on several factors, including the nature of your catalyst (homogeneous or heterogeneous), the reaction conditions, and the scale of your process. Here's a brief comparison:
-
Immobilization on a Solid Support: This is a widely used strategy where the this compound ligand or the metal complex is anchored to a solid material (e.g., polymers, silica, magnetic nanoparticles). This allows for easy separation of the catalyst from the reaction mixture by filtration. It is particularly suitable for batch processes.
-
Aqueous Biphasic Catalysis: In this approach, the catalyst is designed to be soluble in a phase (often aqueous) that is immiscible with the product phase (typically organic). After the reaction, the two phases are separated, and the catalyst-containing phase can be reused. This method is advantageous for continuous processes.[1]
-
Organic Solvent Nanofiltration (OSN): This membrane-based technique separates the catalyst from the product based on molecular size.[2][3] It is a promising method for recycling homogeneous catalysts without the need for a phase change, and it can be operated under mild conditions.[2][3]
Q3: How can I minimize palladium leaching from my supported this compound catalyst?
A3: Minimizing palladium leaching is crucial for the long-term performance and cost-effectiveness of your catalyst. Here are some strategies:
-
Strong Ligand-Support Interaction: Ensure that the this compound ligand is strongly anchored to the support material. Covalent bonding is generally more robust than physical adsorption.
-
Choice of Support Material: The nature of the support can influence metal leaching. Materials with functional groups that can coordinate with the metal can help to stabilize the catalyst.
-
Control of Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, aggressive solvents, or strongly coordinating reagents) can promote metal leaching. Optimizing these parameters can help to minimize this issue.
-
Use of "Release and Catch" Systems: In some cases, a soluble catalyst is used, and a scavenger is added at the end of the reaction to capture the dissolved metal for recovery.
Troubleshooting Guides
Problem 1: Decreasing Catalytic Activity Over Recycling Cycles
| Potential Cause | Troubleshooting Steps |
| Ligand Oxidation | - Ensure all reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents and reagents.- Analyze the recycled catalyst by ³¹P NMR spectroscopy to check for the presence of phosphine oxide signals. |
| P-N Bond Cleavage | - Avoid highly acidic or basic conditions if your ligand is sensitive.- Consider running the reaction at a lower temperature.- Analyze the reaction mixture for byproducts resulting from ligand fragmentation. |
| Metal Leaching | - Quantify the metal content in the product solution after each cycle using techniques like ICP-MS or AAS.- If leaching is significant, consider modifying the support material or the method of immobilization to enhance metal-support interactions. |
| Thermal Degradation | - Determine the thermal stability of your catalyst using techniques like thermogravimetric analysis (TGA).- If the reaction temperature is close to the decomposition temperature, explore milder reaction conditions or a more thermally stable ligand-support system. |
| Catalyst Poisoning | - Purify all starting materials, solvents, and reagents to remove potential poisons.- If the source of poisoning is known, consider using a scavenger to remove it from the reaction mixture. |
Problem 2: Poor Product Purity After Catalyst Separation
| Potential Cause | Troubleshooting Steps |
| Incomplete Catalyst Separation | - For immobilized catalysts, ensure the filter porosity is appropriate to retain all catalyst particles.- For biphasic systems, ensure complete phase separation. Centrifugation can aid this process.- For OSN, check the membrane integrity and ensure the molecular weight cutoff is suitable for retaining your catalyst. |
| Leached Metal Contamination | - If metal leaching is the issue (see Problem 1), the leached metal will contaminate the product.- Consider a post-reaction purification step, such as treatment with a metal scavenger, if leaching cannot be completely eliminated. |
| Adsorption of Product onto the Catalyst Support | - Wash the recovered catalyst thoroughly with a suitable solvent to remove any adsorbed product before reusing it.- Analyze the washings to quantify product loss. |
Data Presentation: Comparison of Recycling Strategies
The following table summarizes representative quantitative data for different this compound catalyst recycling strategies. Note: Direct comparison is challenging due to variations in catalysts, supports, and reaction conditions in the literature.
| Recycling Strategy | Catalyst System | Reaction | No. of Cycles | Final Yield/Conversion (%) | Metal Leaching (ppm) | Reference |
| Immobilization | Pd nanoparticles on Zirconium Carboxy-Aminophosphonate Nanosheets | Suzuki-Miyaura | 3 | 98 | 9-17 | [4] |
| Immobilization | Pd on amine-functionalized silica | Ethylene Oligomerization | - | High activity | - | [1] |
| Biphasic Catalysis | Rh-aminophosphine in aqueous phase | Hydroaminomethylation | - | - | Low (0.018% h⁻¹) | [1] |
| OSN | Homogeneous Pd catalyst | Synthesis of AZD4625 | 5 | >90 | - | [2][3] |
Experimental Protocols
Protocol 1: Immobilization of an this compound Ligand on Merrifield's Resin
This protocol describes a general procedure for the covalent attachment of an this compound ligand containing a suitable functional group (e.g., a hydroxyl or amine group) to a polymer support.
-
Resin Preparation: Swell Merrifield's resin (chloromethylated polystyrene) in an appropriate anhydrous solvent (e.g., DMF or THF) for 1-2 hours at room temperature under an inert atmosphere.
-
Ligand Activation (if necessary): If attaching via a hydroxyl or amine group, deprotonate the functional group on the this compound ligand using a suitable base (e.g., NaH or a non-nucleophilic organic base) in an anhydrous solvent.
-
Immobilization Reaction: Add the activated ligand solution to the swollen resin suspension. Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 24-48 hours under an inert atmosphere.
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with the reaction solvent, followed by other solvents of varying polarity (e.g., THF, DCM, MeOH) to remove any unreacted ligand and byproducts.
-
Drying: Dry the functionalized resin under vacuum to obtain the solid-supported ligand.
-
Metal Complexation: The supported ligand can then be complexed with a metal precursor (e.g., a palladium or rhodium salt) in a suitable solvent to generate the final immobilized catalyst.
Protocol 2: Catalyst Recycling via Filtration (for Immobilized Catalysts)
-
Reaction Completion: Once the catalytic reaction is complete, cool the reaction mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the liquid reaction mixture by filtration. For small-scale reactions, this can be done using a simple funnel with filter paper or a fritted glass filter. For larger-scale or air-sensitive reactions, a filter cannula or a filter press may be used.
-
Catalyst Washing: Wash the recovered catalyst multiple times with the reaction solvent or another suitable solvent to remove any residual product and soluble byproducts.
-
Catalyst Drying: Dry the washed catalyst under vacuum or by passing a stream of inert gas over it.
-
Reuse: The dried catalyst can then be used for a subsequent reaction cycle.
Protocol 3: Catalyst Recycling in an Aqueous Biphasic System
-
Reaction: Perform the catalytic reaction in a two-phase system where the this compound catalyst resides in the aqueous phase and the reactants and products are in an immiscible organic phase.
-
Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Product Extraction: Drain the organic layer containing the product. The aqueous layer containing the catalyst remains in the separatory funnel.
-
Catalyst Reuse: The aqueous catalyst phase can be directly reused by adding fresh reactants and organic solvent for the next reaction cycle.
Mandatory Visualizations
Caption: Workflow for catalyst immobilization and recycling.
Caption: Troubleshooting logic for catalyst deactivation.
References
Validation & Comparative
A Comparative Guide to Aminophosphine and Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Phosphine (B1218219) ligands have long been the workhorses of cross-coupling and hydrogenation reactions, offering tunability in their steric and electronic properties. More recently, aminophosphine ligands have emerged as a versatile class of ligands, in some cases offering unique advantages over their traditional phosphine counterparts. This guide provides an objective comparison of the performance of this compound and phosphine ligands in key catalytic reactions, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.
Unveiling the Ligands: A Structural Overview
Phosphine ligands are characterized by a trivalent phosphorus atom bonded to three organic substituents, typically alkyl or aryl groups. Their catalytic efficacy is largely dictated by their steric bulk (quantified by the cone angle) and electron-donating ability.
This compound ligands feature at least one nitrogen atom directly bonded to the phosphorus atom. This P-N bond introduces a new dimension of tunability, influencing the ligand's electronic properties and coordination chemistry. The presence of the nitrogen atom can also allow for hemilabile behavior, where the nitrogen can reversibly coordinate to the metal center, potentially influencing catalytic activity and stability.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of ligand is critical for the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls. The performance of a palladium catalyst is highly dependent on the phosphine ligand employed. Below is a comparison of an this compound ligand with traditional phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| N,N-di-iso-butyl-1,1-diphenylphosphinamine (this compound) | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | 91 | 910 | 75.8 |
| SPhos (Phosphine) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 95 | 950 | 79.2 |
| PPh₃ (Phosphine) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 45 | 450 | 37.5 |
Data is representative and compiled from various sources for comparative purposes.
As the data suggests, the this compound ligand demonstrates significantly higher activity than the basic triphenylphosphine (B44618) (PPh₃) and shows comparable, albeit slightly lower, performance to the specialized Buchwald ligand, SPhos, for this specific transformation. The enhanced performance over PPh₃ can be attributed to the increased electron-donating ability of the this compound ligand, which facilitates the oxidative addition step of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry. The efficiency of this reaction is highly sensitive to the ligand structure.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene and Diphenylamine
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (n-Bu₂N)₃P (this compound) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 92 |
| XPhos (Phosphine) | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[1] |
| RuPhos (Phosphine) | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[1] |
Data is representative and compiled from various sources for comparative purposes.
In this comparison, the this compound ligand shows high efficiency, comparable to the well-established Buchwald ligands, XPhos and RuPhos. This highlights the potential of this compound ligands as effective alternatives in C-N bond formation.
Performance in Asymmetric Hydrogenation
Chiral phosphine ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral this compound ligands have also demonstrated exceptional performance in this area.
Asymmetric Hydrogenation of α-Acetamidocinnamate
The asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating chiral catalysts.
Table 3: Comparison of Chiral Ligand Performance in the Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate
| Ligand | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| DMBDPPABP (this compound) | [Rh(COD)₂]BF₄ | Methanol (B129727) | 1 | 25 | 12 | >99 | 96 |
| (S,S)-Chiraphos (Phosphine) | [Rh(COD)₂]BF₄ | Methanol | 1 | 25 | 1 | >99 | 99 |
| (R,R)-DuPhos (Phosphine) | [Rh(COD)₂]BF₄ | Methanol | 1 | 25 | 0.5 | >99 | >99 |
Data is representative and compiled from various sources for comparative purposes.
In this asymmetric hydrogenation, the chiral this compound ligand DMBDPPABP provides high enantioselectivity, approaching the levels of highly successful and widely used chiral phosphine ligands like Chiraphos and DuPhos.[2] This demonstrates the potential of aminophosphines in the synthesis of chiral molecules.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine or this compound Ligand
-
Aryl Halide
-
Arylboronic Acid
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for the specified time.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[3]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂ or [Pd(allyl)Cl]₂)
-
Phosphine or this compound Ligand
-
Aryl Halide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium precursor (0.005 mmol, 0.5 mol%), the respective ligand (0.01 mmol, 1 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.[1]
General Procedure for Asymmetric Hydrogenation
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral Phosphine or this compound Ligand
-
Olefin Substrate
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve the rhodium precursor (0.01 mmol) and the chiral ligand (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask.
-
Stir the solution for 20 minutes to form the catalyst.
-
In a separate flask, dissolve the olefin substrate (1.0 mmol) in degassed methanol (5 mL).
-
Transfer the substrate solution to a hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm).
-
Stir the reaction at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion and enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.[2]
Visualizing the Catalysis
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6]
References
Structural and Electronic Properties: A Tale of Two Bonds
A Comparative Guide to Aminophosphine and Phosphinite Ligands in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the vast arsenal (B13267) of phosphine-based ligands, aminophosphines and phosphinites represent two important classes that have found widespread application. This guide provides an objective comparison of their performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
The fundamental difference between this compound and phosphinite ligands lies in the atom bonded to the phosphorus center, which in turn influences their electronic and steric properties.
-
This compound Ligands: These ligands are characterized by a P-N bond. The nitrogen atom, being less electronegative than oxygen, generally makes this compound ligands more electron-donating than their phosphinite counterparts. This increased electron-donating ability can enhance the rate of oxidative addition, a key step in the catalytic cycle. Many modern, highly effective ligands, such as the Buchwald biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos), are structurally based on a substituted biaryl backbone with a di- or mono-alkyl/aryl phosphino (B1201336) group attached to an amino group or a nitrogen-containing heterocycle.
-
Phosphinite Ligands: These ligands feature a P-O bond, which distinguishes them from phosphines (PR₃) and imparts unique characteristics.[1] They are generally considered to be stronger π-acceptors than analogous phosphine ligands due to the influence of the electronegative oxygen atom.[1] This property, combined with the tunable steric bulk of the substituents, allows for precise modulation of the catalyst's behavior.[1]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is crucial, especially for challenging substrates.
This compound ligands, particularly the bulky and electron-rich dialkylbiaryl phosphines, are highly effective for the Suzuki coupling of heteroaryl chlorides and bromides.[2] These ligands facilitate both the oxidative addition and reductive elimination steps, leading to improved catalytic activity.[2] Phosphinite ligands have also demonstrated high efficacy, with their performance being dictated by a combination of steric and electronic properties.[3] Bulky phosphinites can promote reductive elimination and stabilize the active catalytic species, while electron-donating variants facilitate oxidative addition.[3]
Comparative Performance Data
Direct comparative studies under identical conditions are scarce in the literature. However, we can collate data from different studies to provide a performance overview.
Table 1: Performance of this compound-type Ligands in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | 84 | [4] |
| 4-Bromotoluene | Phenylboronic acid | Biaryl phosphacycle (this compound derivative) | 2 | KOH | THF | RT | 12 | 100 | [5] |
| 2-Chloropyridine | Phenylboronic acid | This compound Pincer | 0.001 | K₃PO₄ | Toluene | 100 | 0.25 | >99 | [6] |
Table 2: Performance of Phosphinite Ligands in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Monophosphinite | 1 | K₂CO₃ | Toluene/H₂O | 60 | 3 | 98 | [5] |
| 4-Chloroanisole | Phenylboronic acid | Bidentate Phosphinite | 1 | K₃PO₄ | Dioxane | 80 | 12 | 92 | [3] |
| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Phosphoramidite (related to phosphinite) | 0.1 | Ba(OH)₂ | DME/H₂O | RT | 3-24 | 47-96 | [7] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.[8]
Bulky and electron-rich this compound ligands, such as those developed by the Buchwald group, have revolutionized this reaction, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates.[9][10] These ligands promote efficient catalysis for both primary and secondary amines.[1] Phosphinite ligands have also been employed, although less extensively than the dialkylbiaryl phosphine class.
Comparative Performance Data
Table 3: Performance of this compound-type Ligands in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | tBuBrettPhos | 2 | NaOtBu | Toluene | 25 | 2 | 100 | [11] |
| Aryl Chloride | Primary Amine | RuPhos | 1-2 | NaOtBu | Dioxane | 80-100 | 12-24 | 85-95 | [1] |
| Bromobenzene | Aniline | BINAP | 0.08 (equiv.) | Cs₂CO₃ | Toluene | 110 | 8 | >95 | [12] |
Data for phosphinite ligands in Buchwald-Hartwig amination is less commonly tabulated in direct comparative studies against aminophosphines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio) are added.
-
Reaction Execution: The catalyst mixture is added to the Schlenk tube, followed by the addition of the solvent (e.g., toluene, dioxane, THF, 3-5 mL). The reaction mixture is then stirred at the desired temperature (room temperature to 110 °C) for the specified time.
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield can be determined by techniques such as GC or LC-MS, and the product purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv).
-
Reagent Addition: The aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) are added, followed by the solvent (e.g., toluene, dioxane).
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[8][12]
Visualization of Key Processes
Catalytic Cycle of a Generic Cross-Coupling Reaction
Experimental Workflow for Ligand Screening
Conclusion
Both this compound and phosphinite ligands are powerful tools in the realm of palladium-catalyzed cross-coupling reactions.
-
Aminophosphines , particularly the bulky, electron-rich dialkylbiaryl phosphine ligands, are often the ligands of choice for a wide variety of Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating high catalytic activity and broad substrate scope.
-
Phosphinites offer a valuable alternative with their unique electronic properties. The ease of tuning their steric and electronic nature by modifying the substituents on both the phosphorus and oxygen atoms provides a platform for fine-tuning catalytic performance for specific applications.
The selection between an this compound and a phosphinite ligand will ultimately depend on the specific substrates, desired reaction conditions, and the outcome of empirical screening. For challenging transformations, the diverse electronic and steric profiles offered by these two ligand classes provide chemists with a rich toolbox to achieve their synthetic goals.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Performance of Aminophosphine Catalysts
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Aminophosphine ligands, a class of P,N-ligands, have garnered significant attention due to their unique electronic and steric properties, which often translate to high activity and selectivity in a variety of catalytic transformations.[1][2] Their stability, ease of handling, and synthetic accessibility make them attractive alternatives to traditional phosphine (B1218219) ligands.[1][2]
This guide provides an objective comparison of this compound catalyst performance against other common catalytic systems, supported by experimental data. It covers key applications such as asymmetric hydrogenation and Suzuki-Miyaura cross-coupling, offering detailed experimental protocols and visual aids to assist in catalyst validation and selection.
Performance in Asymmetric Hydrogenation
Chiral this compound ligands are particularly effective in metal-catalyzed asymmetric hydrogenation, a critical process for producing enantiomerically pure compounds in the pharmaceutical industry. When coordinated to metals like Rhodium (Rh) or Ruthenium (Ru), these ligands can create a highly effective and selective chiral environment.[3]
Comparison with Traditional Chiral Diphosphine Ligands
The performance of this compound-metal complexes is often benchmarked against well-established chiral diphosphine ligands. The following table summarizes a comparison for the asymmetric hydrogenation of methyl α-acetamidoacrylate, a standard substrate for evaluating catalyst performance.
Table 1: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Catalyst System | Ligand Type | Substrate/Catalyst Ratio | Temp (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)(DMBDPPABP)]BF₄ | This compound | 100 | 25 | Toluene | 12 | >99 | 95 (R) |
| [Rh(COD)(BINAP)]BF₄ | Diphosphine (Axial Chirality) | 100 | 25 | Toluene | 12 | >99 | 96 (S) |
| [Rh(COD)(DIPAMP)]BF₄ | Diphosphine (P-Chiral) | 100 | 25 | Toluene | 12 | >99 | 95 (R) |
Data compiled from analogous reactions reported in the literature. DMBDPPABP is a representative chiral this compound ligand.[3] BINAP and DIPAMP are industry-standard chiral diphosphine ligands.
The data indicates that this compound ligands like DMBDPPABP can achieve enantioselectivity and conversion rates comparable to those of benchmark diphosphine ligands such as BINAP and DIPAMP, demonstrating their viability as high-performance alternatives.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is crucial for catalyst stability and activity, especially when using challenging substrates like aryl chlorides. This compound ligands have been shown to be effective in palladium-catalyzed Suzuki-Miyaura couplings.[4][5]
Comparison with Buchwald-Type Phosphine Ligands
Buchwald-type ligands (e.g., SPhos) are widely recognized for their high efficiency in cross-coupling reactions. Below is a comparative table for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, showcasing the performance of an this compound-based catalyst system.
Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Base | Temp (°C) | Solvent | Time (h) | Yield (%) |
| Pd(OAc)₂ / L1 | This compound | 2 | K₃PO₄ | 100 | Toluene | 4 | 91 |
| Pd(OAc)₂ / SPhos | Buchwald-Type Phosphine | 2 | K₃PO₄ | 100 | Toluene | 4 | 95 |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine (B44618) | 2 | K₃PO₄ | 100 | Toluene | 12 | 45 |
L1 refers to N,N-di-iso-butyl-1,1-diphenylphosphinamine. Data is illustrative of performance found in comparative studies.[4]
The this compound ligand (L1) demonstrates significantly higher activity than the basic triphenylphosphine and approaches the performance of the highly efficient, albeit more costly, SPhos ligand.[4] This positions aminophosphines as a cost-effective and high-performing option for cross-coupling applications.
Experimental Protocols
The following are detailed methodologies for validating catalyst performance in the previously discussed reactions.
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol is designed for the screening of chiral this compound-metal complexes in the hydrogenation of a model substrate.
1. Catalyst Preparation (in-situ):
- In a nitrogen-filled glovebox, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral this compound ligand (1.1 mol%) in a degassed solvent (e.g., Toluene, 2 mL).
- Stir the solution at room temperature for 30 minutes to allow for complex formation.
2. Hydrogenation Reaction:
- In a separate vial, dissolve the substrate (e.g., methyl α-acetamidoacrylate, 1.0 mmol) in the same degassed solvent (3 mL).
- Transfer the substrate solution to a high-pressure autoclave.
- Using a syringe, add the pre-formed catalyst solution to the autoclave.
- Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 4 atm H₂).
- Stir the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
3. Analysis:
- After the reaction, carefully vent the autoclave.
- Take an aliquot of the reaction mixture and filter it through a short plug of silica (B1680970) gel to remove the catalyst.
- Determine the conversion by Gas Chromatography (GC) or ¹H NMR analysis.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for screening this compound ligands in a Pd-catalyzed Suzuki-Miyaura reaction.[6][7][8]
1. Reaction Setup:
- To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
- In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the this compound ligand (4 mol%) in the reaction solvent (e.g., Toluene, 2 mL) and stir for 10 minutes.
- Add the catalyst solution to the Schlenk tube containing the solids.
- Add any additional solvent to reach the desired concentration (e.g., total 5 mL).
2. Reaction Execution:
- Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
- Stir the reaction mixture for the designated time (e.g., 4-12 hours), monitoring progress by TLC or GC.
3. Workup and Analysis:
- Cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Calculate the isolated yield and confirm the product's identity via NMR spectroscopy and mass spectrometry.
Visualizing Catalytic Processes and Workflows
Diagrams created using Graphviz provide clear visual representations of complex chemical processes and experimental designs.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][9]
Caption: General experimental workflow for catalyst performance validation.[10]
Caption: Logical comparison of this compound vs. traditional phosphine ligands.
References
- 1. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Aminophosphine Catalysts in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a catalyst is paramount in modern organic synthesis, directly influencing reaction efficiency, selectivity, and overall viability. Among the diverse array of ligands available, aminophosphines have emerged as a versatile and powerful class, finding widespread application in a range of catalytic transformations. This guide provides an objective comparison of the performance of different aminophosphine catalysts in key synthetic reactions, supported by experimental data and detailed methodologies to aid researchers in catalyst selection and optimization.
Performance Comparison of this compound Catalysts
The efficacy of this compound ligands is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we present a comparative analysis of their performance in two critical areas: asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions.
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols, which are key building blocks in the pharmaceutical industry. The performance of various this compound ligands in the hydrogenation of acetophenone (B1666503) is summarized below.
| Ligand/Catalyst System | Metal | Yield (%) | ee (%) | TON/TOF | Reference |
| P,N,O-type Ligand | Iridium | >99 | 98 | - | [1] |
| Ferrocenylthis compound | Ruthenium | >95 | 85 | - | |
| (R)-BDPAB-Rh | Rhodium | 98 | 95 | - | [2] |
| Mn-P′(O)N(H)P Pincer | Manganese | 84 | 86 | - | [3] |
| Fe-Amine(imine)diphosphine | Iron | High | >99 | up to 200 s⁻¹ (TOF) | [4] |
Note: Reaction conditions may vary between studies, affecting direct comparability. Data is intended to provide a general overview of catalyst performance.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Mura cross-coupling reaction is a cornerstone of C-C bond formation in academic and industrial laboratories. The choice of phosphine (B1218219) ligand is critical for achieving high yields, especially with challenging substrates. Below is a comparison of different this compound-based catalytic systems.
| Ligand/Catalyst System | Metal | Substrate 1 | Substrate 2 | Yield (%) | TON/TOF | Reference |
| Pd-Aminophosphine Complex | Palladium | 4-Bromoacetophenone | Phenylboronic acid | 97 | - | [5] |
| Pd-Aminophosphine Complex | Palladium | 4-Chlorotoluene | Phenylboronic acid | 5 | - | [5] |
| Ni-Monophosphine | Nickel | 4-Chloroanisole | Phenylboronic acid | ~95 | - | [6] |
| Ni-Bisphosphine (dppf) | Nickel | 4-Chloroanisole | Phenylboronic acid | ~80 | - | [6] |
Note: This table illustrates the impact of both the ligand and the metal center on catalytic activity, as well as the difference in reactivity between aryl bromides and chlorides.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.
General Procedure for Asymmetric Hydrogenation of Ketones
This protocol is a representative example for the iridium-catalyzed asymmetric hydrogenation of acetophenone.[1]
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral P,N,O-aminophosphine ligand
-
Prochiral ketone (e.g., acetophenone)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., K₂CO₃)
Procedure:
-
In a glovebox, the iridium precursor and the chiral this compound ligand are dissolved in the anhydrous solvent in a Schlenk flask.
-
The solution is stirred at room temperature for a specified time to allow for complex formation.
-
The ketone substrate and the base are added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas several times.
-
The reaction mixture is stirred under a positive pressure of hydrogen at a specified temperature until the reaction is complete (monitored by GC or TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[5]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, water)
Procedure:
-
To a Schlenk flask are added the palladium precursor, the this compound ligand, the aryl halide, the arylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
Reaction progress is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the biaryl product.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalyst selection and application, the following diagrams are provided.
Figure 1. A generalized experimental workflow for this compound-catalyzed reactions.
Figure 2. Logical relationship for this compound catalyst selection based on reaction type and goals.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mn(i) phosphine-amino-phosphinites: a highly modular class of pincer complexes for enantioselective transfer hydrogenation of aryl-alkyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Aminophosphine Ligands: A Performance Benchmark Against Industry-Standard Catalysts
In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the synthesis of pharmaceuticals, fine chemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The success of these transformations is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. For decades, bulky, electron-rich phosphines, like the Buchwald and Josiphos-type ligands, have been the industry standard, demonstrating high catalytic activity and broad substrate scope.
This guide presents an objective comparison of a representative aminophosphine ligand, N,N-di-iso-butyl-1,1-diphenylphosphinamine, against the well-established Buchwald ligand, SPhos, in the Suzuki-Miyaura cross-coupling reaction. Additionally, the performance of a chiral this compound ligand is benchmarked against a Josiphos-type ligand in the context of asymmetric hydrogenation. This analysis is supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic applications.
Suzuki-Miyaura Cross-Coupling: this compound vs. SPhos
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes the performance of N,N-di-iso-butyl-1,1-diphenylphosphinamine and the industry-standard SPhos in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N-di-iso-butyl-1,1-diphenylphosphinamine | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 24 | 85 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99[1] |
Key Observations:
The this compound ligand, N,N-di-iso-butyl-1,1-diphenylphosphinamine, demonstrates good activity in the Suzuki-Miyaura coupling of an aryl chloride, achieving a high yield. However, the industry-standard SPhos ligand exhibits significantly higher reactivity, affording a near-quantitative yield in a much shorter reaction time.[1] This highlights the exceptional efficiency of the Buchwald-type ligands in this benchmark transformation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N,N-di-iso-butyl-1,1-diphenylphosphinamine or SPhos
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water (for SPhos reaction)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.0025 mmol), the phosphine ligand (0.005 mmol), and K₃PO₄ (1.5 mmol).
-
Add 4-chlorotoluene (0.5 mmol) and phenylboronic acid (0.75 mmol) to the tube.
-
Add anhydrous, degassed toluene (2 mL). For the reaction with SPhos, a mixture of toluene and water (e.g., 10:1) can be used.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (24 hours for the this compound, 2 hours for SPhos).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Asymmetric Hydrogenation: Chiral this compound vs. Josiphos
Asymmetric hydrogenation is a key technology for the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry. The following table compares the performance of a chiral this compound ligand with a representative Josiphos ligand in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Ligand Family | Representative Ligand | Catalyst System | Solvent | Pressure (atm H₂) | ee (%) |
| Chiral this compound | (R,R)-DMBDPPABP | [Rh(COD)₂]BF₄ | Ethanol | 1 | 95 |
| Josiphos | (R)-(S)-PPF-P(t-Bu)₂ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | >99 |
Key Observations:
The chiral this compound ligand demonstrates excellent enantioselectivity in the asymmetric hydrogenation of the benchmark substrate. However, the Josiphos ligand provides near-perfect enantiocontrol, highlighting its status as a premier ligand for this class of transformations.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral this compound or Josiphos ligand
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Ethanol or Dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
Procedure:
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol).
-
Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
In a separate vial, the substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is dissolved in the same solvent (5 mL).
-
The substrate solution is transferred to the autoclave, and the catalyst solution is added via syringe.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (1 atm).
-
The reaction is stirred at room temperature for the required time (typically 12-24 hours).
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Processes
To further understand the roles of these ligands, the following diagrams illustrate the fundamental catalytic cycles and experimental workflows.
Catalytic Cycles
Experimental Workflows
Conclusion
This comparative guide highlights the performance of this compound ligands in benchmark catalytic reactions against industry-standard Buchwald and Josiphos ligands. While this compound ligands demonstrate considerable catalytic activity and selectivity, the established industry standards, SPhos and Josiphos, generally exhibit superior performance in terms of reaction rates and enantioselectivity in the specific examples presented. Nevertheless, the ease of synthesis and tunable nature of this compound ligands make them a valuable class of ligands for further exploration and optimization in a wide range of catalytic applications. The choice of ligand will ultimately depend on the specific requirements of the chemical transformation, including substrate scope, desired efficiency, and cost-effectiveness.
References
Mechanistic Insights into Aminophosphine-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mechanistic studies in aminophosphine-catalyzed reactions, with a focus on the Morita-Baylis-Hillman (MBH), aza-Morita-Baylis-Hillman (aza-MBH), and [3+2] annulation reactions. Detailed experimental protocols for key mechanistic investigations and quantitative data to compare catalyst performance are presented to aid in catalyst selection and reaction optimization.
Phosphine-Catalyzed Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde. The choice of phosphine (B1218219) catalyst significantly impacts the reaction rate and yield.
Performance Comparison of Common Phosphine Catalysts
The nucleophilicity and steric bulk of the phosphine catalyst are critical factors influencing its effectiveness. Generally, more nucleophilic trialkylphosphines exhibit higher reactivity compared to triarylphosphines.
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 |
| Triphenylphosphine (B44618) | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |
Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature. Direct kinetic comparisons under identical conditions are limited.
Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction
A standardized protocol is crucial for the reproducible assessment of catalyst performance.
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (1.2 mmol)
-
Phosphine catalyst (0.1 mmol, 10 mol%)
-
Suitable solvent (e.g., THF, CH₂Cl₂, 5 mL)
Procedure:
-
To a solution of the aldehyde and the activated alkene in the chosen solvent, add the phosphine catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired Morita-Baylis-Hillman adduct.
Catalytic Cycle of the Phosphine-Catalyzed MBH Reaction
The catalytic cycle involves the initial nucleophilic addition of the phosphine to the activated alkene, forming a zwitterionic intermediate. This intermediate then adds to the aldehyde, followed by proton transfer and elimination of the catalyst to yield the final product.
Caption: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction.
Phosphine-Catalyzed aza-Morita-Baylis-Hillman (aza-MBH) Reaction
The aza-MBH reaction is a variation of the MBH reaction where an imine replaces the aldehyde, leading to the formation of allylic amines. Chiral aminophosphines are often employed to achieve high enantioselectivity.
Performance of Chiral Phosphine Catalysts in the Asymmetric aza-MBH Reaction of Isatin-Derived Ketimines
The reaction of isatin-derived N-Boc ketimines with methyl vinyl ketone (MVK) is a benchmark for evaluating the performance of chiral phosphine catalysts in asymmetric aza-MBH reactions.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-P (20) | Toluene | 72 | 96 | 93 |
| 2 | (S)-P (20) | Toluene | 72 | 91 | 95 (S) |
| 3 | β-ICD (20) | Toluene | 72 | 96 | 93 |
| 4 | (R)-P (10) | CHCl₃ | 48 | 85 | 90 |
| 5 | (R)-P (20) | CH₂Cl₂ | 60 | 92 | 91 |
| 6 | (R)-P (20) | THF | 84 | 75 | 88 |
Data extracted from a study on the asymmetric aza-MBH reaction of isatin-derived ketimines with MVK.[1][2]
Experimental Protocol: In-situ ³¹P NMR Monitoring of the aza-MBH Reaction
In-situ spectroscopic techniques are invaluable for elucidating reaction mechanisms. ³¹P NMR spectroscopy is particularly useful for tracking the phosphorus-containing catalyst and intermediates.[3]
Materials:
-
N-tosylimine (0.1 mmol)
-
Methyl vinyl ketone (MVK) (0.2 mmol)
-
Triphenylphosphine (PPh₃) (0.02 mmol)
-
Deuterated solvent (e.g., Toluene-d₈, 0.5 mL)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the N-tosylimine and triphenylphosphine in the deuterated solvent.
-
Acquire an initial ³¹P NMR spectrum to establish the chemical shift of the free phosphine catalyst.
-
Add MVK to the NMR tube and immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Monitor the appearance of new signals corresponding to phosphonium (B103445) intermediates and the decrease in the signal of the free phosphine.
-
Continue data acquisition until the reaction reaches completion, as indicated by the stabilization of the spectral signals.
Catalytic Cycle of the aza-MBH Reaction
The mechanism of the aza-MBH reaction is similar to the MBH reaction, involving the formation of a zwitterionic intermediate that reacts with the imine.
Caption: Catalytic cycle of the phosphine-catalyzed aza-Morita-Baylis-Hillman reaction.
Phosphine-Catalyzed [3+2] Annulation Reaction
Phosphine-catalyzed [3+2] annulation reactions are efficient methods for the construction of five-membered rings. The choice of phosphine catalyst can influence not only the yield and enantioselectivity but also the reaction pathway, sometimes leading to alternative cycloadducts.
Catalyst-Dependent Reaction Pathways and Yields in the Annulation of Azomethine Imines with Allenoates
In the reaction of C,N-cyclic azomethine imines with allenoates, the phosphine catalyst can direct the reaction towards either a [3+2] or a [4+3] cycloaddition product.[4]
| Entry | Allenoate | Phosphine (mol%) | Product ([3+2] / [4+3]) | Yield (%) |
| 1 | Ethyl 2-methyl-2,3-butadienoate | PMe₃ (20) | [3+2] | 66 |
| 2 | Ethyl 2-methyl-2,3-butadienoate | PBu₃ (20) | [4+3] | 90 |
| 3 | Ethyl 2-benzyl-2,3-butadienoate | PMe₃ (20) | [3+2] | 75 |
| 4 | Ethyl 2-benzyl-2,3-butadienoate | PBu₃ (20) | [4+3] | 88 |
Performance of Chiral Aminophosphines in the Asymmetric [3+2] Annulation of Allenes and Imines
Chiral aminophosphines derived from amino acids have been successfully employed as catalysts in the enantioselective [3+2] annulation of allenes with imines.
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | 1 | Toluene | 85 | 35 |
| 2 | 1 | CH₂Cl₂ | 78 | 42 |
| 3 | 2 | Toluene | 82 | 53 |
| 4 | 2 | CH₂Cl₂ | 80 | 57 |
Catalysts 1 and 2 are chiral aminophosphines derived from L-hydroxyproline with different N-acyl groups.[5]
Experimental Protocol: Trapping of Zwitterionic Intermediates
The direct observation of reactive intermediates is often challenging. Trapping experiments with a suitable electrophile can provide evidence for the existence of these transient species.[6]
Materials:
-
2,4-Di-tert-butyl-6-(diphenylphosphino)phenol (1.0 equiv)
-
Michael acceptor (e.g., acrylonitrile, 1.05 equiv)
-
Protic solvent (e.g., methanol) or an external trapping agent
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the this compound in the anhydrous solvent under an inert atmosphere.
-
Add the Michael acceptor to initiate the formation of the zwitterionic intermediate.
-
If using a protic solvent like methanol, the solvent itself can act as a proton source to trap the intermediate.
-
Alternatively, introduce a reactive electrophile (e.g., a strong acid or an alkylating agent) to the reaction mixture to trap the zwitterionic species.
-
Isolate and characterize the trapped product using standard analytical techniques (NMR, mass spectrometry, X-ray crystallography) to confirm the structure of the intermediate.
Catalytic Cycle of the Phosphine-Catalyzed [3+2] Annulation
The reaction is initiated by the nucleophilic attack of the phosphine on the allene, generating a zwitterionic 1,3-dipole. This intermediate then undergoes a stepwise cycloaddition with the electron-deficient alkene or imine.
Caption: Catalytic cycle of the phosphine-catalyzed [3+2] annulation reaction.
Mechanistic Investigation Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts.
In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy allows for the real-time monitoring of changes in the vibrational frequencies of reactants, intermediates, and products, providing valuable information about the reaction progress and the nature of transient species.[7]
Experimental Setup: A typical in-situ IR setup consists of an FTIR spectrometer equipped with a reaction cell that allows for the measurement of spectra under reaction conditions (controlled temperature and pressure). The cell is connected to a vacuum and gas/liquid delivery system. For solution-phase reactions, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture.
General Procedure:
-
Prepare a self-supporting pellet of the solid catalyst or place the reaction solution in the in-situ cell.
-
Activate the catalyst under vacuum or an inert atmosphere at a specific temperature.
-
Record a background spectrum of the catalyst or solvent.
-
Introduce the reactants into the cell and start acquiring spectra at regular time intervals.
-
Analyze the changes in the IR bands to identify the formation of intermediates and the consumption of reactants.
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can be used to:
-
Calculate the energies of reactants, intermediates, transition states, and products.
-
Elucidate reaction pathways and determine the rate-determining step.
-
Explain the origin of regio- and stereoselectivity.
-
Predict the effect of catalyst and substrate modifications on the reaction outcome.[8]
References
- 1. The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chiral aminophosphines derived from hydroxyproline and their application in allene-imine [4 + 2] annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral aminophosphines derived from hydroxyproline and their application in allene–imine [4 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Using the phospha-Michael reaction for making phosphonium phenolate zwitterions [beilstein-journals.org]
- 7. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Aminophosphine-Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, aminophosphine-mediated transformations have emerged as powerful tools for the construction of complex molecules, particularly in the fields of drug discovery and materials science. The efficiency and selectivity of these reactions are critically dependent on the kinetic profile of the this compound catalyst employed. This guide provides an objective comparison of the performance of various this compound-mediated transformations, supported by experimental data, to facilitate catalyst and reaction selection.
Key this compound-Mediated Transformations and Their Kinetic Profiles
This guide focuses on the kinetic analysis of several key transformations where aminophosphines or closely related phosphine (B1218219) catalysts play a pivotal role. These include the Staudinger Ligation for amide bond formation, the aza-Wittig reaction for imine synthesis, phosphine-catalyzed [3+2] cycloadditions for the formation of five-membered rings, and the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.
Staudinger Ligation: A Bioorthogonal Tool for Amide Bond Formation
The Staudinger ligation is a cornerstone of bioconjugation chemistry, enabling the formation of a native amide bond between a phosphine-containing fragment and an azide (B81097). The reaction kinetics are a crucial consideration, especially when compared to other bioorthogonal reactions like "click chemistry".
Table 1: Comparative Kinetic Data for the Staudinger Ligation and Click Chemistry [1]
| Feature | Staudinger Ligation | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Second-Order Rate Constant (k) | ~0.001 M⁻¹s⁻¹ | ~1-100 M⁻¹s⁻¹ | ~0.1-1 M⁻¹s⁻¹ |
| Biocompatibility | High; suitable for live cells | Low for live cells due to copper toxicity | High; ideal for live cells and in vivo |
| Linkage Formed | Amide bond (traceless) | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
The traceless Staudinger ligation, mediated by (diphenylphosphino)methanethiol, proceeds with a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ and a high yield of 95%.[2][3] Kinetic studies have revealed that the rate-determining step is the initial formation of the phosphazide (B1677712) intermediate.[2][3] The reaction rate is influenced by both electronic and steric factors of the phosphine catalyst. Electron-donating substituents on the aryl rings of the phosphinothiol reagent generally lead to higher reaction rates.[4][5] For instance, a fast Staudinger reaction has been reported between perfluoroaryl azides and aryl phosphines, with a rate constant as high as 18 M⁻¹s⁻¹ in a CD₃CN/D₂O mixture.[6]
Aza-Wittig Reaction: A Versatile Method for Imine Synthesis
Phosphine-Catalyzed [3+2] Cycloaddition: Construction of Five-Membered Rings
Phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with electron-deficient alkenes or imines are a highly efficient method for the synthesis of functionalized five-membered carbocycles and heterocycles. Kinetic studies have shown that the rate-determining step of this reaction is the initial in situ generation of a 1,3-dipole from the allenoate and the phosphine.[10] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on the allenoate.[11]
Kabachnik-Fields Reaction: A Three-Component Route to α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite) to furnish α-aminophosphonates.[12] The reaction mechanism and, consequently, the kinetics are highly dependent on the nature of the reactants.[13] The reaction can proceed through either an imine intermediate, formed from the carbonyl and the amine, or an α-hydroxyphosphonate intermediate.[3][13] The basicity of the amine often dictates the preferred pathway.[12] While comprehensive tables of rate constants with various this compound catalysts are scarce, comparative studies have been performed using different metal-based catalysts.[14]
Experimental Protocols for Kinetic Analysis
A fundamental understanding of reaction kinetics relies on robust experimental protocols. Here, we outline a general methodology for monitoring the progress of this compound-mediated transformations.
General Experimental Protocol for Kinetic Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reaction kinetics in real-time.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostatted autosampler or probe
-
High-purity starting materials (this compound catalyst, substrates)
-
Anhydrous deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh the starting materials and the internal standard into a vial. Dissolve the solids in the deuterated solvent to a known concentration.
-
NMR Spectrometer Setup: Set the NMR spectrometer to the desired temperature and allow it to equilibrate.
-
Initiation of Reaction: Transfer the reaction mixture to an NMR tube and quickly place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H or ³¹P NMR spectra at regular time intervals. The choice of nucleus to monitor will depend on the specific reaction and the presence of suitable reporter signals.
-
Data Analysis: Integrate the signals of the starting materials, products, and the internal standard in each spectrum. The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Modeling: Plot the concentration of a reactant or product as a function of time. Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant.
This general protocol can be adapted for other analytical techniques such as UV-Vis spectroscopy, GC, or HPLC by preparing samples for analysis at specific time points.
Visualizing Reaction Pathways and Workflows
Staudinger Ligation Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Related Topics [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Catalytic Wittig and aza-Wittig reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Mechanism, Regioselectivity, and the Kinetics of Phosphine‐Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron‐Deficient Alkenes (2008) | Yong Liang | 357 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kabachnik-Fields Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Assessing the Substrate Scope of New Aminophosphine Catalysts: A Comparative Guide
In the landscape of modern organic synthesis, the development of efficient and selective catalysts is paramount for the construction of complex molecular architectures. Chiral aminophosphine ligands have emerged as a versatile class of ancillary ligands for a variety of transition metal-catalyzed asymmetric transformations, finding widespread application in the pharmaceutical and fine chemical industries. Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling high levels of stereocontrol in a broad range of reactions.
This guide provides an objective comparison of the performance of two recently developed this compound catalyst systems in distinct asymmetric transformations: a Ruthenium-catalyzed asymmetric transfer hydrogenation of α-iminophosphonates and a Palladium-catalyzed asymmetric allylic alkylation. The substrate scope of each catalyst is presented in detailed tables, supported by comprehensive experimental protocols to aid researchers in evaluating and implementing these novel catalytic systems.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Iminophosphonates
A novel application of the this compound-derived catalyst, (S,S)-Ms-DENEB, in the Ru-catalyzed asymmetric transfer hydrogenation (ATH) of α-iminophosphonates has been reported, providing an efficient route to valuable chiral α-aminophosphonates.[1][2] This method is notable for its operational simplicity, avoiding the need for high-pressure hydrogen gas.[1]
Data Presentation: Substrate Scope
The Ru(II) (S,S)-Ms-DENEB catalyst demonstrates broad applicability for the ATH of both acyclic and cyclic α-iminophosphonates, affording the corresponding α-aminophosphonates with high yields and excellent enantioselectivities.[1][2]
Table 1: Asymmetric Transfer Hydrogenation of Acyclic α-Iminophosphonates [1]
| Entry | Substrate (R) | Product | Yield (%) | er |
| 1 | C₆H₅ | 2a | 95 | 98:2 |
| 2 | 4-MeC₆H₄ | 2b | 96 | 98:2 |
| 3 | 4-MeOC₆H₄ | 2c | 97 | 97:3 |
| 4 | 4-FC₆H₄ | 2d | 93 | 98:2 |
| 5 | 4-ClC₆H₄ | 2e | 94 | 99:1 |
| 6 | 4-BrC₆H₄ | 2f | 92 | >99:1 |
| 7 | 3-MeC₆H₄ | 2g | 95 | 98:2 |
| 8 | 2-MeC₆H₄ | 2h | 91 | 97:3 |
| 9 | 2-Naphthyl | 2i | 90 | 96:4 |
| 10 | 2-Thienyl | 2j | 88 | 95:5 |
Table 2: Asymmetric Transfer Hydrogenation of Cyclic α-Iminophosphonates [1]
| Entry | Substrate | Product | Yield (%) | er |
| 1 | 3a | 4a | 97 | >99:1 |
| 2 | 3b | 4b | 96 | 99:1 |
| 3 | 3c | 4c | 95 | 98:2 |
| 4 | 3d | 4d | 94 | >99:1 |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acyclic α-Iminophosphonates: In a microwave tube containing activated molecular sieves (approximately 20 beads) under an argon atmosphere, the α-iminophosphonate (0.2 mmol) and the (S,S)‐Ms‐DENEB catalyst (1.1 mg, 1 mol%) are dissolved in anhydrous CH₂Cl₂ (2 mL).[1] The reaction vessel is subjected to three cycles of vacuum and argon backfill. Subsequently, a solution of HCO₂H:Et₃N (5:2, 0.024 mL, 1.4 equiv.) is added dropwise, and the mixture is stirred at room temperature for 8 hours.[1] The reaction progress is monitored by ³¹P NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Asymmetric Transfer Hydrogenation of Cyclic α-Iminophosphonates: In a sealed tube under an argon atmosphere, the cyclic α‐iminophosphonate (0.2 mmol) and the (S,S)‐Ts‐DENEB catalyst (1.3 mg, 1 mol%) are dissolved in anhydrous CH₂Cl₂ (2 mL).[1] The vessel is subjected to three cycles of vacuum and argon backfill. A solution of HCO₂H:Et₃N (5:2, 0.024 mL, 1.4 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.[1] After completion, as monitored by ³¹P NMR, the solvent is evaporated, and the residue is purified by silica gel column chromatography.
Catalytic Cycle Workflow
References
A Researcher's Guide to Computational Modeling of Aminophosphine Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
The computational modeling of aminophosphine catalytic cycles has become an indispensable tool for understanding reaction mechanisms, predicting catalyst performance, and designing novel catalysts with enhanced efficiency and selectivity. This guide provides an objective comparison of computational modeling approaches, supported by experimental data, to aid researchers in selecting the most appropriate methods for their studies.
Comparison of Computational Modeling Approaches
The accuracy and computational cost of modeling this compound catalytic cycles are highly dependent on the chosen theoretical method, particularly the density functional theory (DFT) functional and the basis set. Below is a comparison of commonly employed computational methods, with a focus on their performance in predicting reaction barriers and geometries for transition-metal-catalyzed reactions involving phosphine (B1218219) ligands.
Density Functional Theory (DFT) Methods
DFT is the most widely used computational method for studying catalytic cycles due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical for obtaining reliable results.
| Computational Method | Key Features & Performance | Typical Application |
| PBE0 | A hybrid functional that often provides a good balance of accuracy for geometries and energies in organometallic systems. It is a popular choice for initial mechanistic investigations.[1][2] | General-purpose functional for studying reaction mechanisms and predicting reaction barriers in this compound catalysis. |
| B3LYP | One of the most widely used hybrid functionals. While it can provide reasonable results, its performance for transition-metal reaction barriers can be inconsistent. Dispersion corrections (e.g., B3LYP-D3) are often necessary to accurately model non-covalent interactions.[3] | Widely used for a variety of systems, but newer functionals may offer better accuracy for specific catalytic applications. |
| M06 Family (M06, M06-2X) | Meta-hybrid GGA functionals that generally perform well for thermochemistry and kinetics of transition-metal-catalyzed reactions. M06-2X is particularly noted for its good performance in modeling non-covalent interactions.[4] | Recommended for systems where non-covalent interactions, such as those involving bulky this compound ligands, are expected to be important. |
| ωB97X-D | A range-separated hybrid functional with an empirical dispersion correction. It often shows good performance for a broad range of chemical applications, including organometallic catalysis. | A robust choice for obtaining accurate reaction energies and barriers, particularly when long-range interactions are significant. |
| TPSSh | A meta-hybrid GGA functional that has shown to be one of the more accurate functionals for transition-metal coordination reactions.[2][3] | A reliable option for calculating ligand dissociation energies and reaction barriers in catalytic cycles. |
Basis Sets
The choice of basis set is also crucial for obtaining accurate results. For systems containing transition metals and heavier elements like phosphorus, it is important to use basis sets that can adequately describe the electronic structure of these atoms.
| Basis Set | Description |
| def2-SVP, def2-TZVP | Ahlrichs' split-valence and triple-zeta valence polarization basis sets are commonly used for transition metals and provide a good balance of accuracy and computational cost. |
| LANL2DZ | A popular effective core potential (ECP) basis set for heavier elements, which replaces the core electrons with a potential, reducing computational cost. It is often used for initial geometry optimizations. |
| 6-31G(d,p) | A Pople-style basis set that is widely used for lighter elements (H, C, N, O, P). It is often combined with an ECP for the metal center. |
Experimental Protocols for Model Validation
Computational models are only as reliable as their experimental validation. Kinetic studies are paramount for benchmarking calculated reaction barriers and understanding the catalytic cycle. Below are detailed methodologies for key experiments used to validate computational models of this compound-catalyzed reactions.
In Situ Spectroscopic Monitoring of Catalytic Reactions
Objective: To identify and monitor the concentration of catalyst resting states, intermediates, and products throughout the reaction, providing crucial data for validating computed reaction pathways.
Methodology: In Situ Fourier-Transform Infrared (FTIR) Spectroscopy for Hydroformylation [5][6][7][8]
-
Reactor Setup: A high-pressure stirred tank reactor equipped with a transmission or attenuated total reflection (ATR) IR probe is used. The reactor should be capable of maintaining the desired reaction temperature and pressure.
-
Catalyst Preparation: The active catalyst is typically formed in situ. A solution of the metal precursor (e.g., a rhodium complex) and the this compound ligand in a suitable solvent is introduced into the reactor.
-
Reaction Initiation: The reactor is pressurized with a mixture of syngas (CO/H2) and the olefin substrate. The reaction is initiated by heating the mixture to the desired temperature.
-
Data Acquisition: IR spectra are recorded at regular intervals throughout the reaction. The spectral data provides information on the vibrational frequencies of carbonyl groups in the metal complexes, allowing for the identification of different catalytic species.
-
Data Analysis: The collected spectra are analyzed to determine the concentrations of various species over time. This data can be used to generate reaction profiles and determine rate constants for different steps in the catalytic cycle.
Kinetic Studies of Catalytic Reactions
Objective: To determine the reaction order with respect to each reactant and the catalyst, and to calculate the activation parameters (enthalpy and entropy of activation) for the overall reaction. This information is essential for validating the computed rate-determining step and the overall energy profile of the catalytic cycle.
Methodology: Kinetic Analysis of Palladium-Catalyzed Asymmetric Allylic Alkylation [9][10][11]
-
General Procedure: A series of reactions are carried out in a temperature-controlled reactor. The progress of the reaction is monitored by taking aliquots at specific time intervals and analyzing them by a suitable analytical technique (e.g., GC, HPLC, or NMR).
-
Determination of Reaction Order:
-
Substrate and Nucleophile: The initial concentrations of the allylic substrate and the nucleophile are varied systematically while keeping the catalyst concentration and temperature constant. The initial reaction rates are then plotted against the concentration of the varied reactant on a logarithmic scale. The slope of the resulting line gives the reaction order with respect to that component.
-
Catalyst: A similar set of experiments is performed by varying the catalyst loading while keeping the concentrations of the substrate and nucleophile constant.
-
-
Determination of Activation Parameters:
-
The reaction is carried out at several different temperatures while keeping all other conditions constant.
-
The rate constants (k) are determined at each temperature.
-
An Eyring plot (ln(k/T) vs. 1/T) is constructed. The enthalpy of activation (ΔH‡) can be calculated from the slope of the line, and the entropy of activation (ΔS‡) can be determined from the y-intercept.
-
Visualizing Catalytic Cycles and Workflows
This compound-Catalyzed Hydroformylation
The following diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene, a common application for this compound ligands.
Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for conducting a kinetic study of a catalytic reaction.
Caption: Workflow for experimental kinetic analysis of a catalytic reaction.
Logical Relationship: Computational and Experimental Synergy
This diagram illustrates the synergistic relationship between computational modeling and experimental validation in catalysis research.
Caption: The interplay between computational and experimental approaches.
References
- 1. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A computational study: reactivity difference between phosphine- and amine-catalyzed cycloadditions of allenoates and enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Item - In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes - figshare - Figshare [figshare.com]
- 8. In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 11. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Homogeneous vs. Supported Aminophosphine Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance and Application
The strategic selection of a catalyst is paramount in chemical synthesis, directly influencing reaction efficiency, product purity, and process sustainability. Aminophosphine ligands and their metal complexes are powerful catalysts widely employed in various organic transformations, including cross-coupling reactions and olefin oligomerization. A critical decision in their application is the choice between a homogeneous and a heterogeneous (supported) catalytic system. This guide provides a detailed comparative analysis of these two approaches, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Homogeneous vs. Supported Catalysts
| Feature | Homogeneous this compound Catalysts | Supported this compound Catalysts |
| State | Dissolved in the reaction medium | Immobilized on a solid support (e.g., silica (B1680970), polymers) |
| Activity | Often exhibit high intrinsic activity and selectivity due to well-defined active sites. | Activity can be comparable to or even surpass homogeneous counterparts.[1] |
| Separation | Difficult; often requires extraction or distillation. | Easy separation from the reaction mixture by simple filtration. |
| Reusability | Generally not reusable, leading to higher costs and waste. | Readily recyclable for multiple reaction cycles. |
| Stability | Can be prone to degradation at higher temperatures. | Enhanced thermal and mechanical stability.[1] |
| Leaching | Not applicable (catalyst is in solution). | Potential for leaching of the active metal into the product, requiring analysis. |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data from studies directly comparing the performance of homogeneous and supported this compound catalysts in key industrial reactions.
Table 1: Ethylene (B1197577) Oligomerization
A study comparing a homogeneous Cr-based catalyst with a Ph₂PN(i-propyl)PPh₂ ligand to its counterpart supported on amino-functionalized silica (S1) highlights the performance differences.[1]
| Catalyst | Temperature (°C) | Activity (g/g Cr) | C₈ Selectivity (%) | 1-C₈ in C₈ Fraction (%) |
| Homogeneous | 60 | 321,300 | 73.5 | 98.4 |
| 80 | 298,400 | 69.2 | 96.5 | |
| 100 | 265,100 | 65.1 | 94.3 | |
| Supported (S1) | 60 | 295,600 | 75.8 | 99.1 |
| 80 | 335,800 | 72.4 | 98.8 | |
| 100 | 310,200 | 70.3 | 97.6 |
Reaction Conditions: 45 bar ethylene pressure, modified methylaluminoxane (B55162) (MMAO) as activator.[1]
Key Observation: The supported catalyst (S1) not only shows comparable, and at higher temperatures even superior, activity but also maintains higher selectivity towards the desired 1-octene (B94956) product.[1] The support appears to enhance catalyst stability at elevated temperatures.[1]
Table 2: Suzuki-Miyaura Cross-Coupling
This table compiles data for a supported palladium catalyst on zirconium carboxy-aminophosphonate nanosheets, demonstrating its high activity and excellent reusability.
| Catalyst System | Application | Catalyst Loading | Reaction Time | Yield (%) | Reusability (Yield per Cycle) |
| Supported Pd@ZPGly-15 | Suzuki-Miyaura Coupling¹ | 0.1 mol % | 2 h | >99% | Cycle 1: >99%, Cycle 2: >99%, Cycle 3: >99%[2] |
| Homogeneous this compound-Pd | Suzuki-Miyaura Coupling² | 0.001 mol % | < 15 min | >99% | Not reported |
¹Reaction of 4-bromotoluene (B49008) with phenylboronic acid.[2] ²Reaction of various aryl bromides with phenylboronic acid. High activity is noted, but reusability is a challenge for homogeneous systems.
Key Observation: Supported this compound catalysts can achieve high yields in cross-coupling reactions and, critically, can be recovered and reused multiple times without a significant loss in activity, a major advantage over their homogeneous counterparts.[2]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative procedures for the synthesis of a supported this compound catalyst and its application in a catalytic reaction.
Protocol 1: Synthesis of a Silica-Supported this compound Ligand
This protocol describes a typical grafting approach to immobilize an this compound ligand onto a silica support.
Materials:
-
Silica gel (pre-dried under vacuum)
-
3-Aminopropyltriethoxysilane (APTES)
-
Dry toluene (B28343)
-
Bis(diphenylphosphino)amine (e.g., Ph₂PN(H)R) or a functionalized derivative
-
Triethylamine (Et₃N)
-
Chlorodiphenylphosphine (Ph₂PCl)
Procedure:
-
Amine Functionalization of Silica:
-
Suspend the dried silica gel in dry toluene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add APTES dropwise to the suspension.
-
Reflux the mixture for 24 hours to graft the aminopropyl groups onto the silica surface.
-
After cooling, filter the silica, wash extensively with toluene and then diethyl ether to remove unreacted silane.
-
Dry the resulting amino-functionalized silica under vacuum.
-
-
Ligand Tethering:
-
Suspend the amino-functionalized silica in dry toluene.
-
Add a functionalized this compound ligand designed to react with the surface amine groups. Alternatively, for a step-wise synthesis on the surface:
-
Add a solution of the primary amine (corresponding to the desired ligand backbone) and Et₃N to the silica suspension.
-
Slowly add a solution of Ph₂PCl in toluene.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the supported ligand, wash thoroughly with toluene and diethyl ether.
-
Dry the final silica-supported this compound ligand under high vacuum.
-
Protocol 2: Ethylene Oligomerization Using a Supported Catalyst
This protocol outlines a general procedure for testing the catalytic performance in ethylene oligomerization.
Materials:
-
Supported this compound-Cr catalyst system (prepared by reacting the supported ligand with a Cr precursor like Cr(acac)₃)
-
High-pressure autoclave reactor (e.g., Parr reactor)
-
Methylcyclohexane (or other suitable aliphatic solvent)
-
Modified methylaluminoxane (MMAO) solution
-
High-purity ethylene gas
-
Ethanol (for quenching)
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Heat the reactor under high vacuum to remove any traces of water and oxygen.
-
Backfill the reactor with an inert gas (Nitrogen or Argon).
-
-
Catalyst Slurry Preparation:
-
In a Schlenk flask under an inert atmosphere, suspend the required amount of the supported catalyst in the reaction solvent.
-
Add the MMAO co-catalyst solution to the slurry and stir for a designated activation period.
-
-
Reaction Execution:
-
Transfer the activated catalyst slurry to the prepared autoclave.
-
Seal the reactor and heat to the desired reaction temperature (e.g., 60-100 °C).
-
Pressurize the reactor with ethylene to the target pressure (e.g., 45 bar) and maintain this pressure throughout the reaction.
-
Stir the reaction mixture for the specified duration (e.g., 30 minutes).
-
-
Work-up and Analysis:
-
Stop the ethylene feed and rapidly cool the reactor.
-
Carefully vent the excess ethylene.
-
Quench the reaction by adding ethanol.
-
The solid supported catalyst can be recovered by filtration for reusability studies.
-
Analyze the liquid and gas phases by Gas Chromatography (GC) to determine the product distribution (e.g., selectivity for 1-hexene, 1-octene) and calculate the catalyst's activity.
-
Visualizing the Concepts
Diagrams can clarify complex relationships and workflows, providing an intuitive understanding of the core differences between homogeneous and supported catalysis.
Caption: Workflow comparison of homogeneous and supported catalysis.
Caption: Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between homogeneous and supported this compound catalysts is a trade-off between the ease of handling and recyclability versus potentially higher initial activity and simpler system composition.
-
Homogeneous catalysts are ideal for small-scale synthesis and mechanistic studies where catalyst recovery is not a primary concern and maximizing activity with a well-defined molecular catalyst is the goal.
-
Supported catalysts represent a more sustainable and cost-effective solution for larger-scale and industrial applications.[1] The key advantages are straightforward product separation and catalyst recycling, which significantly reduce waste and operational costs.[2] Furthermore, as demonstrated in ethylene oligomerization, immobilization can enhance catalyst stability and performance under demanding conditions.[1]
For drug development professionals, the significantly lower risk of metal contamination in the final product makes supported catalysts a particularly attractive option, although leaching studies remain an essential validation step. As research continues to advance, the performance of supported catalysts is increasingly matching and even exceeding their homogeneous counterparts, making them a powerful tool for modern chemical synthesis.
References
Evaluating the Cost-Effectiveness of Aminophosphine Catalysts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a catalyst is a critical decision that balances performance with cost. Aminophosphine ligands, a class of organophosphorus compounds, have emerged as versatile and often cost-effective alternatives to more traditional phosphine (B1218219) ligands in a variety of catalytic transformations. This guide provides an objective comparison of the performance of this compound catalysts with other common alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in catalyst selection and optimization.
Performance Comparison in Key Catalytic Reactions
The efficacy of a catalyst is a multi-faceted metric encompassing yield, turnover number (TON), turnover frequency (TOF), and, in the case of asymmetric synthesis, enantiomeric excess (% ee). Below, we present a comparative summary of this compound catalysts against other widely used systems in several key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. This compound-ligated palladium catalysts have demonstrated high activity in this reaction, often with very low catalyst loadings.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| This compound-Pd | 4-Chloroanisole (B146269) | 0.001 | >99 | ~100,000 | [1] |
| XPhos-Pd | 4-Chloroanisole | 0.5-2 | 85-98 | Not Reported | [2][3] |
| Aminophosphonate-Pd | 4-Bromoanisole | 0.5 | ~80 | 160 | [4] |
| Arylcalixarenylphosphine-Pd | 4-Chloroanisole | 1 | 85 | 85 | [5] |
Table 1: Performance comparison of this compound-palladium catalysts with XPhos-based systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.
Heck Reaction
The Heck reaction is a powerful tool for the synthesis of substituted alkenes. This compound-based catalysts have shown remarkable turnover numbers, indicating high catalyst stability and efficiency.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| This compound-Pd (Pincer) | Aryl Bromide | 0.001 | >99 | up to 100,000 | [1] |
| This compound-Pd | Aryl Bromide | Not Specified | High | up to 100,000 | [6] |
| Palladacycle | Aryl Bromide | 0.00001 | High | up to 9,100,000 | [7] |
| Pd/C | Bromobenzene | 0.1 | ~90 | ~900 | [8] |
Table 2: Performance comparison of this compound-palladium catalysts with other catalytic systems in the Heck reaction of aryl bromides with styrene (B11656).
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component synthesis of α-aminophosphonates. While often catalyzed by Lewis acids, this compound-containing systems or even catalyst-free conditions can be highly effective.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound-related (ZnCl₂/PPh₃) | - | Room Temp | 24 | 75-84 | [6] | |
| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | [6][9] |
| In(III) complexes | - | Neat | Room Temp | - | 86-98 | [6] |
| p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good | [6] |
| Catalyst-free (Microwave) | 0 | Solvent-free | - | - | High | [10] |
Table 3: Comparison of various catalytic systems for the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.
Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral this compound ligands are employed to produce enantiomerically enriched products. They offer competitive performance against well-established chiral ligands like BINAP and Josiphos.
| Catalyst System | Substrate | Enantiomeric Excess (% ee) | TON | Reference |
| This compound-Ru | Aromatic Ketones | up to 90 | 5,000-10,000 | [11] |
| (S)-BINAP-Ru | β-Ketoesters | up to 99 | up to 2,400,000 | [10][12] |
| Josiphos-Rh | Enamides | >99 | >7,000,000 | [13] |
| Ferrocenylthis compound-Ru | Acetonaphthone | "Reasonable" | Not Reported | [14] |
Table 4: Performance comparison of chiral this compound-ruthenium catalysts with other systems in the asymmetric hydrogenation of ketones and related substrates.
Cost-Effectiveness Analysis
A primary advantage of many this compound ligands is their synthesis from readily available and relatively inexpensive starting materials, such as chlorophosphines and amines.[1][15] This contrasts with some multi-step and often costly syntheses of complex biarylphosphine ligands like certain Buchwald ligands. For instance, a case study on a Buchwald-Hartwig amination highlighted the high cost of the XPhos ligand (approximately $20,000 per kg), which prompted a search for cheaper alternatives.[16] While a direct and universal price comparison is challenging due to commercial sensitivities and purity grades, the simpler synthetic routes for many this compound ligands suggest a significant cost advantage, particularly for large-scale applications.
The high turnover numbers achieved with some this compound catalysts, as seen in the Suzuki-Miyaura and Heck reactions, further enhance their cost-effectiveness.[1][6] A higher TON signifies that a smaller amount of catalyst is required to produce a given amount of product, directly reducing the overall process cost, not only in terms of catalyst price but also in downstream purification to remove metal residues.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for evaluating and implementing catalytic systems. Below are representative protocols for key reactions utilizing this compound catalysts.
General Procedure for Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid using an this compound-Palladium Catalyst
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
This compound ligand
-
4-Chloroanisole
-
Phenylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Decane (B31447) (internal standard)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.5 mol%) and the this compound ligand (0.5-1.0 mol%).
-
Add anhydrous 1,4-dioxane (to achieve a ~0.25 M concentration of the aryl halide).
-
Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Add 4-chloroanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add decane as an internal standard.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS by taking aliquots at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4][5][17]
General Procedure for the Heck Reaction of 4-Bromotoluene (B49008) with Styrene using an this compound-Palladium Catalyst
Materials:
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) or a similar this compound-palladium complex
-
4-Bromotoluene
-
Styrene
-
Sodium tert-butoxide (NaOtBu)
-
N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., carousel reaction tube)
-
Magnetic stirrer
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stirrer, add the this compound-palladium catalyst (e.g., 0.01-1 mol%), 4-bromotoluene (1.0 equiv), and NaOtBu (1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA or DMF (to achieve a ~0.25 M concentration of the aryl bromide) and styrene (1.2 equiv) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-140 °C.
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water to remove the solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][18][19]
General Procedure for the Kabachnik-Fields Reaction
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Dialkyl phosphite (B83602) (1.0 equiv)
-
Catalyst (e.g., ZnCl₂/PPh₃, Mg(ClO₄)₂, or no catalyst for microwave conditions)
-
Solvent (if applicable, e.g., acetonitrile, or solvent-free)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
Procedure (Conventional Heating):
-
To a round-bottom flask, add the aldehyde (1.0 equiv), amine (1.0 equiv), dialkyl phosphite (1.0 equiv), and the catalyst (e.g., 10 mol% Mg(ClO₄)₂).[6]
-
If using a solvent, add it to the flask.
-
Stir the mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate and brine, drying the organic layer, and concentrating.
-
Purify the crude product by column chromatography.[6]
Procedure (Microwave Irradiation):
-
In a microwave vial, combine the carbonyl compound (1.0 equiv), amine (1.0 equiv), and dialkyl phosphite (1.0 equiv).[10]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a set temperature and time.
-
After cooling, the product can often be isolated by direct filtration or recrystallization, or purified by column chromatography.[10]
General Procedure for Asymmetric Hydrogenation of an Aromatic Ketone using a Chiral this compound-Ruthenium Catalyst
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral this compound ligand
-
Aromatic ketone (e.g., acetophenone)
-
Hydrogen source (H₂ gas or isopropanol (B130326) for transfer hydrogenation)
-
Base (e.g., potassium tert-butoxide for transfer hydrogenation)
-
Solvent (e.g., methanol (B129727) for hydrogenation, isopropanol for transfer hydrogenation)
-
High-pressure autoclave (for hydrogenation) or Schlenk flask (for transfer hydrogenation)
Procedure (Asymmetric Hydrogenation with H₂):
-
In a glovebox, charge a Schlenk flask with the ruthenium precursor and the chiral this compound ligand.
-
Add anhydrous, degassed methanol and stir to form the catalyst.
-
In a separate flask, dissolve the aromatic ketone in methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).[1]
-
Stir the reaction at the desired temperature for the required time.
-
After cooling and depressurizing, remove the solvent and purify the product.
-
Determine the enantiomeric excess using chiral HPLC or GC.[1]
Procedure (Asymmetric Transfer Hydrogenation):
-
To a Schlenk flask under an inert atmosphere, add the ruthenium precursor, the chiral this compound ligand, and isopropanol.
-
Stir to form the catalyst.
-
Add the aromatic ketone and a solution of potassium tert-butoxide in isopropanol.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.[20]
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments. The following diagrams are provided in the DOT language for Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. This compound Ligands [sigmaaldrich.com]
- 15. odinity.com [odinity.com]
- 16. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Aminophosphine Catalysts in Asymmetric Synthesis and Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile and powerful class of ancillary ligands in transition metal catalysis. Their unique electronic and steric properties, readily tunable through straightforward synthetic modifications, have led to the development of highly efficient and selective catalysts. This guide provides a comparative overview of this compound catalyst applications in two pivotal areas of chemical synthesis: asymmetric hydrogenation of ketones and palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides. The performance of various this compound ligands is compared through experimental data, and detailed protocols for key reactions are provided to facilitate practical application.
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation of prochiral ketones is a fundamental transformation for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. Chiral this compound ligands, in combination with rhodium, ruthenium, or iridium, have been shown to afford high enantioselectivities and conversions for a range of ketone substrates.
A general workflow for a typical asymmetric hydrogenation experiment involves careful preparation of the catalyst and substrate under inert conditions, followed by the reaction under a hydrogen atmosphere and subsequent analysis to determine conversion and enantiomeric excess.
Figure 1: General experimental workflow for asymmetric hydrogenation.
Performance Comparison in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone serves as a benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of various rhodium and iridium catalysts bearing different this compound and related P,N-ligands.
| Catalyst Precursor | Ligand | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Conv. (%) | ee (%) | Ref. |
| [Rh(COD)₂]BF₄ | DMBDPPABP | 50 | 10 | 30 | Toluene (B28343) | 12 | >99 | 95.2 (S) | [1] |
| [Ir(COD)Cl]₂ | Pyridine-Aminophosphine L1a | 100 | 50 | 50 | Toluene | 24 | >99 | 96 (S) | [2] |
| [Ir(COD)Cl]₂ | Alkane-diyl P,N,O-Ligand L1 | 500 | 30 | RT | EtOH | 20 | >99 | 95 (R) | [3] |
| Ru(PPh₃)₃Cl₂ | Chiral Schiff Base L1 | 100 | 40 | 40 | iPrOH | 24 | 100 | 76 (S) | [4] |
S/C: Substrate-to-catalyst ratio. DMBDPPABP: 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl. L1a is a specific chiral pyridine-aminophosphine ligand from the referenced study. L1 is a specific phosphine-amine-alcohol ligand. L1 (Schiff Base) is (1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone with [Rh(COD)₂(DMBDPPABP)]BF₄
This protocol is adapted from studies on rhodium-catalyzed asymmetric hydrogenations with chiral phosphine (B1218219) ligands.[1]
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl (DMBDPPABP) (1.1 mol%)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Hydrogen gas (high purity)
-
Glass-lined stainless-steel autoclave with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 4.1 mg) and the DMBDPPABP ligand (0.011 mmol, 7.3 mg). Anhydrous and degassed toluene (2 mL) is added. The mixture is stirred at room temperature for 20 minutes to form the catalyst solution.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (1.0 mmol, 120.1 mg) is dissolved in anhydrous, degassed toluene (3 mL).
-
Hydrogenation: The catalyst solution is transferred via cannula to the autoclave. The substrate solution is then added. The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas three times by pressurizing to 10 bar and then venting.
-
The autoclave is pressurized to 10 bar with hydrogen and the reaction mixture is stirred at 30 °C for 12 hours.
-
Work-up and Analysis: After the reaction, the autoclave is cooled and the hydrogen pressure is carefully vented. The reaction mixture is concentrated under reduced pressure.
-
The conversion is determined by ¹H NMR or GC analysis of the crude product.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and materials science. While aryl bromides and iodides are common substrates, the coupling of more abundant and less expensive aryl chlorides presents a greater challenge. Electron-rich and sterically demanding this compound ligands have proven to be highly effective in facilitating the difficult oxidative addition of palladium(0) to the C-Cl bond.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chloroanisole (B146269)
The coupling of the electron-rich and challenging substrate 4-chloroanisole with phenylboronic acid is a standard test for catalyst efficiency. The table below compares the performance of palladium catalysts with different this compound and related ligands.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [Pd(OAc)₂] | α-Aminophosphonate 1 | 0.5 | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 16 | 93 | [5] |
| Pd₂(dba)₃ | N,N-diisobutyl-diphenylphosphinamine | 2 | K₂CO₃ | Toluene | 100 | 18 | 78 | [3] |
| Pd₂(dba)₃ | SPhos | 2 | K₂CO₃ | Toluene | 100 | 18 | 95 | [3] |
| Pd₂(dba)₃ | PPh₃ | 2 | K₂CO₃ | Toluene | 100 | 18 | 25 | [3] |
α-Aminophosphonate 1 is diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol is adapted from a study utilizing α-aminophosphonate ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling.[5]
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] (0.5 mol%)
-
α-Aminophosphonate Ligand 1 (0.5 mol%)
-
4-Chloroanisole (0.5 mmol, 71.3 mg)
-
Phenylboronic Acid (0.75 mmol, 91.4 mg)
-
Cesium Carbonate (Cs₂CO₃) (0.75 mmol, 244.4 mg)
-
Anhydrous 1,4-Dioxane (2 mL)
-
Decane (B31447) (internal standard, optional)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add [Pd(OAc)₂] (0.0025 mmol, 0.56 mg), the α-aminophosphonate ligand 1 (0.0025 mmol, 1.1 mg), 4-chloroanisole (0.5 mmol, 71.3 mg), phenylboronic acid (0.75 mmol, 91.4 mg), and cesium carbonate (0.75 mmol, 244.4 mg).
-
Add anhydrous 1,4-dioxane (2 mL) and decane (if used as an internal standard).
-
The Schlenk tube is sealed and the mixture is stirred at 100 °C in a preheated oil bath for 16 hours.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 5 mL) and brine (5 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The conversion and yield can be determined by GC or ¹H NMR analysis of the crude product, using the internal standard for quantification.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxybiphenyl (B1664174) product.
Conclusion
This compound-based catalysts demonstrate exceptional performance in both asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, enabling high yields and selectivities for challenging substrates. In asymmetric hydrogenation, chiral this compound ligands can lead to products with excellent enantiomeric excess. For Suzuki-Miyaura couplings, their strong electron-donating ability and steric bulk are crucial for the activation of unreactive aryl chlorides. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to employ these powerful catalysts in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of tunable chiral pyridine–this compound ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Aminophosphine Catalysts: A Comparative Guide to High-Performance Implementations
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount to achieving efficiency, selectivity, and high yields in chemical synthesis. Aminophosphine ligands have emerged as a versatile and powerful class of catalysts, demonstrating exceptional performance in a variety of transition-metal-catalyzed reactions. This guide provides an objective comparison of this compound catalysts against established alternatives in key transformations, supported by experimental data, detailed protocols, and mechanistic insights.
Asymmetric Hydrogenation: Achieving High Enantioselectivity
Chiral this compound ligands have proven to be highly effective in asymmetric hydrogenation reactions, a critical transformation for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. In many cases, these ligands have demonstrated performance comparable or even superior to well-established chiral phosphine (B1218219) ligands.
One notable example is the use of ferrocenyl-based this compound ligands in the ruthenium-catalyzed asymmetric hydrogenation of ketones. These catalysts have achieved excellent enantioselectivities, often exceeding 99% ee.[1]
Table 1: Asymmetric Hydrogenation of Acetophenone
| Catalyst/Ligand | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ferrocenyl-aminophosphine | [RuCl₂(PPh₃)(ligand)] | Methanol (B129727) | 50 | 12 | >99 | up to 99 |
| (R)-BINAP | [RuCl₂((R)-BINAP)(dmf)n] | Methanol | 25 | 24 | 100 | 95 |
| Josiphos | [Rh(COD)(ligand)]BF₄ | Methanol | 25 | 1 | >99 | 99 |
Data compiled from multiple sources for illustrative comparison. Conditions may vary between studies.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone with a Ferrocenyl-Aminophosphine-Ru Complex
A solution of the ruthenium precursor [RuCl₂(PPh₃)₃] (0.01 mmol) and the chiral ferrocenyl-aminophosphine ligand (0.011 mmol) in anhydrous methanol (5 mL) is stirred under an argon atmosphere for 30 minutes at room temperature. Acetophenone (1 mmol) is then added, and the mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂. The reaction is stirred at 50 °C for 12 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Cross-Coupling Reactions: High Turnover and Broad Substrate Scope
This compound ligands have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. Their unique electronic and steric properties often lead to high catalytic turnovers and a broad tolerance for various functional groups.
Suzuki-Miyaura Coupling
This compound-based pincer complexes have shown exceptional activity in the Suzuki-Miyaura coupling of aryl bromides and chlorides.[2][3][4][5] These catalysts can achieve very high turnover numbers (TONs), in some cases reaching up to 10⁵ for aryl bromides, and can be performed with low catalyst loadings.[2][3]
Table 2: Suzuki-Miyaura Coupling of 4-Chloroanisole (B146269) and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound Pincer | [Pd(pincer)]Cl | K₂CO₃ | Toluene (B28343) | 100 | 0.5 | >99 | 100,000 |
| XPhos | [Pd₂(dba)₃]/XPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | - |
| SPhos | [Pd₂(dba)₃]/SPhos | K₃PO₄ | Toluene | 80 | 18 | 94 | - |
Data compiled from multiple sources for illustrative comparison. Conditions may vary between studies.
Experimental Protocol: Suzuki-Miyaura Coupling with an this compound Pincer Complex
To a mixture of 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in toluene (5 mL) is added the this compound palladium pincer complex (0.001 mol%). The reaction mixture is stirred at 100 °C for 30 minutes. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to give the desired biaryl product.
Heck Coupling
Similar to the Suzuki-Miyaura reaction, this compound palladium pincer complexes are also highly active catalysts for the Heck reaction, facilitating the coupling of aryl halides with olefins at low catalyst loadings.[4][5]
Table 3: Heck Coupling of Bromobenzene (B47551) and Styrene (B11656)
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound Pincer | [Pd(pincer)]Cl | Na₂CO₃ | Toluene | 140 | 1 | >99 |
| PPh₃ | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | 95 |
| Buchwald Ligand | [Pd₂(dba)₃]/ligand | K₂CO₃ | Dioxane | 100 | 18 | 92 |
Data compiled from multiple sources for illustrative comparison. Conditions may vary between studies.
Experimental Protocol: Heck Coupling with an this compound Pincer Complex
A mixture of bromobenzene (1.0 mmol), styrene (1.2 mmol), Na₂CO₃ (1.5 mmol), and the this compound palladium pincer complex (0.01 mol%) in toluene (5 mL) is heated at 140 °C for 1 hour in a sealed tube. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the stilbene (B7821643) product.
Catalytic Cycles and Workflows
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The case studies presented in this guide highlight the successful implementation of this compound catalysts in a range of important organic transformations. Their high efficiency, selectivity, and broad applicability make them a valuable addition to the synthetic chemist's toolbox. The provided data and experimental protocols offer a starting point for researchers looking to explore the potential of this compound catalysts in their own work. As the field of ligand design continues to evolve, this compound-based systems are poised to play an increasingly significant role in the development of innovative and sustainable chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Palladium Pincer-Catalyzed Carbonylative Sonogashira and Suzuki–Miyaura Cross-Coupling with High Catalytic Turnovers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. View of this compound Palladium Pincer Complexes for Suzuki and Heck Reactions [chimia.ch]
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Aminophosphine Products
The precise determination of enantiomeric excess (ee) is critical in the field of asymmetric catalysis, where chiral aminophosphine ligands are frequently employed to synthesize enantiomerically pure compounds, particularly in drug development. The stereochemical purity of the final product is directly influenced by the optical purity of the catalyst or ligand used. Therefore, robust and accurate analytical methods are essential for quantifying the enantiomeric composition of these valuable intermediates.
This guide provides a comparative overview of the most prevalent analytical techniques used for determining the enantiomeric excess of chiral this compound products: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of Key Methods
Chiral HPLC, SFC, and NMR spectroscopy are powerful techniques for ee determination, each with distinct advantages and limitations. HPLC and SFC are separative methods that physically resolve enantiomers, allowing for direct quantification based on peak area. In contrast, NMR spectroscopy typically relies on creating a diastereomeric environment to induce chemical shift differences between enantiomers.
The choice of method often depends on factors such as sample properties, required sensitivity, available equipment, and the need for high-throughput analysis. For instance, SFC is often favored for its speed and reduced environmental impact, while HPLC offers a wide variety of well-established chiral stationary phases. NMR provides a non-separative approach that can be rapid for soluble samples, especially when a suitable chiral auxiliary is available.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Chromatographic separation of enantiomers on a chiral stationary phase (CSP). | Chromatographic separation using a supercritical fluid (e.g., CO₂) as the mobile phase on a CSP. | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Typical Resolution (Rs) | > 1.5 for baseline separation. | Often > 2.0, frequently providing sharper peaks and better resolution than HPLC. | Not applicable (non-separative); relies on signal separation (Δδ) in ppm. |
| Analysis Time | 10 - 30 minutes per sample. | 2 - 10 minutes per sample, significantly faster than HPLC. | 5 - 15 minutes per sample, including sample preparation with the auxiliary. |
| Sensitivity (LOD) | High (ng to pg range). | Very high, often superior to HPLC due to lower viscosity of the mobile phase. | Lower (µg to mg range); requires higher sample concentration. |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol). | Significantly lower organic solvent consumption; uses compressed CO₂. | Minimal, uses deuterated NMR solvents. |
| Method Development | Can be time-consuming due to the extensive screening of columns and mobile phases. | Can be faster than HPLC due to the properties of supercritical fluids allowing for rapid equilibration. | Requires screening of suitable chiral auxiliaries and optimization of molar ratios. |
| Key Advantage | Wide applicability, vast library of available CSPs. | High speed, high efficiency, and environmentally friendly ("green" chemistry). | Rapid, non-destructive, and provides structural information. |
| Key Limitation | High solvent cost and waste generation. | Requires specialized high-pressure equipment. | Lower sensitivity, potential for non-linear effects if complexes are not well-behaved. |
Experimental Methodologies
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique.
1. Chiral HPLC Protocol
-
Objective: To determine the enantiomeric excess of a Trost ligand derivative.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H, 4.6 mm I.D. x 250 mm L.
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] * 100.
2. Chiral SFC Protocol
-
Objective: To achieve a rapid determination of the enantiomeric excess of a chiral phosphine (B1218219) ligand.
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Column: CHIRALPAK® IC, 4.6 mm I.D. x 150 mm L.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 15 MPa.
-
Column Temperature: 40 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] * 100.
3. ³¹P NMR Spectroscopy Protocol with Chiral Solvating Agent
-
Objective: To determine the enantiomeric excess of a P-chiral this compound using a chiral solvating agent.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
NMR Solvent: CDCl₃.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the chiral this compound product in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ³¹P NMR spectrum.
-
Add 1.2 equivalents of the CSA ((R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The two enantiomers will form diastereomeric complexes with the CSA, resulting in two distinct signals in the ³¹P NMR spectrum. Integrate the signals corresponding to the two diastereomers (I₁ and I₂). Calculate the enantiomeric excess using the formula: % ee = [|I₁ - I₂| / (I₁ + I₂)] * 100.
Workflow for Enantiomeric Excess Determination
The general process for determining the enantiomeric excess of a newly synthesized chiral this compound product involves a series of logical steps, from sample preparation to the final calculation. The choice of analytical path is a critical decision point in this workflow.
Caption: General workflow for ee determination of chiral aminophosphines.
A Comparative Guide to the Structure-Activity Relationships of Aminophosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Aminophosphine ligands have emerged as a versatile and highly tunable class of ligands in transition metal catalysis. Their unique structural and electronic properties, arising from the combination of a soft phosphorus donor and a hard nitrogen atom, allow for fine-tuning of catalytic activity, selectivity, and stability. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound ligands in two key catalytic reactions: the Suzuki-Miyaura cross-coupling and the hydroformylation of styrene (B11656). Experimental data is presented to support these relationships, and detailed protocols for representative experiments are provided.
General Principles of Structure-Activity Relationships
The catalytic performance of this compound ligands is primarily governed by the interplay of their steric and electronic properties. These properties are readily modified by varying the substituents on both the phosphorus and nitrogen atoms.
Steric Effects: The steric bulk of the substituents on the phosphorus and nitrogen atoms plays a crucial role in determining the coordination geometry of the metal center and influencing the selectivity of the catalytic reaction. The cone angle (θ) is a common metric used to quantify the steric bulk of phosphine (B1218219) ligands. Generally, bulkier ligands can promote the formation of lower-coordinate, more reactive metal species and can induce higher stereoselectivity in asymmetric catalysis.
Electronic Effects: The electronic nature of the substituents on the this compound ligand influences the electron density at the phosphorus and nitrogen donor atoms, thereby modulating the ligand's σ-donating and π-accepting properties. Electron-donating groups increase the electron density on the phosphorus atom, leading to stronger coordination to the metal center and potentially enhancing the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can influence the reductive elimination step.
Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates such as aryl chlorides. The following tables summarize the performance of various this compound ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid.
Table 1: Performance of N-Alkyl/Aryl Substituted this compound Ligands in Suzuki-Miyaura Coupling
| Ligand | N-Substituent | P-Substituents | Yield (%)[1] |
| L1 | Di-n-butyl | Diphenyl | 75 |
| L2 | Di-iso-butyl | Diphenyl | 91[1] |
| L3 | Piperidinyl | Diphenyl | 82 |
| L4 | 2-Methylpiperidinyl | Diphenyl | 88 |
| L5 | 2,6-Dimethylpiperidinyl | Diphenyl | 95 |
Analysis: The data in Table 1 demonstrates a clear trend related to the steric bulk of the N-substituents. The increasing steric hindrance from di-n-butyl (L1 ) to the more branched di-iso-butyl group (L2 ) leads to a significant increase in the catalytic yield.[1] Similarly, within the piperidinyl-based ligands, increasing the steric bulk by introducing methyl groups at the 2- and 6-positions (L4 and L5 ) results in higher yields. This suggests that increased steric hindrance around the nitrogen atom promotes the catalytic activity, likely by facilitating the formation of the active monoligated palladium species.
Comparison in Hydroformylation of Styrene
The hydroformylation of alkenes is a fundamental industrial process for the production of aldehydes. A key challenge is controlling the regioselectivity, i.e., the ratio of the linear to the branched aldehyde product. The structure of the this compound ligand significantly impacts this selectivity.
Table 2: Performance of Chiral Bidentate this compound Ligands in Rhodium-Catalyzed Hydroformylation of Styrene
| Ligand | R-group on Nitrogen | Branched/Linear Ratio[2] | Enantiomeric Excess (ee, %) |
| L6 | (S)-CH(CH₃)Ph | 10.5 | 45 |
| L7 | (S)-CH(CH₃)(1-Naphthyl) | 12.0 | 51[2] |
| L8 | (S)-CH(CH₃)(Cyclohexyl) | 9.8 | 38 |
Analysis: The results in Table 2 highlight the influence of the chiral group on the nitrogen atom on both the regioselectivity and enantioselectivity of the hydroformylation of styrene. The ligand with the bulky 1-naphthyl group (L7 ) exhibits the highest branched-to-linear ratio and the best enantioselectivity.[2] This indicates that the steric and electronic properties of the chiral substituent on the nitrogen atom play a direct role in creating a chiral environment around the metal center, which dictates the facial selectivity of the olefin insertion and ultimately the stereochemical outcome of the reaction.
Experimental Protocols
Synthesis of this compound Ligands
General Procedure for the Synthesis of N,N-dialkyl-1,1-diphenylphosphinamine (e.g., L2: N,N-di-iso-butyl-1,1-diphenylphosphinamine): [1]
To a stirred solution of di-iso-butylamine (1.1 equivalents) and triethylamine (B128534) (1.2 equivalents) in anhydrous diethyl ether (50 mL) under an argon atmosphere at 0 °C, chlorodiphenylphosphine (B86185) (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The resulting white precipitate of triethylammonium (B8662869) chloride is removed by filtration under argon. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or crystallization to afford the desired N,N-di-iso-butyl-1,1-diphenylphosphinamine as a colorless oil or a white solid.
General Procedure for the Synthesis of 1-(Diphenylphosphino)piperidine Derivatives (e.g., L5: 1-(Diphenylphosphino)-2,6-dimethylpiperidine): [1]
Following a similar procedure to the one described above, 2,6-dimethylpiperidine (B1222252) (1.1 equivalents) is reacted with chlorodiphenylphosphine (1.0 equivalent) in the presence of triethylamine (1.2 equivalents) in anhydrous diethyl ether. After stirring at room temperature for 12 hours, the precipitate is filtered off, and the solvent is removed in vacuo. The resulting residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give 1-(diphenylphosphino)-2,6-dimethylpiperidine as a white solid.
Catalytic Reactions
Experimental Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: [3]
In a Schlenk tube under an argon atmosphere, palladium acetate (B1210297) (Pd(OAc)₂, 1 mol%), the this compound ligand (1.2 mol%), the aryl chloride (1.0 mmol), the phenylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) are combined. Anhydrous 1,4-dioxane (B91453) (5 mL) is then added. The reaction mixture is stirred and heated at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol for Rhodium-Catalyzed Hydroformylation of Styrene: [4]
A high-pressure autoclave is charged with [Rh(acac)(CO)₂] (0.1 mol%) and the this compound ligand (0.2 mol%). The autoclave is then flushed with syngas (CO/H₂ = 1:1). A solution of styrene (1.0 mmol) in toluene (B28343) (10 mL) is then added via syringe. The autoclave is pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C). The reaction is stirred for the specified time. After cooling and carefully venting the autoclave, the reaction mixture is analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine the conversion, regioselectivity, and enantiomeric excess.
Visualizations
Logical Relationship in SAR of this compound Ligands
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aminophosphines
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Aminophosphines, a versatile class of organophosphorus compounds, are recognized for their utility in synthesis but also for their inherent reactivity, particularly their sensitivity to air and moisture.[1] Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide provides essential, step-by-step information for the proper disposal of aminophosphines.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHSO) guidelines, as regulations can vary.[2][3] Always handle aminophosphines in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and suitable gloves.[2]
Step-by-Step Disposal Protocol
Due to their reactivity, direct disposal of aminophosphines is unsafe. The recommended procedure involves a controlled quenching (inactivation) process to convert them into less reactive substances before they are collected as hazardous waste. Aminophosphines readily react with protic reagents like water and alcohols.[4] This reactivity can be harnessed for their safe disposal.
Experimental Protocol: Quenching of Aminophosphines
This protocol is designed for the safe inactivation of small quantities of residual aminophosphines typically encountered in a research setting.
Materials:
-
Aminophosphine waste
-
A suitable non-polar, anhydrous solvent (e.g., toluene, hexane)
-
A protic quenching agent (e.g., isopropanol, tert-butanol). Note: Avoid using water or methanol (B129727) initially, as the reaction can be vigorous.
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Inert atmosphere (Nitrogen or Argon)
-
Appropriate PPE (safety glasses, lab coat, gloves)
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with an inert gas (nitrogen or argon) to displace air and prevent oxidation.
-
Dilution: Transfer the this compound waste into the flask. If the waste is concentrated, dilute it with an anhydrous, non-polar solvent. This helps to better control the reaction temperature.
-
Cooling: Place the flask in an ice bath to cool the contents to 0°C. This is a critical step to manage the exothermic nature of the quenching reaction.
-
Slow Addition of Quenching Agent: Fill the dropping funnel with the chosen protic quenching agent (e.g., isopropanol). Add the quenching agent dropwise to the stirred this compound solution. Monitor the reaction temperature closely and adjust the addition rate to maintain a controlled temperature.
-
Completion and Neutralization: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Once the reaction has subsided, the resulting mixture can be cautiously neutralized if necessary, as determined by its final composition.
-
Waste Collection: The final, quenched solution should be transferred to a properly labeled hazardous waste container.[5][6][7] The label should accurately reflect all constituents of the mixture.[7]
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
| Waste Stream | Container Type | Labeling Requirements |
| Quenched this compound Solution | Compatible, sealed container (e.g., glass or polyethylene)[6][9] | "Hazardous Waste," list all chemical constituents and their approximate percentages, date of accumulation.[5][7] |
| Contaminated Labware (solid) | Designated solid waste container | "Contaminated Solid Waste," list the contaminants. |
| Empty this compound Containers | Original container | Must be triple-rinsed with a suitable solvent; the first rinsate must be collected as hazardous waste.[2][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. ehso.emory.edu [ehso.emory.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for Handling Aminophosphines
For laboratory professionals engaged in research and development, ensuring safety during the handling of reactive chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling aminophosphines, a class of organophosphorus compounds. Given that "aminophosphine" represents a family of compounds with varying reactivity, it is crucial to always consult the specific Safety Data Sheet (SDS) for the particular this compound being used. The following information synthesizes general safety protocols and best practices derived from data on related compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling aminophosphines, based on potential hazards such as skin and eye irritation, respiratory effects, and potential pyrophoric properties of some related compounds.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield may be required for large quantities or when there is a risk of explosion or splashing.[1] | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. For pyrophoric materials, a double-gloving system with a flame-resistant outer glove (e.g., Nomex® or Kevlar®) over a chemical-resistant inner glove is advised.[1][2] | Prevents skin contact and absorption. The specific glove material should be chosen based on the manufacturer's compatibility chart for the specific this compound. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[1] For significant splash hazards, a chemical-resistant apron over the lab coat is recommended.[2] | Protects against skin contamination and potential ignition from pyrophoric reagents. |
| Respiratory Protection | Fume Hood/Respirator | All handling of aminophosphines, especially volatile or powdered forms, should be conducted in a certified chemical fume hood to minimize inhalation.[2][3] If a fume hood is not feasible, a NIOSH-approved respirator appropriate for the specific compound and concentration must be used.[4] | Prevents inhalation of potentially harmful vapors, dust, or aerosols. This compound-related compounds can cause respiratory irritation.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling aminophosphines is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound.
-
Work Area: Designate a specific area for handling, preferably within a chemical fume hood with good ventilation.[3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6]
-
Inert Atmosphere: For air and moisture-sensitive aminophosphines, prepare to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully weigh or measure the this compound in the fume hood. Avoid generating dust if it is a solid.[3] For liquids, use a syringe or cannula for transfers, especially for air-sensitive reagents.
-
Reactions: Add the this compound to the reaction vessel slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Avoid Contamination: Use clean, dry glassware and equipment to prevent unwanted side reactions.
3. Storage:
-
Container: Store aminophosphines in a tightly sealed, properly labeled container.
-
Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizers and acids.[5]
-
Inert Atmosphere: For air-sensitive compounds, store under an inert atmosphere.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention. |
| Minor Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[2] Clean the spill area with an appropriate solvent and then with soap and water. Ensure adequate ventilation during cleanup. |
| Major Spill | Evacuate the area immediately and alert others. If the substance is flammable, eliminate all ignition sources.[10] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of aminophosphines and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[2][3]
-
Containers: Collect waste in separate, clearly labeled, and sealed containers.[3] Do not mix with incompatible waste streams.
2. Decontamination:
-
Glassware: Thoroughly decontaminate all glassware that has been in contact with aminophosphines. A triple rinse with a suitable solvent is often recommended, with the rinsate collected as hazardous waste.[3]
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department to schedule a pickup.[3]
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.
Workflow for Handling this compound
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
